molecular formula C25H23N7O4 B12381885 UKTT15

UKTT15

カタログ番号: B12381885
分子量: 485.5 g/mol
InChIキー: ASPUHGRKEUIGTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UKTT15 is a useful research compound. Its molecular formula is C25H23N7O4 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H23N7O4

分子量

485.5 g/mol

IUPAC名

methyl 2-[4-[4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoyl]piperazin-1-yl]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30)

InChIキー

ASPUHGRKEUIGTD-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UKTT15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UKTT15 is a novel, potent small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR). Unlike many clinically approved PARP inhibitors (PARPi) that primarily function through catalytic inhibition, this compound exerts its cytotoxic effects through a distinct and potent mechanism: allosteric trapping of PARP-1 at sites of DNA single-strand breaks (SSBs). This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Allosteric PARP-1 Trapping

This compound is classified as a Type I PARP inhibitor. Its primary mechanism of action is the allosteric retention of PARP-1 on damaged DNA.[1] This "trapping" of the PARP-1/DNA complex is a potent cytotoxic lesion that obstructs DNA replication and repair, leading to replication fork collapse and the formation of lethal double-strand breaks (DSBs), particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1]

The allosteric effect of this compound is structurally mediated by its unique interaction with the helical domain (HD) of PARP-1. This interaction induces a conformational change that strengthens the affinity of PARP-1 for DNA, effectively locking the enzyme onto the DNA break.[1] This enhanced trapping is independent of its catalytic inhibition potency. Notably, this compound demonstrates a significantly greater ability to trap PARP-1 compared to the Type III inhibitor veliparib, despite both compounds exhibiting similar low nanomolar IC50 values for catalytic inhibition.[1] This distinction underscores that the potent anti-tumor activity of this compound is driven by its trapping efficiency rather than just the inhibition of PAR synthesis.

Quantitative Data Summary

The efficacy of this compound is best understood through the comparative analysis of its catalytic inhibition and PARP-1 trapping potencies alongside other well-characterized PARP inhibitors.

CompoundTypeCatalytic IC50 (nM)Relative PARP-1 Trapping Potency
This compound I (Allosteric Trapper) 2.6 [1]High [1]
VeliparibIII (Weak Trapper)1.5[1]Low[2]
TalazoparibII (Non-Allosteric Trapper)~0.6[3]Very High[1]
OlaparibII (Non-Allosteric Trapper)~0.4[3]High[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental logic associated with this compound's mechanism of action.

UKTT15_Mechanism_of_Action cluster_0 DNA Damage Response & this compound Action cluster_1 Cellular Consequences in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruitment Trapped_Complex Trapped PARP-1/DNA Complex PARP1->Trapped_Complex This compound This compound This compound->Trapped_Complex Allosteric Retention Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_Complex->Fork_Collapse collision Replication_Fork Replication Fork Replication_Fork->Fork_Collapse Apoptosis Apoptosis / Cell Death Fork_Collapse->Apoptosis Synthetic Lethality

Figure 1. Mechanism of this compound-induced synthetic lethality.

Downstream_Signaling cluster_0 Initiation by PARP-1 Trapping cluster_1 Replication Stress and Innate Immune Response Trapped_Complex This compound-Trapped PARP-1/DNA Complex Replication_Stress Replication Stress (pRPA, γH2AX) Trapped_Complex->Replication_Stress stalled forks Cytosolic_dsDNA Cytosolic dsDNA Fragments Replication_Stress->Cytosolic_dsDNA fork collapse cGAS_STING cGAS-STING Pathway Cytosolic_dsDNA->cGAS_STING activation IFN_Response Type I Interferon Response cGAS_STING->IFN_Response Chromatin_Fractionation_Workflow start Plate Cells (e.g., CAPAN-1) treat Treat with this compound + DNA Damaging Agent (MMS) start->treat harvest Harvest Cells treat->harvest fractionate Subcellular Fractionation (with inhibitor) harvest->fractionate chromatin_pellet Isolate Chromatin Fraction fractionate->chromatin_pellet sds_page SDS-PAGE & Western Blot chromatin_pellet->sds_page probe Probe for PARP-1 and Histone H3 sds_page->probe analyze Densitometry Analysis (Normalize PARP-1 to H3) probe->analyze end Quantify PARP-1 Trapping analyze->end Microirradiation_Workflow start Seed PARP-1-GFP Cells on Glass-Bottom Dish sensitize Sensitize with BrdU start->sensitize treat Pre-incubate with this compound sensitize->treat image_pre Acquire Pre-Damage Images treat->image_pre irradiate Laser Microirradiation (405 nm laser) image_pre->irradiate image_post Time-Lapse Imaging (Confocal Microscopy) irradiate->image_post analyze Quantify Fluorescence in ROI over Time image_post->analyze end Generate Kinetic Curves of Trapping analyze->end

References

UKTT15: A Technical Guide to a Novel PARP-1 Allosteric Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UKTT15, a potent and specific allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This compound represents a significant advancement in the field of PARP inhibitors due to its unique mechanism of action, which involves enhancing the trapping of PARP-1 on DNA at sites of single-strand breaks. This "trapping" mechanism is a critical aspect of its cytotoxic effect, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the principle of synthetic lethality. This document details the chemical properties, biological activity, mechanism of action, and experimental validation of this compound, serving as a vital resource for researchers in oncology and drug development.

Introduction to PARP-1 and Allosteric Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks (SSBs)[1]. Upon detecting a DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruits other DNA repair factors[2]. Inhibition of PARP-1 has emerged as a successful therapeutic strategy for various cancers, particularly those with defects in homologous recombination repair[1].

PARP inhibitors (PARPi) can be classified into different types based on their impact on PARP-1 allostery.[3][4] Type I inhibitors, such as this compound, allosterically enhance PARP-1's affinity for DNA, leading to its retention on DNA breaks[3][4]. Type II inhibitors are allosterically neutral, while Type III inhibitors promote the release of PARP-1 from DNA[3][4][5]. The ability of a PARPi to "trap" PARP-1 on DNA is a key determinant of its cytotoxicity[3][6].

This compound was developed from the Type III inhibitor veliparib (B1684213) to possess this enhanced trapping capability.[3] This guide explores the molecular basis of this compound's allosteric mechanism and its implications for cancer therapy.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and effects.

ParameterValueCell Line/SystemNotesReference
PARP-1 IC50 2.6 nMBiochemical AssayPotent enzymatic inhibition.[1][3]
Veliparib IC50 1.5 nMBiochemical AssayFor comparison; similar catalytic inhibition to this compound.[3]
Increase in PARP-1 DNA Affinity 3.5-foldFluorescence PolarizationDemonstrates allosteric effect on DNA binding.[3]
Cellular PARylation Inhibition (IC50) 5.8 nMHeLa CellsEffective inhibition of PAR synthesis in a cellular context.[7]
Potentiation of Temozolomide (IC50) 2.1 nMBxPC-3 CellsEnhances the cytotoxic effect of DNA-damaging agents.[7]

Mechanism of Action: Allosteric Trapping of PARP-1

This compound functions as a Type I allosteric inhibitor of PARP-1.[3] Unlike traditional PARP inhibitors that solely block the catalytic site, this compound's binding induces a conformational change in the PARP-1 enzyme that strengthens its interaction with DNA at the site of a break[1][3]. This trapping of the PARP-1-DNA complex is a highly cytotoxic event, as it obstructs DNA replication and repair, ultimately leading to cell death, especially in cancer cells with deficient DNA repair mechanisms.[1][3]

The structural basis for this allosteric effect lies in the interaction of this compound with the helical domain (HD) of PARP-1.[3][5] Crystal structures reveal that this compound makes contacts with the N-terminal portion of the HD's αF helix, a region not engaged by its parent compound, veliparib.[3][5] This interaction perturbs the HD, initiating an allosteric signal that propagates approximately 40 Å through the multi-domain PARP-1 protein to the DNA binding domains, culminating in increased DNA binding affinity.[3]

Signaling Pathway of this compound-Induced Cytotoxicity

UKTT15_Signaling_Pathway This compound-Induced Cytotoxicity in HR-Deficient Cells This compound This compound PARP1 PARP-1 at DNA Break This compound->PARP1 Allosteric Binding Trapped_Complex Trapped PARP-1-DNA Complex PARP1->Trapped_Complex Enhanced Trapping Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Apoptosis Apoptosis DSBs->Apoptosis in HR-deficient cells

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

PARP-1 Trapping Assay (Chromatin Fractionation)

This assay is crucial for demonstrating the ability of this compound to trap PARP-1 on DNA in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) in appropriate culture dishes.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) or a vehicle control (DMSO) for a specified time.

    • Induce DNA damage by treating with an agent like 0.01% methyl methanesulfonate (B1217627) (MMS).[3]

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a buffer containing a non-ionic detergent to separate the cytoplasmic fraction from the nuclear fraction.

    • Centrifuge to pellet the nuclei.

    • Extract the chromatin-bound proteins from the nuclear pellet using a high-salt buffer.

  • Western Blot Analysis:

    • Quantify the protein concentration in the chromatin-bound fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., histone H3).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify the band intensities to determine the amount of chromatin-bound PARP-1.

Cellular PARP-1 Residence Time Assay (Live-Cell Imaging)

This assay measures the duration for which PARP-1 remains at sites of DNA damage in living cells.

  • Cell Line and Transfection:

    • Use a cell line deficient in endogenous PARP-1 (e.g., CAL51 PARP-1-/-).[3]

    • Transfect the cells with a plasmid encoding a fluorescently tagged PARP-1 (e.g., PARP-1-GFP).[3]

  • Live-Cell Imaging and Microirradiation:

    • Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

    • Treat the cells with different concentrations of this compound or a vehicle control.

    • Induce localized DNA damage in a specific region of the nucleus using a UV laser.[3]

    • Acquire time-lapse images of the GFP signal at the site of damage.

  • Data Analysis:

    • Measure the fluorescence intensity of PARP-1-GFP at the damage site over time.

    • Plot the intensity decay curve and calculate the residence half-life of PARP-1-GFP.

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay directly measures the effect of this compound on the affinity of PARP-1 for DNA.

  • Reagents and Setup:

    • Purified recombinant human PARP-1 enzyme.

    • A fluorescently labeled DNA oligonucleotide probe that mimics a single-strand break.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, combine the PARP-1 enzyme, the fluorescent DNA probe, and varying concentrations of this compound or a control.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization of the samples using a plate reader.

  • Data Analysis:

    • An increase in fluorescence polarization indicates the binding of the larger PARP-1 protein to the small fluorescent DNA probe.

    • By performing a competition experiment or by direct titration, the dissociation constant (Kd) for the PARP-1-DNA interaction in the presence and absence of this compound can be determined.[3]

Experimental Workflow for this compound Evaluation

UKTT15_Workflow Experimental Workflow for this compound Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Studies Enzymatic_Assay PARP-1 Enzymatic Assay (IC50 Determination) FP_Assay Fluorescence Polarization (DNA Binding Affinity, Kd) PARylation_Assay Cellular PARylation Assay (Western Blot) Trapping_Assay Chromatin Fractionation (PARP-1 Trapping) Residence_Time Live-Cell Imaging (PARP-1 Residence Time) Viability_Assay Cell Viability Assay (Cytotoxicity) Crystallography X-ray Crystallography (Binding Mode) This compound This compound This compound->Enzymatic_Assay This compound->FP_Assay This compound->PARylation_Assay This compound->Trapping_Assay This compound->Residence_Time This compound->Viability_Assay This compound->Crystallography

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological outcomes of PARP-1 inhibition and trapping.[1] Its distinct allosteric mechanism of action offers a unique strategy for targeting PARP-1, with significant therapeutic potential, particularly for cancers with defects in homologous recombination repair.[1][3] The ability to convert a Type III PARP inhibitor (veliparib) into a more potent Type I inhibitor (this compound) through structure-guided design highlights a promising avenue for the development of next-generation PARP inhibitors.[3] Future research should focus on the in vivo efficacy and safety profile of this compound and similar allosteric inhibitors to fully assess their clinical applicability. The principles learned from the development of this compound can be applied to create tunable PARP inhibitors for various clinical applications where either enhanced or reduced PARP-1 trapping is desired.[3]

Classification of PARP Inhibitors

PARPi_Classification Classification of PARP Inhibitors by Allosteric Effect PARPi PARP Inhibitors TypeI Type I (Pro-retention) e.g., this compound PARPi->TypeI Allosterically increases DNA affinity TypeII Type II (Neutral) e.g., Olaparib, Talazoparib PARPi->TypeII No significant allosteric effect TypeIII Type III (Pro-release) e.g., Veliparib, Rucaparib PARPi->TypeIII Allosterically decreases DNA affinity

Caption: Classification of PARP inhibitors based on their allosteric effects.

References

The Structural Basis of UKTT15-Mediated PARP-1 Trapping: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (PARPi) represent a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair. Their clinical efficacy is not solely dependent on catalytic inhibition but is strongly correlated with their ability to "trap" PARP-1 on DNA, converting a repairable single-strand break into a cytotoxic double-strand break during replication. UKTT15 is a novel PARP-1 inhibitor, developed as a structural derivative of the clinical inhibitor veliparib (B1684213). Unlike its predecessor, this compound exhibits a potent PARP-1 trapping mechanism. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound-mediated PARP-1 trapping, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Introduction: The PARP Trapping Phenomenon

PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, recognizing and binding to single-strand breaks (SSBs) to initiate their repair. Upon binding to damaged DNA, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary repair machinery. Following repair, auto-PARylation leads to the release of PARP-1 from the DNA.

PARP inhibitors function by competing with the native substrate NAD+ at the catalytic site. However, their cytotoxic potential is largely attributed to their ability to trap PARP-1 on the DNA. This trapped PARP-1-DNA complex is a significant steric hindrance to the replication fork, leading to its collapse and the formation of highly toxic double-strand breaks (DSBs). In cancer cells with compromised DSB repair pathways, such as those with BRCA1/2 mutations, these lesions cannot be efficiently repaired, resulting in synthetic lethality.[1]

This compound: A Type I Allosteric PARP-1 Inhibitor

PARP inhibitors can be classified based on their allosteric effects on the PARP-1 enzyme. This compound is classified as a Type I PARP inhibitor, which enhances the retention of PARP-1 on DNA breaks through an allosteric mechanism.[2][3] This is in contrast to its parent compound, veliparib, which is a Type III inhibitor that promotes the release of PARP-1 from DNA.[2][3]

The structural modifications in this compound compared to veliparib enable it to make additional contacts within the helical domain (HD) of PARP-1's catalytic domain.[2] This interaction induces a conformational change that is communicated from the NAD+ binding pocket to the DNA binding domains, strengthening the interaction between PARP-1 and the damaged DNA, thus "trapping" the enzyme.[2]

Chemical Structures

The chemical structures of veliparib and its derivative, this compound, are presented below. The extended structure of this compound is responsible for its unique allosteric properties.[2]

  • Veliparib: A benzimidazole-based PARP inhibitor.

  • This compound: A derivative of veliparib with additional chemical moieties designed to engage the helical domain of PARP-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of this compound with its parent compound, veliparib, and another potent PARP trapper, talazoparib (B560058).

Table 1: In Vitro Catalytic Inhibition of PARP-1
CompoundIC50 (nM)Notes
This compound2.6Similar catalytic inhibitory potency to veliparib.[3]
Veliparib1.5A potent catalytic inhibitor but a weak PARP trapper.[3]
Table 2: Cellular PARP-1 Trapping and Cytotoxicity
CompoundCellular Trapping PotentialCytotoxicity in BRCA-deficient cellsNotes
This compound HighMore efficient than veliparibDemonstrates that allosteric retention on DNA contributes significantly to cellular trapping and cytotoxicity, independent of catalytic inhibition potency.[2]
Veliparib LowLess efficient than this compoundPrimarily functions as a catalytic inhibitor with weak trapping ability.[2]
Talazoparib Very HighHighly potentConsidered one of the most potent PARP trappers among clinical inhibitors, though its trapping is less dependent on strong allosteric retention.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of PARP-1 at a DNA single-strand break and the differential mechanisms of action of Type I (this compound) and Type III (veliparib) PARP inhibitors.

PARP1_Trapping_Pathway Mechanism of this compound-Mediated PARP-1 Trapping cluster_0 DNA Damage Response cluster_1 Inhibitor Action cluster_2 This compound Pathway cluster_3 Veliparib Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Binding DNA_SSB->PARP1_recruitment PARP1_activation PARP-1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR_synthesis Allosteric_retention Allosteric Conformational Change -> Enhanced DNA Binding PARP1_activation->Allosteric_retention This compound binding Catalytic_inhibition Catalytic Inhibition PARP1_activation->Catalytic_inhibition Veliparib binding Repair_recruitment Recruitment of DNA Repair Factors PAR_synthesis->Repair_recruitment PARP1_release Auto-PARylation and PARP-1 Release Repair_recruitment->PARP1_release DNA_repair DNA Repair PARP1_release->DNA_repair This compound This compound (Type I) This compound->PARP1_activation Veliparib Veliparib (Type III) Veliparib->PARP1_activation PARP1_trapping PARP-1 Trapping on DNA Allosteric_retention->PARP1_trapping Replication_fork_collapse Replication Fork Collapse -> DSB Formation PARP1_trapping->Replication_fork_collapse Synthetic_lethality Synthetic Lethality in HR-deficient Cells Replication_fork_collapse->Synthetic_lethality PARP1_release_inhibitor Weak Trapping, PARP-1 Release Favored Catalytic_inhibition->PARP1_release_inhibitor Reduced_cytotoxicity Reduced Cytotoxicity PARP1_release_inhibitor->Reduced_cytotoxicity

Caption: Differential effects of this compound and Veliparib on the PARP-1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the PARP-1 trapping ability of this compound are provided below.

Chromatin Fractionation Assay

This cell-based assay quantifies the amount of PARP-1 that is trapped on chromatin following inhibitor treatment.

Experimental Workflow:

Chromatin_Fractionation_Workflow Chromatin Fractionation Workflow for PARP-1 Trapping start 1. Cell Culture and Treatment - Seed cells (e.g., CAPAN-1) - Treat with this compound, Veliparib, Talazoparib - Include DMSO (vehicle) control - Optional: Co-treat with MMS to induce DNA damage harvest 2. Cell Harvesting - Scrape and wash cells with ice-cold PBS start->harvest fractionation 3. Subcellular Fractionation - Sequential lysis to separate: - Cytoplasmic fraction - Nuclear soluble fraction - Chromatin-bound fraction harvest->fractionation protein_quant 4. Protein Quantification - Determine protein concentration of chromatin fractions (e.g., BCA assay) fractionation->protein_quant western_blot 5. Western Blot Analysis - SDS-PAGE of normalized chromatin fractions - Transfer to PVDF membrane - Probe with anti-PARP1 and anti-Histone H3 (loading control) antibodies protein_quant->western_blot analysis 6. Data Analysis - Densitometry of PARP-1 and Histone H3 bands - Normalize PARP-1 to Histone H3 - Calculate fold change in trapped PARP-1 relative to control western_blot->analysis

Caption: Step-by-step workflow for the chromatin fractionation assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., CAPAN-1 pancreatic cancer cells with BRCA2 mutation) in appropriate media.

    • Treat cells with varying concentrations of this compound, veliparib, or a positive control trapper like talazoparib (e.g., 1, 10, 25 µM) for a specified duration. Include a DMSO vehicle control.

    • To enhance the trapping signal, co-treat with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the final 30-60 minutes of inhibitor treatment.[2]

  • Chromatin Fractionation:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Perform subcellular fractionation using a commercial kit or a standard laboratory protocol. This typically involves sequential lysis steps:

      • Incubation in a hypotonic buffer to lyse the plasma membrane and release the cytoplasmic fraction.

      • Incubation of the nuclear pellet in a buffer to extract soluble nuclear proteins.

      • The remaining pellet contains the chromatin-bound proteins.

  • Western Blot Analysis:

    • Resuspend the chromatin pellet in a suitable lysis buffer containing DNase to solubilize the proteins.

    • Determine the protein concentration of each chromatin fraction using a BCA or similar protein assay.

    • Normalize the protein loading amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PARP-1.

    • Probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for PARP-1 and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the PARP-1 signal to the loading control signal for each lane.

    • Express the amount of trapped PARP-1 as a fold change relative to the vehicle-treated control.

Fluorescence Polarization (FP) DNA Competition Assay

This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP-1 from a fluorescently labeled DNA probe, thus assessing its retention capabilities.

Experimental Workflow:

FP_Assay_Workflow Fluorescence Polarization (FP) Assay Workflow start 1. Reagent Preparation - Purified PARP-1 enzyme - Fluorescently labeled DNA with SSB - Test inhibitors (this compound, Veliparib) - Unlabeled competitor DNA binding 2. Binding Reaction - Incubate PARP-1, fluorescent DNA, and inhibitor in assay buffer - Allow complex formation start->binding competition 3. Competition - Add excess unlabeled competitor DNA to initiate dissociation of PARP-1 from the fluorescent probe binding->competition measurement 4. FP Measurement - Measure fluorescence polarization at time points (e.g., 60s, 300s) using a plate reader competition->measurement analysis 5. Data Analysis - High FP indicates PARP-1 is bound (trapped) to the fluorescent DNA - Low FP indicates dissociation - Compare dissociation rates in the presence of different inhibitors measurement->analysis

References

UKTT15: A Novel Allosteric PARP1 Inhibitor for BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The targeting of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of precision oncology, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. These mutations lead to a deficient homologous recombination (HR) DNA repair pathway, rendering cancer cells highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP in this context induces synthetic lethality, leading to the selective killing of cancer cells. UKTT15 is a novel and potent allosteric inhibitor of PARP1, demonstrating a distinct mechanism of action that enhances the trapping of PARP1 on DNA, thereby increasing its cytotoxic effects in BRCA-mutant cancer cells. This guide provides a comprehensive overview of this compound, its mechanism, efficacy, and the experimental protocols for its evaluation.

Mechanism of Action: Allosteric Inhibition and PARP1 Trapping

This compound is classified as a Type I PARP inhibitor (PARPi), which distinguishes it from many other clinical PARP inhibitors.[1] Unlike conventional PARP inhibitors that primarily function by competing with NAD+ at the catalytic site, this compound exerts its effect through an allosteric mechanism.[1][2] This allosteric modulation induces conformational changes in PARP1 that not only inhibit its catalytic activity but also enhance its retention on DNA breaks.[1][3] This "trapping" of PARP1 at the site of DNA damage creates a cytotoxic lesion that is particularly lethal to cancer cells with deficient HR repair pathways, such as those with BRCA1/2 mutations.[1][4]

The enhanced trapping ability of this compound is a key differentiator from Type III PARP inhibitors like veliparib, which can even promote the release of PARP-1 from DNA.[1] This increased retention of the PARP1-DNA complex by this compound is thought to be a major contributor to its enhanced potency in killing cancer cells.[1][3]

Signaling Pathway Perturbation

The primary signaling pathway targeted by this compound is the DNA Damage Response (DDR) pathway. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role.[2] When these SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with functional BRCA1 and BRCA2 proteins, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway.[5]

In BRCA-mutant cancer cells, the HR pathway is compromised. These cells become heavily reliant on PARP1-mediated repair of SSBs to maintain genomic integrity. By inhibiting PARP1 and, in the case of this compound, trapping it on the DNA, the repair of SSBs is prevented, leading to an accumulation of DSBs. With a deficient HR pathway, the cancer cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately apoptosis. This selective killing of BRCA-deficient cells by PARP inhibitors is known as synthetic lethality.[4]

UKTT15_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + this compound SSB_N Single-Strand Break PARP1_N PARP1 SSB_N->PARP1_N DSB_N Double-Strand Break SSB_N->DSB_N Replication Fork Collapse BER Base Excision Repair Cell_Survival_N Cell Survival BER->Cell_Survival_N Repair PARP1_N->BER HR_N Homologous Recombination (BRCA1/2 Proficient) DSB_N->HR_N HR_N->Cell_Survival_N Repair SSB_C Single-Strand Break PARP1_C PARP1 SSB_C->PARP1_C DSB_C Double-Strand Break (Accumulation) SSB_C->DSB_C Replication Fork Collapse This compound This compound PARP1_C->this compound PARP1_Trapped Trapped PARP1-DNA Complex This compound->PARP1_Trapped Allosteric Inhibition & Trapping PARP1_Trapped->DSB_C Increased Accumulation HR_C Deficient Homologous Recombination (BRCA1/2 Mutant) DSB_C->HR_C Apoptosis Apoptosis HR_C->Apoptosis Repair Failure

Caption: Signaling pathway of this compound in BRCA-mutant cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in BRCA-mutant cancer cell lines from the foundational study by Zandarashvili et al. (2020).

Table 1: Effect of this compound on PARP-1 Affinity for DNA

CompoundFold Increase in PARP-1 Affinity for DNA
This compound3.5-fold

Data derived from fluorescence polarization (FP) DNA binding assays.[1]

Table 2: Comparative Efficacy of this compound and Veliparib in BRCA-Mutant Cancer Cell Lines

Cell LineBRCA Mutation StatusCompoundEfficacy
CAPAN-1BRCA2 mutantThis compoundMore efficient at killing cells than veliparib
SUM149-BRCA1mutBRCA1 mutantThis compoundAchieved synthetic lethality at a lower concentration than veliparib

Efficacy determined by cell survival experiments.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Fluorescence Polarization (FP) DNA Binding Assay

This assay is used to measure the affinity of PARP-1 for DNA in the presence and absence of an inhibitor.

Protocol:

  • Prepare a fluorescently labeled DNA probe: A single-stranded DNA (ssDNA) oligonucleotide with a 5' fluorescein (B123965) label is typically used.

  • Reaction setup: In a 96-well black plate, combine purified PARP-1 protein with the fluorescently labeled DNA probe in a suitable binding buffer.

  • Inhibitor addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data analysis: The increase in fluorescence polarization is proportional to the amount of PARP-1 bound to the DNA probe. The dissociation constant (KD) can be calculated by fitting the data to a binding curve.

Chromatin Fractionation Assay

This assay is used to assess the amount of PARP-1 "trapped" on chromatin in cells following treatment with an inhibitor and a DNA-damaging agent.

Protocol:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., CAPAN-1) in culture plates. Treat the cells with increasing concentrations of this compound, a comparator inhibitor (e.g., veliparib), or a vehicle control for a specified time.

  • DNA Damage Induction: Induce DNA damage by treating the cells with an agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for a short period.

  • Cell Lysis and Fractionation:

    • Lyse the cells in a buffer containing a mild detergent to release cytosolic proteins.

    • Centrifuge the lysate to pellet the nuclei.

    • Extract the soluble nuclear proteins from the pellet.

    • The remaining pellet contains the chromatin-bound proteins.

  • Protein Analysis:

    • Resuspend the chromatin pellet in a suitable buffer and sonicate to shear the DNA.

    • Quantify the protein concentration in the chromatin fraction.

    • Analyze the amount of PARP-1 in the chromatin fraction by Western blotting using an anti-PARP-1 antibody.

  • Data Analysis: An increase in the amount of PARP-1 in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP-1 trapping.

Chromatin_Fractionation_Workflow start Start: BRCA-mutant Cancer Cells in Culture treatment Treat with this compound and DNA Damaging Agent (MMS) start->treatment lysis Cell Lysis (Cytosolic Fraction Removed) treatment->lysis centrifugation1 Centrifugation lysis->centrifugation1 nuclear_pellet Nuclear Pellet centrifugation1->nuclear_pellet extraction Extract Soluble Nuclear Proteins nuclear_pellet->extraction centrifugation2 Centrifugation extraction->centrifugation2 chromatin_pellet Chromatin Pellet (with trapped proteins) centrifugation2->chromatin_pellet analysis Resuspend, Sonicate, and Analyze by Western Blot for PARP-1 chromatin_pellet->analysis end End: Quantify PARP-1 Trapping analysis->end

Caption: Experimental workflow for the Chromatin Fractionation Assay.
Cell Survival/Viability Assay (e.g., MTT or CellTiter-Glo)

These assays are used to determine the cytotoxic effect of this compound on cancer cell lines.

Protocol (MTT Assay Example):

  • Cell Seeding: Seed BRCA-mutant and wild-type cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting the viability data against the drug concentration.

Conclusion

This compound represents a significant advancement in the development of PARP inhibitors. Its unique allosteric mechanism of action, leading to enhanced PARP1 trapping, translates to increased potency and synthetic lethality in BRCA-mutant cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel PARP inhibitors. For researchers and drug development professionals, understanding the nuances of different PARP inhibitors, such as the allosteric trapping mechanism of this compound, is crucial for the continued development of more effective and targeted cancer therapies.

References

The Allosteric Modulator UKTT15: A Technical Guide to its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of UKTT15, a potent allosteric inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This compound is a derivative of the clinical PARP inhibitor veliparib (B1684213), rationally designed to enhance the trapping of PARP-1 at sites of DNA damage. This document details the synthetic chemistry, key quantitative data, and comprehensive experimental protocols for the assays used to characterize its unique mechanism of action. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific principles and methodologies discussed.

Discovery and Rationale

This compound was developed from the scaffold of veliparib, a first-generation PARP-1 inhibitor.[1] While veliparib effectively inhibits the catalytic activity of PARP-1, it is a weak "trapper" of the enzyme on DNA. The concept of "PARP trapping" is a critical driver of the cytotoxicity of PARP inhibitors (PARPis), especially in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription.

This compound was designed with the premise that introducing bulky substituents to the veliparib scaffold would engage the helical domain (HD) of PARP-1, a key regulatory domain. This engagement was hypothesized to induce an allosteric conformational change that would enhance the retention of PARP-1 on DNA breaks, thereby converting a weak trapper into a potent one.[1] this compound is classified as a Type I PARPi, which allosterically retains PARP-1 on DNA, in contrast to Type III inhibitors like veliparib that can promote its release.[2]

Synthesis of this compound

The synthesis of this compound (designated as compound 6 in the primary literature) is achieved through a multi-step process starting from the core benzimidazole-4-carboxamide scaffold of veliparib.[1]

Synthetic Scheme

The synthesis involves the coupling of a carboxy derivative of the benzimidazole (B57391) core with an appropriate amine.[1]

  • Step 1: Formation of the Carboxy Intermediate. The synthesis begins with the formation of a carboxylic acid derivative of the veliparib core. This is achieved by reacting 2-amino-1H-benzimidazole-4-carboxamide with either 4-formylbenzoic acid or 3-formylbenzoic acid in the presence of ammonium (B1175870) acetate (B1210297) in DMF at 100°C.[1]

  • Step 2: Amide Coupling. The resulting carboxylic acid intermediate is then coupled with methyl 6-(piperazin-1-yl)pyrimidine-4-carboxylate using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent and Diisopropylethylamine (DIPEA) in DMF.[1] This reaction proceeds overnight to yield this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to its parent compound, veliparib.

Compound PARP-1 IC50 (nM) PARP-1 Trapping (fold increase over no inhibitor) Cellular PARP-1 Residence Time at DNA Damage
Veliparib1.5Marginal IncreaseMarginal Increase
This compound2.6Strong RetentionComparable to Talazoparib (a potent trapper)

Table 1: Biochemical and Cellular Activity of this compound and Veliparib.[2]

Cell Line Compound Effect
CAPAN-1 (BRCA2 mutant)This compoundMore efficient killing than veliparib
SUM149PT-BRCA1mutThis compoundKills at a lower concentration compared to SUM149PT-BRCA1rev
SUM149PT-BRCA1revThis compoundHigher concentration required for cell killing

Table 2: Cytotoxicity of this compound in BRCA-deficient cancer cell lines.[2]

Experimental Protocols

Chromatin Fractionation Assay

This assay is used to determine the amount of PARP-1 "trapped" on chromatin.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., CAPAN-1) and allow them to adhere. Treat the cells with the desired concentrations of this compound or other PARP inhibitors. Induce DNA damage by treating with an agent such as methyl methanesulfonate (B1217627) (MMS).

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a cytoplasmic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet.

    • Resuspend the nuclear pellet in a nuclear lysis buffer and incubate on ice.

    • Centrifuge to separate the soluble nuclear fraction (supernatant) from the chromatin pellet.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the chromatin fraction.

    • Resuspend the chromatin pellet in a suitable buffer and shear the DNA by sonication.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., Histone H3).

    • Incubate with a secondary antibody and visualize the bands.

Cell Viability Assay (Clonogenic Survival Assay)

This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., SUM149PT-BRCA1mut and SUM149PT-BRCA1rev) in multi-well plates.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation: Incubate the cells for a period that allows for colony formation (typically 10-14 days).

  • Colony Staining and Counting:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

    • Wash the plates and allow them to dry.

    • Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformational dynamics.

Protocol:

  • Protein-Inhibitor Incubation: Incubate purified PARP-1 protein with or without the inhibitor (e.g., this compound).

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein-inhibitor complex into a D2O-containing buffer for various time points.

  • Quenching: Stop the exchange reaction by adding a quench buffer that rapidly lowers the pH and temperature.

  • Proteolysis: Digest the quenched protein with an acid-stable protease (e.g., pepsin) at a low temperature to generate peptides.

  • LC-MS/MS Analysis: Separate the peptides using ultra-performance liquid chromatography (UPLC) and analyze them by mass spectrometry to measure the extent of deuterium incorporation into each peptide.

  • Data Analysis: Compare the deuterium uptake of peptides from PARP-1 in the presence and absence of the inhibitor to identify regions of the protein with altered conformation.

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARP1_trapping PARP-1 Trapping (this compound) PARP1_recruitment->PARP1_trapping Inhibition PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Replication_Fork_Stalling Replication Fork Stalling PARP1_trapping->Replication_Fork_Stalling Repair_recruitment Recruitment of DNA Repair Factors PAR_synthesis->Repair_recruitment BER Base Excision Repair (BER) Repair_recruitment->BER Cell_Death Cell Death Replication_Fork_Stalling->Cell_Death

Caption: PARP-1 signaling at a DNA single-strand break and the effect of this compound-induced trapping.

Experimental Workflow for Chromatin Fractionation Assay

Chromatin_Fractionation_Workflow Start Start: Cell Culture with PARPi +/- MMS Harvest Harvest and Wash Cells Start->Harvest Cytoplasmic_Lysis Cytoplasmic Lysis Harvest->Cytoplasmic_Lysis Centrifuge1 Centrifuge Cytoplasmic_Lysis->Centrifuge1 Nuclear_Pellet Nuclear Pellet Centrifuge1->Nuclear_Pellet Pellet Cytoplasmic_Fraction Cytoplasmic Fraction (Supernatant) Centrifuge1->Cytoplasmic_Fraction Supernatant Nuclear_Lysis Nuclear Lysis Nuclear_Pellet->Nuclear_Lysis Centrifuge2 Centrifuge Nuclear_Lysis->Centrifuge2 Chromatin_Pellet Chromatin Pellet Centrifuge2->Chromatin_Pellet Pellet Nuclear_Fraction Soluble Nuclear Fraction (Supernatant) Centrifuge2->Nuclear_Fraction Supernatant Analysis Western Blot for PARP-1 and Histone H3 Chromatin_Pellet->Analysis

Caption: Workflow for the isolation of chromatin-bound proteins to assess PARP-1 trapping.

Logical Relationship of PARPi Types and PARP-1 Retention

PARPi_Types PARPi PARP Inhibitor (PARPi) Binds to Catalytic Domain TypeI Type I PARPi e.g., this compound Allosterically Retains PARP-1 on DNA PARPi->TypeI TypeII Type II PARPi e.g., Olaparib No Allosteric Effect on Retention PARPi->TypeII TypeIII Type III PARPi e.g., Veliparib Perturbs Allostery, Promotes Release PARPi->TypeIII

Caption: Classification of PARP inhibitors based on their allosteric effect on PARP-1 retention.

References

The Allosteric Trapper: A Technical Guide to UKTT15's Impact on DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UKTT15 is a novel and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR). Unlike many other PARP inhibitors, this compound employs a unique mechanism of "reverse allostery" to trap PARP-1 onto DNA breaks. This enhanced trapping efficiency translates to increased cytotoxicity in cancer cells, particularly those with deficiencies in homologous recombination (HR). This technical guide provides an in-depth analysis of this compound's mechanism of action and its downstream consequences on key DDR pathways, including ATM/ATR signaling, cell cycle progression, and apoptosis. Detailed experimental protocols and quantitative data are presented to support researchers in the study of this and similar compounds.

Mechanism of Action: The "Type I" Allosteric PARP-1 Trapper

This compound is classified as a "Type I" PARP inhibitor. While all PARP inhibitors bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of the PARP-1 catalytic domain, they exhibit different effects on the enzyme's interaction with DNA. This compound's distinction lies in its ability to induce a conformational change in PARP-1 that allosterically increases its affinity for DNA single-strand breaks (SSBs). This "reverse allostery" leads to the trapping of PARP-1 on the DNA, creating a cytotoxic lesion that obstructs DNA replication and repair machinery.[1]

In contrast, "Type III" inhibitors like veliparib (B1684213) can actually decrease PARP-1's affinity for DNA, leading to its release. The enhanced trapping efficiency of this compound is not due to a higher catalytic inhibitory potency, as its IC50 for PARP-1 is comparable to that of weaker trappers like veliparib.[1]

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent PARP-1 trapping and subsequent cytotoxicity.

Parameter This compound Veliparib (Comparator) Talazoparib (Comparator) Cell Line Notes
Catalytic IC50 2.6 nM[1]1.5 nM[1]~1 nMN/ADemonstrates that trapping efficiency is not solely dependent on catalytic inhibition.
PARP-1 Trapping Increased ability to trap PARP-1 on DNA compared to veliparib.[1]Poor PARP-1 trapper.[1]Most efficient trapper among clinical inhibitors.[1]CAPAN-1 (BRCA2 mutant)Measured by chromatin fractionation assays.
PARP-1-GFP Residence Time at DNA Damage Dose-dependent increase, comparable to talazoparib.[1]Marginal increase.[1]Significant increase.[1]CAL51 PARP-1-/- + PARP-1-GFPMeasured by live-cell imaging after UV laser-induced damage.
Cell Viability (IC50) More efficient at killing cancer cells than veliparib.[1]Less efficient than this compound.[1]Highly potent.CAPAN-1 (BRCA2 mutant)Cell survival experiments demonstrate the cytotoxic consequence of trapping.

Downstream Effects on DNA Damage Response Pathways

The trapping of PARP-1 by this compound initiates a cascade of events that profoundly impact the cellular DNA damage response.

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cancers

The primary therapeutic strategy for PARP inhibitors, including this compound, is the exploitation of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair (e.g., those with BRCA1/2 mutations).

The trapped PARP-1-DNA complexes stall replication forks. The collapse of these forks leads to the formation of highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.

SyntheticLethality cluster_this compound This compound Action cluster_Replication S-Phase Events cluster_HR_proficient HR Proficient Cell cluster_HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) This compound This compound PARP1_trapping PARP-1 Trapping on SSB This compound->PARP1_trapping Replication_Stall Replication Fork Stalling & Collapse PARP1_trapping->Replication_Stall Replication_Fork Replication Fork Replication_Fork->Replication_Stall DSB Double-Strand Break (DSB) Replication_Stall->DSB HR_repair Homologous Recombination Repair DSB->HR_repair HR_deficiency Defective HR Repair DSB->HR_deficiency Cell_Survival Cell Survival HR_repair->Cell_Survival Genomic_Instability Genomic Instability HR_deficiency->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis ATM_ATR_Activation UKTT15_PARP1 This compound-induced PARP-1 Trapping Replication_Stall Replication Fork Stalling UKTT15_PARP1->Replication_Stall DSB Double-Strand Breaks Replication_Stall->DSB ssDNA_RPA ssDNA-RPA Complex Replication_Stall->ssDNA_RPA MRN_Complex MRN Complex DSB->MRN_Complex ATR ATR Activation ssDNA_RPA->ATR Chk1 Chk1 Activation ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair ATM ATM Activation MRN_Complex->ATM Chk2 Chk2 Activation ATM->Chk2 gamma_H2AX γH2AX Formation ATM->gamma_H2AX Chk2->Cell_Cycle_Arrest Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Apoptosis_Pathway UKTT15_Damage Extensive DNA Damage (this compound-induced) ATM_Activation ATM Activation UKTT15_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Pathway Mitochondrial Pathway (Cytochrome c release) Bax_Bak_Activation->Mitochondrial_Pathway Caspase_9 Caspase-9 Activation Mitochondrial_Pathway->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis Chromatin_Fractionation_Workflow start Treat cells with this compound and/or DNA damaging agent harvest Harvest and lyse cells in hypotonic buffer start->harvest centrifuge1 Centrifuge to pellet nuclei harvest->centrifuge1 cytoplasmic_fraction Supernatant: Cytoplasmic Fraction centrifuge1->cytoplasmic_fraction resuspend_nuclei Resuspend nuclei in salt extraction buffer centrifuge1->resuspend_nuclei centrifuge2 Centrifuge to pellet chromatin resuspend_nuclei->centrifuge2 soluble_nuclear_fraction Supernatant: Soluble Nuclear Fraction centrifuge2->soluble_nuclear_fraction chromatin_pellet Pellet: Chromatin-Bound Fraction centrifuge2->chromatin_pellet western_blot Analyze fractions by Western Blot for PARP-1 and loading controls (e.g., Histone H3) chromatin_pellet->western_blot

References

The Role of UKTT15 in Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, has become a cornerstone of modern cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPis) exemplify this approach, demonstrating remarkable efficacy in tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth examination of UKTT15, a novel allosteric PARP1 inhibitor. Unlike earlier PARPis, this compound's enhanced cytotoxicity is not primarily driven by superior catalytic inhibition but by a distinct mechanism known as "reverse allostery," which leads to the potent trapping of PARP1 on DNA damage sites. This document details the molecular mechanism of this compound, presents comparative quantitative data, and provides detailed protocols for the key experimental assays used to characterize its function, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: Synthetic Lethality and PARP Inhibition

Synthetic lethality is a therapeutic strategy that exploits the genetic vulnerabilities of cancer cells.[1] In healthy cells, multiple redundant pathways exist to repair DNA damage. However, many cancers lose one of these pathways, such as the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs), often due to mutations in genes like BRCA1 or BRCA2.[2] These cancer cells become critically dependent on the remaining repair pathways, like the PARP1-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[3][4]

PARP1 is a nuclear enzyme that acts as a primary sensor for DNA SSBs.[5][6] Upon binding to a DNA break, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5][7] These negatively charged PAR chains serve as a scaffold to recruit downstream DNA repair factors, facilitating the resolution of the break.[7][8]

PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic site of PARP1, inhibiting its enzymatic activity.[2][5] In HR-deficient cancer cells, this inhibition of SSB repair leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs.[5][9] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis, a classic example of synthetic lethality.[9][10]

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_Damage_N DNA Damage SSB_Repair_N SSB Repair (PARP-1) DNA_Damage_N->SSB_Repair_N Repaired by DSB_Repair_N DSB Repair (HR Pathway) DNA_Damage_N->DSB_Repair_N Repaired by Viability_N Cell Viability SSB_Repair_N->Viability_N DSB_Repair_N->Viability_N DNA_Damage_C DNA Damage SSB_Repair_C SSB Repair (PARP-1) DNA_Damage_C->SSB_Repair_C Blocked by PARPi DSB_Repair_C DSB Repair (HR Pathway) DNA_Damage_C->DSB_Repair_C Inherently Defective Apoptosis_C Apoptosis SSB_Repair_C->Apoptosis_C DSB_Repair_C->Apoptosis_C

Diagram 1. The Principle of Synthetic Lethality with PARP Inhibitors.

This compound: A Type I Allosteric PARP-1 Inhibitor

While all clinical PARP inhibitors target the catalytic activity of PARP-1, they exhibit varying abilities to "trap" the PARP-1 enzyme at the site of a DNA break.[11] This trapping effect is now understood to be a major contributor to their cytotoxicity.[10] Based on their allosteric effects on PARP-1's interaction with DNA, PARPis can be broadly classified:

  • Type I: Inhibitors that enhance PARP-1's affinity for DNA, leading to strong trapping (e.g., this compound).[12]

  • Type II: Inhibitors that have a neutral effect on PARP-1's allostery and DNA retention.[12]

  • Type III: Inhibitors that weaken PARP-1's interaction with DNA, leading to poor trapping (e.g., Veliparib).[12]

This compound is a novel PARP inhibitor developed as a variant of veliparib (B1684213).[12] While veliparib is a potent catalytic inhibitor, it is a poor trapper. This compound was specifically designed to convert this Type III inhibitor into a Type I inhibitor by introducing contacts that influence PARP-1 allostery to strongly retain it on a DNA break.[11][12]

The Mechanism of this compound-Mediated PARP-1 Trapping

The enhanced trapping ability of this compound stems from a mechanism termed "reverse allostery".[12] The PARP-1 protein has multiple domains, including a C-terminal Catalytic (CAT) domain which itself is composed of an ADP-ribosyltransferase (ART) subdomain and a Helical Domain (HD).[10][12] The HD acts as an allosteric regulatory domain; its conformation is critical for coupling DNA damage detection to catalytic activity and subsequent release from DNA.[10][12]

Structural studies have revealed the molecular basis for this compound's action:

  • Veliparib (Type III): Binds within the NAD+ pocket in the ART subdomain but makes no significant contact with the adjacent HD.[3][4] This allows the HD to remain stable, facilitating PARP-1's eventual release from the DNA break.[12]

  • This compound (Type I): While binding to the same NAD+ pocket, its extended chemical structure makes additional contacts with the N-terminal portion of the HD's αF helix.[3][12] These contacts destabilize the HD, perturbing PARP-1's allostery in a way that increases its affinity for DNA and "traps" it on the lesion.[4][12]

This allosterically-driven trapping is the key differentiator for this compound and the primary driver of its increased potency in killing cancer cells, independent of its catalytic inhibition, which is similar to that of veliparib.[12]

G cluster_0 PARP-1 Domain Structure cluster_1 Inhibitor Interaction cluster_2 Functional Outcome DBD DNA Binding Domains (Zn1, Zn2, Zn3) CAT Catalytic Domain (CAT) ART ART HD HD Veliparib Veliparib (Type III) ART_i ART Veliparib->ART_i Binds This compound This compound (Type I) This compound->ART_i Binds HD_i HD This compound->HD_i Contacts & Destabilizes Release PARP-1 Release (Weak Trapping) ART_i->Release Trapping PARP-1 Trapping (Strong Retention) HD_i->Trapping

Diagram 2. Allosteric Mechanism of this compound vs. Veliparib.

Quantitative Analysis of this compound Efficacy

Experimental data robustly support the hypothesis that this compound's enhanced cytotoxicity is due to its superior trapping ability. Comparative studies have quantified the differences between this compound, the poor trapper veliparib, and the potent clinical trapper talazoparib.

ParameterInhibitorCell LineValue / ObservationCitation
Catalytic Inhibition This compound-IC50: 2.6 nM[12]
Veliparib-IC50: 1.5 nM[12]
PARP-1 Trapping This compoundCAPAN-1 (BRCA2 mutant)Increased trapping on DNA compared to veliparib.[12]
(Chromatin Fractionation)VeliparibCAPAN-1 (BRCA2 mutant)Poor PARP-1 trapper.[12]
TalazoparibCAPAN-1 (BRCA2 mutant)Most efficient trapper among clinical inhibitors.[12]
PARP-1 Residence Time This compoundCAL51 (PARP-1-GFP)Dose-dependent increase in residence time at damage sites.[12]
(Microirradiation)VeliparibCAL51 (PARP-1-GFP)Marginal increase in residence time.[12]
TalazoparibCAL51 (PARP-1-GFP)Increase in residence time comparable to this compound.[12]
Cell Survival This compoundCAPAN-1More efficient at killing cancer cells than veliparib.[12]
(Cell Viability Assay)This compoundSUM149-BRCA1mutInduced cell killing at a lower concentration vs. BRCA1-reverted cells.[12]

Table 1. Summary of Quantitative Data Comparing PARP Inhibitors.

These results clearly demonstrate that while this compound and veliparib have similar catalytic inhibitory potencies, this compound is significantly more effective at trapping PARP-1 on chromatin.[12] This increased trapping directly translates to a longer residence time at DNA damage sites and, consequently, a greater cytotoxic effect in HR-deficient cancer cells.[12]

Key Experimental Protocols

The characterization of PARP inhibitors like this compound relies on a suite of specialized molecular and cell biology techniques. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay

This assay measures the number of viable cells in a population after exposure to a compound, assessing its cytotoxic effects.[13][14]

G A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (e.g., this compound) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., Resazurin, MTT) C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Signal (Fluorescence/ Absorbance) E->F

Diagram 3. General Workflow for a Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., CAPAN-1, SUM149PT) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the PARP inhibitor (e.g., this compound, veliparib) in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add a viability reagent such as Resazurin or MTT to each well. These reagents are converted into fluorescent or colorimetric products by metabolically active, viable cells.[13][15]

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the substrate.

  • Data Acquisition: Measure the signal (fluorescence or absorbance) using a microplate reader.

  • Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot for PAR Level Analysis

This technique is used to assess the catalytic inhibition of PARP-1 within cells by measuring the levels of poly(ADP-ribose) (PAR) chains.[12]

G A 1. Cell Lysis & Protein Extraction B 2. SDS-PAGE Separation A->B C 3. Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody (anti-PAR) D->E F 6. Secondary Antibody & Detection E->F

Diagram 4. Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of the PARP inhibitor (e.g., 0.01, 0.1, 1, 10 μM) for a short duration (e.g., 1 hour). Induce DNA damage with an agent like 0.01% methyl methanesulfonate (B1217627) (MMS) to stimulate PARP activity.[12]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors to extract total cellular protein.[16]

  • Quantification: Determine protein concentration using a BCA assay.[17]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[16][17]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes PAR chains (e.g., anti-pan-ADP-ribose binding reagent).[12][18] Also probe a separate blot or strip the same one for a loading control like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Live-Cell Microirradiation Assay

This advanced imaging technique allows for the real-time visualization and quantification of protein recruitment to and dissociation from sites of DNA damage within a living cell.[19]

Methodology:

  • Cell Line Preparation: Use a cell line stably expressing a fluorescently tagged PARP-1 (e.g., CAL51 PARP-1-/- cells transfected with PARP-1-GFP).[12]

  • Cell Plating: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Microscopy Setup: Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2) and a UV laser for microirradiation.[19]

  • Inhibitor Treatment: Add the PARP inhibitor (e.g., this compound, talazoparib, veliparib) or DMSO control to the cell medium and incubate for a specified time (e.g., 30-60 minutes) before imaging.

  • Image Acquisition and Irradiation:

    • Select a cell for imaging and acquire a few baseline images.

    • Use a focused UV laser (e.g., 355 or 405 nm) to irradiate a small, defined region within the nucleus, inducing localized DNA damage.

    • Immediately begin acquiring a time-lapse series of images at high temporal resolution (e.g., one frame per second) to monitor the accumulation and subsequent dissociation of PARP-1-GFP at the damage site.[19]

  • Data Analysis:

    • Quantify the mean fluorescence intensity at the irradiated region and a background region in each frame.

    • After background subtraction, plot the relative intensity at the damage site over time to generate recruitment and dissociation curves.

    • Fit the data to mathematical models to extract kinetic parameters, such as residence time.[19]

Genome-Wide CRISPR-Cas9 Screen

CRISPR screens are powerful tools for identifying genes that, when knocked out, confer sensitivity or resistance to a drug, thereby revealing synthetic lethal partners or resistance mechanisms.[20][21]

G A 1. Transduce Cas9-expressing cells with gRNA library B 2. Split Population A->B C 3. Treat with Drug (e.g., PARPi) B->C D 4. Control (e.g., DMSO) B->D E 5. Harvest surviving cells from both populations C->E D->E F 6. Extract gDNA, PCR amplify & sequence gRNAs E->F G 7. Compare gRNA abundance to identify hits F->G

Diagram 5. Workflow for a Negative Selection CRISPR-Cas9 Screen.

Methodology:

  • Library Transduction: Transduce a population of Cas9-expressing cancer cells with a genome-wide lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Population Splitting: After selection, split the cell population into two arms: a treatment arm (exposed to a PARP inhibitor like this compound) and a control arm (exposed to vehicle/DMSO).

  • Drug Treatment: Culture the cells for several population doublings until a clear cytotoxic effect is observed in the treated arm.

  • Cell Harvesting and gDNA Extraction: Harvest the surviving cells from both the control and treated populations and extract genomic DNA (gDNA).

  • Sequencing: Use PCR to amplify the sgRNA sequences integrated into the gDNA. Subject the amplicons to next-generation sequencing to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted (indicating synthetic lethality) or enriched (indicating resistance) in the drug-treated population compared to the control. Bioinformatic tools are used to map these sgRNAs to their target genes and perform hit-calling statistics.[22]

Conclusion and Future Directions

This compound represents a significant advancement in the understanding of PARP inhibitor pharmacology. It serves as a powerful chemical probe demonstrating that the allosteric modulation of PARP-1 to enhance its trapping on DNA is a viable and potent strategy for killing cancer cells, distinct from pure catalytic inhibition.[12] The data clearly show that this "reverse allostery" mechanism translates into superior cytotoxicity in cancer cells with underlying DNA repair defects.

The development of this compound and the elucidation of its mechanism open several avenues for future research and therapeutic development:

  • Design of Novel Type I Inhibitors: The structural insights gained from this compound can guide the rational design of new, more potent, and selective Type I PARP inhibitors with optimized pharmacological properties for clinical use.

  • Overcoming Resistance: Understanding the trapping mechanism is crucial for tackling PARPi resistance. Tumors might develop resistance by mutating PARP1 to prevent trapping while still allowing catalytic inhibition.[21]

  • Expanding Therapeutic Applications: The potent trapping mechanism of Type I inhibitors might broaden the application of PARPis to tumors that are less sensitive to catalytic inhibition alone or could enhance synergies with other DNA-damaging agents.[6]

References

An In-depth Technical Guide on the Interaction of UKTT15 with the PARP-1 Helical Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between UKTT15, a potent PARP-1 inhibitor, and the helical domain (HD) of Poly(ADP-ribose) polymerase-1 (PARP-1). Understanding this interaction is critical for the rational design of next-generation PARP inhibitors with enhanced efficacy and selectivity. This document details the allosteric mechanism by which this compound traps PARP-1 on DNA, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction: PARP-1, DNA Repair, and the Significance of Trapping

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in DNA repair and the maintenance of genomic integrity.[1] Upon detecting a DNA single-strand break (SSB), PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1] PARP inhibitors (PARPi) have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]

The clinical success of PARPi is not solely due to the inhibition of PARP-1's catalytic activity but is also strongly correlated with their ability to "trap" PARP-1 on DNA.[1] This trapping converts a transient DNA lesion into a cytotoxic double-strand break during DNA replication, leading to synthetic lethality in cancer cells. PARPi are classified into three types based on their allosteric effects on PARP-1's interaction with DNA.[1][2] this compound is a potent "Type I" inhibitor that allosterically enhances the retention of PARP-1 on DNA, in stark contrast to its parent compound, veliparib (B1684213), which is a "Type III" inhibitor that promotes the release of PARP-1 from DNA.[1]

The Allosteric Mechanism of this compound

This compound was developed from the Type III inhibitor veliparib to introduce contacts with the PARP-1 helical domain (HD).[1] While this compound engages the NAD+-binding pocket of the catalytic (CAT) domain in a manner similar to veliparib, its extended chemical structure allows for crucial interactions with the N-terminal portion of the αF helix within the HD.[1] This interaction with the HD initiates an allosteric cascade that propagates through the multi-domain PARP-1 protein, ultimately increasing its affinity for DNA and leading to its retention at the site of damage.[1]

Crystal structures of the PARP-1 CAT domain in complex with this compound reveal a perturbation of the HD to accommodate the inhibitor's extended structure.[1] This allosteric communication from the catalytic site to the DNA-binding domains is the molecular basis for this compound's potent trapping ability.[1]

Below is a diagram illustrating the allosteric regulation of PARP-1 by different inhibitor types.

PARP1_Allostery cluster_dna DNA Damage Site cluster_parp1 PARP-1 cluster_inhibitors Inhibitor Binding cluster_outcome Outcome DNA_Break DNA Single-Strand Break PARP1 PARP-1 DNA_Break->PARP1 binds This compound This compound (Type I) PARP1->this compound inhibitor binds to Catalytic Domain Veliparib Veliparib (Type III) PARP1->Veliparib inhibitor binds to Catalytic Domain Trapping Enhanced PARP-1 Trapping on DNA This compound->Trapping allosterically promotes Release PARP-1 Release from DNA Veliparib->Release allosterically promotes

Allosteric regulation of PARP-1 by this compound and Veliparib.

Quantitative Data Summary

The interaction of this compound with PARP-1 and its effect on DNA binding have been quantified using various biophysical techniques. The following tables summarize the key findings.

Table 1: Equilibrium Binding Affinity of PARP-1 for Single-Strand Break DNA (SSB-DNA)

ConditionMethodKD (nM)
WT PARP-1FP DNA Binding Assay1.8 ± 0.2
WT PARP-1 + this compoundFP DNA Binding Assay0.8 ± 0.1
Data from Zandarashvili et al., 2020.[1]

Table 2: Dissociation Rate of PARP-1 from SSB-DNA

ConditionMethodkd (s-1)
WT PARP-1SPR0.012 ± 0.001
WT PARP-1 + this compoundSPR0.003 ± 0.0005
Data from Zandarashvili et al., 2020.[1]

Table 3: Fluorescence Polarization DNA Competition Assay

CompoundTime Point% PARP-1 Release from DNAp-value
Veliparib60 s~5%> 0.01 (not significant)
Veliparib300 s~10%> 0.01 (not significant)
This compound60 s~2%< 0.01
This compound300 s~3%< 0.01
Data from Zandarashvili et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for the key experiments used to characterize the this compound-PARP-1 interaction.

Fluorescence Polarization (FP) DNA Binding and Competition Assays

Objective: To measure the equilibrium binding affinity (KD) of PARP-1 to DNA and to assess the effect of inhibitors on PARP-1's ability to remain bound to DNA over time.

Methodology Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Reagents Prepare_DNA Prepare Fluorescently Labeled SSB-DNA Probe Prepare_Reagents->Prepare_DNA Prepare_Protein Prepare Serial Dilutions of PARP-1 Prepare_Reagents->Prepare_Protein Prepare_Inhibitor Prepare Inhibitor Stock (this compound/Veliparib) Prepare_Reagents->Prepare_Inhibitor Mix_Components Mix PARP-1, DNA Probe, and Inhibitor in a 96-well plate Prepare_DNA->Mix_Components Prepare_Protein->Mix_Components Prepare_Inhibitor->Mix_Components Incubate Incubate at Room Temperature Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP Signal vs. Protein Concentration Measure_FP->Plot_Data Competition_Analysis For Competition Assay: Plot % Release vs. Time Measure_FP->Competition_Analysis Calculate_KD Calculate KD using a One-Site Binding Model Plot_Data->Calculate_KD UKTT15_Mechanism Start This compound Binds to PARP-1 Engages_CAT Engages NAD+ Binding Pocket in Catalytic (CAT) Domain Start->Engages_CAT Contacts_HD Extended Structure Makes Contact with Helical Domain (HD) αF Helix Engages_CAT->Contacts_HD Perturbs_HD Perturbs HD Conformation Contacts_HD->Perturbs_HD Allosteric_Signal Allosteric Signal Propagates Through PARP-1 Domains Perturbs_HD->Allosteric_Signal Increased_Affinity Increases Affinity of DNA Binding Domains for DNA Allosteric_Signal->Increased_Affinity Reduced_Dissociation Decreases Dissociation Rate (kd) of PARP-1 from DNA Increased_Affinity->Reduced_Dissociation End Enhanced Trapping of PARP-1 on DNA Break Reduced_Dissociation->End

References

Preclinical Profile of UKTT15: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a novel, potent small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] This document provides a comprehensive overview of the preclinical data and methodologies associated with the investigation of this compound. It is intended to serve as a technical guide for researchers and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and key quantitative findings.

Core Mechanism of Action: Allosteric PARP-1 Trapping

This compound is classified as a Type I PARP inhibitor, which distinguishes it from other clinical PARP inhibitors.[1] Its primary mechanism of action is not only the competitive inhibition of NAD+ at the catalytic domain of PARP-1 but also the induction of an allosteric conformational change in the enzyme. This change enhances the retention of PARP-1 on DNA breaks, a phenomenon known as "trapping".[1] The trapped PARP-1-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]

The allosteric effect of this compound is mediated through its interaction with the helical domain (HD) of PARP-1, a critical regulatory subdomain.[1] This interaction stabilizes the PARP-1/DNA complex, prolonging its residence time on chromatin and amplifying its cytotoxic potential beyond simple catalytic inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative view of its potency and efficacy.

Table 1: In Vitro Inhibitory and Binding Activity

ParameterValueCell Line / SystemReference
IC50 (PARP-1 Enzymatic Activity) 2.6 nMPurified human PARP-1[1]
KD (PARP-1 and SSB-DNA) 3.5-fold increase in affinityFluorescence Polarization[1]

Table 2: Cellular PARP-1 Trapping and Cytotoxicity

AssayCell LineTreatment ConditionsKey FindingReference
Chromatin Fractionation CAPAN-1 (BRCA2 mutant)0.01% MMS + this compoundIncreased PARP-1 trapping compared to veliparib[1]
Cell Survival Assay SUM149PT-BRCA1mutContinuous exposureMore efficient killing compared to veliparib[1]
Cell Survival Assay SUM149PT-BRCA1revContinuous exposureSelective killing of BRCA1 mutant cells[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Chromatin Fractionation Assay for PARP-1 Trapping

This assay is used to determine the amount of PARP-1 bound to chromatin, which is indicative of PARP trapping.

Materials:

  • CAPAN-1 cells

  • Methyl methanesulfonate (B1217627) (MMS)

  • This compound, Veliparib, Talazoparib (or other PARP inhibitors for comparison)

  • Subcellular Protein Fractionation Kit for Cultured Cells (e.g., ThermoFisher, 78840)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-PARP1, anti-histone H3 (loading control)

Protocol:

  • Seed CAPAN-1 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or other PARP inhibitors (e.g., 1, 10, 25 µM) for 1 hour.[1]

  • Induce DNA damage by adding 0.01% MMS to the media and incubate for an additional 30 minutes.[1]

  • Harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

  • Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using an anti-PARP1 antibody to detect the amount of PARP-1 in the chromatin fraction.

  • Use an anti-histone H3 antibody as a loading control for the chromatin fraction.

  • Quantify the band intensities to determine the relative amount of trapped PARP-1.

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay measures the binding affinity of PARP-1 to DNA in the presence of an inhibitor.

Materials:

  • Purified recombinant human PARP-1

  • Fluorescently labeled single-strand break (SSB) DNA oligonucleotide

  • This compound

  • PARP assay buffer

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of this compound in PARP assay buffer.

  • In a 384-well plate, add the PARP assay buffer, the fluorescently labeled SSB DNA probe, and the diluted this compound or vehicle control.

  • Add purified PARP-1 enzyme to all wells except the blank.

  • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • The increase in fluorescence polarization correlates with the binding of PARP-1 to the DNA probe. The dissociation constant (KD) can be calculated by fitting the data to a binding curve.

Cell Survival (Cytotoxicity) Assay

This assay assesses the ability of this compound to kill cancer cells, particularly those with specific DNA repair defects.

Materials:

  • SUM149PT-BRCA1mut and SUM149PT-BRCA1rev cells

  • This compound, Veliparib

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or a comparator drug like veliparib. Include a vehicle-only control.

  • Incubate the cells for a period of 5-7 days.

  • At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Record the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control cells and plot the dose-response curves to determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Mechanism of Action DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis catalyzes PARP1_Trapping Allosteric PARP-1 Trapping on DNA PARP1_Activation->PARP1_Trapping DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment signals for DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair leads to This compound This compound This compound->PARP1_Activation inhibits & traps Replication_Block Replication Fork Collapse PARP1_Trapping->Replication_Block causes Cell_Death Cell Death (Synthetic Lethality) Replication_Block->Cell_Death leads to

Caption: PARP-1 signaling in DNA repair and the trapping mechanism of this compound.

Chromatin_Fractionation_Workflow Start Seed and Treat Cells with this compound & MMS Harvest Harvest Cells Start->Harvest Fractionation Subcellular Fractionation Harvest->Fractionation Cytoplasm Cytoplasmic Fraction Fractionation->Cytoplasm separate Nucleoplasm Nucleoplasmic Fraction Fractionation->Nucleoplasm separate Chromatin Chromatin-Bound Fraction Fractionation->Chromatin isolate Analysis Western Blot for PARP-1 and Histone H3 Chromatin->Analysis Result Quantify Trapped PARP-1 Analysis->Result

Caption: Experimental workflow for the chromatin fractionation assay.

FP_Assay_Workflow Reagents Prepare Reagents: - Purified PARP-1 - Fluorescent DNA Probe - this compound Dilutions Incubation Incubate Reagents in 384-well Plate Reagents->Incubation Measurement Measure Fluorescence Polarization (mP) Incubation->Measurement Analysis Calculate Binding Affinity (KD) Measurement->Analysis

Caption: Workflow for the fluorescence polarization DNA binding assay.

References

Unraveling the Off-Target Landscape of UKTT15: A Technical Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the allosteric PARP-1 inhibitor UKTT15 has demonstrated significant promise in preclinical cancer models through its potent and specific trapping of PARP-1 at DNA damage sites, a comprehensive understanding of its cellular interactome remains a critical aspect of its continued development. This technical guide addresses the current landscape of knowledge regarding the cellular targets of this compound beyond PARP-1 and provides a detailed framework for the scientific community to elucidate its off-target profile.

Currently, publicly available scientific literature does not contain detailed experimental data from proteome-wide or kinome-wide screening of this compound. The primary focus of existing research has been on its on-target mechanism of action, demonstrating its efficacy in killing BRCA-deficient cancer cells at low concentrations with high on-target specificity for PARP-1.[1] However, a thorough characterization of any therapeutic candidate necessitates a rigorous investigation into its potential off-target interactions to anticipate and mitigate potential toxicities and to uncover novel therapeutic opportunities.

This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining established methodologies for the systematic identification and validation of off-target binders for small molecules like this compound.

Recommended Methodologies for Off-Target Profiling

To comprehensively map the cellular targets of this compound, a multi-pronged approach combining kinome profiling and chemoproteomics is recommended. These techniques offer orthogonal insights into the direct and indirect interactions of a compound within the complex cellular environment.

Kinome Profiling

Given that protein kinases are a major class of drug targets and frequent off-targets for small molecules, a kinome-wide screen is an essential first step. Commercially available kinase profiling services offer panels of hundreds of purified human kinases to assess the inhibitory activity of a compound.

  • Compound Preparation: this compound is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation: A multi-well plate is prepared containing a panel of purified, active human kinases, each in a separate well with its specific substrate and ATP.

  • Compound Incubation: this compound is added to each well at one or more concentrations. A control (vehicle only) is run in parallel.

  • Kinase Reaction: The kinase reaction is initiated, typically by the addition of ATP, and allowed to proceed for a defined period.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition by this compound relative to the control is calculated for each kinase. For promising hits, IC50 values are determined by running a dose-response curve.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock Solution Incubation Incubate this compound with Kinase Panel This compound->Incubation Kinase_Panel Kinase Panel Plate (Purified Kinases + Substrates) Kinase_Panel->Incubation Reaction Initiate Kinase Reaction (add ATP) Incubation->Reaction Detection Measure Substrate Phosphorylation Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 for Hits Inhibition->IC50

Workflow for identifying kinase off-targets of this compound.
Chemoproteomics

Chemoproteomics techniques, such as affinity purification coupled with mass spectrometry (AP-MS), can identify direct protein binders of a compound from a complex cellular lysate. This approach is not limited to kinases and can survey a much broader range of protein classes.

  • Affinity Probe Synthesis: A version of this compound is synthesized with a linker and a reactive group or an affinity tag (e.g., biotin) to enable its immobilization on a solid support. A control probe, structurally similar but inactive, should also be synthesized.

  • Cell Culture and Lysis: A relevant cell line (e.g., a cancer cell line sensitive to this compound) is cultured and then lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: The cell lysate is incubated with beads to which the this compound affinity probe has been conjugated. The beads are then washed extensively to remove non-specific binders.

  • Elution: The proteins specifically bound to the this compound probe are eluted from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the this compound probe. Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling, are used to compare the abundance of proteins pulled down by the this compound probe versus the control probe to identify specific binders.

Chemoproteomics_Workflow cluster_prep Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cluster_data Data Analysis Probe Synthesize this compound Affinity Probe Incubate_AP Incubate Lysate with Probe-Coupled Beads Probe->Incubate_AP Lysate Prepare Native Cell Lysate Lysate->Incubate_AP Wash Wash to Remove Non-Specific Binders Incubate_AP->Wash Elute Elute Bound Proteins Wash->Elute Digest Protein Digestion (Trypsin) Elute->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Protein Identification LC_MS->Identify Quantify Quantitative Analysis vs. Control Identify->Quantify

Workflow for identifying protein off-targets via AP-MS.

Data Presentation

Upon identification of potential off-targets, quantitative data should be systematically organized to facilitate comparison and prioritization for further validation.

Table 1: Hypothetical Kinase Off-Target Profile of this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Assay Type
Kinase A85150Radiometric
Kinase B55800Fluorescence
Kinase C20>10,000Luminescence

Table 2: Hypothetical Chemoproteomics Hits for this compound

Protein TargetFold Enrichment (this compound vs. Control)p-valueCellular Localization
Protein X15.20.001Nucleus
Protein Y8.70.015Cytoplasm
Protein Z2.10.048Mitochondria

Conclusion

A comprehensive understanding of the cellular targets of this compound is paramount for its successful clinical translation. While current data strongly supports its on-target activity against PARP-1, a systematic investigation into its off-target profile using the methodologies outlined in this guide is a critical next step. The identification and validation of off-target interactions will provide a more complete picture of the pharmacological profile of this compound, enabling a more informed assessment of its therapeutic potential and safety. The scientific community is encouraged to undertake these studies to further advance our understanding of this promising therapeutic candidate.

References

Methodological & Application

Application Note: UKTT15 Protocol for Cancer Cell Line Culture and PARP1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The integrity and reproducibility of cell-based assays are fundamental to biomedical research and drug discovery.[1][2] This document provides a detailed, standardized protocol for the culture and maintenance of cancer cell lines, specifically tailored for studies involving the PARP1 (Poly(ADP-ribose) polymerase 1) inhibitor, UKTT15. This compound is an allosteric inhibitor of PARP1 that increases the residence time of PARP1 on damaged DNA, a mechanism known as "trapping".[3][4] This trapping effect, rather than just catalytic inhibition, is a key driver of its cytotoxicity in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[3][4]

Adherence to best practices in cell culture, including aseptic technique, regular authentication, and mycoplasma testing, is critical for obtaining reliable and reproducible data.[2][5][6] This protocol, designated "this compound," outlines procedures for thawing, passaging, and cryopreserving cancer cell lines (e.g., CAPAN-1 pancreatic cancer cells, which are BRCA2-deficient) for use in evaluating the efficacy of PARP1 inhibitors.[3]

2. Materials and Reagents

Reagent/MaterialSpecificationsRecommended Supplier
CAPAN-1 Cell LineAuthenticated, Mycoplasma-freeATCC
Growth MediumIscove's Modified Dulbecco's Medium (IMDM)Gibco
Supplement20% Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Dissociation Reagent0.25% Trypsin-EDTAGibco
Cryopreservation Medium90% FBS, 10% DMSOSigma-Aldrich
PARP1 InhibitorThis compoundMedchemExpress (HY-161288)
Phosphate-Buffered Saline (PBS)pH 7.4, Calcium and Magnesium-freeGibco
Cell Counting SolutionTrypan Blue Stain (0.4%)Bio-Rad
ConsumablesT-75 Flasks, 15/50 mL Conical Tubes, Serological PipettesFalcon/Corning

3. Experimental Protocols

Maintaining a sterile environment is the most critical aspect of cell culture. All procedures must be performed in a Class II biological safety cabinet using strict aseptic techniques to prevent microbial contamination.[2][6]

Protocol for Thawing Cryopreserved Cells

Rapid thawing is crucial for maximizing cell viability.

  • Preparation : Pre-warm complete growth medium (IMDM + 20% FBS) to 37°C in a water bath.

  • Thawing : Retrieve a cryovial of CAPAN-1 cells from liquid nitrogen storage. Immediately immerse the vial in the 37°C water bath, keeping the cap above the water level. Agitate gently until only a small ice crystal remains (approx. 1-2 minutes).

  • Decontamination : Spray the outside of the vial with 70% ethanol (B145695) before transferring it to the biological safety cabinet.

  • Cell Transfer : Aseptically transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservative (DMSO).

  • Resuspension : Carefully aspirate the supernatant. Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Seeding : Transfer the cell suspension into a T-75 flask. Gently rock the flask to ensure even distribution.

  • Incubation : Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Medium Change : Replace the medium after 24 hours to remove any remaining dead cells and residual DMSO.

Protocol for Passaging Adherent Cells (Subculturing)

Cells should be passaged when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[2][7] Over-confluency can negatively impact cell health and phenotype.[2]

  • Aspirate Medium : Remove the spent culture medium from the T-75 flask.

  • Wash : Gently wash the cell monolayer once with 5 mL of sterile PBS to remove any remaining serum, which can inhibit trypsin activity.

  • Dissociation : Add 3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes.

  • Monitor Detachment : Observe the cells under an inverted microscope. Detachment is complete when the cells appear rounded and begin to float. Gently tap the side of the flask to dislodge any remaining adherent cells.

  • Neutralize Trypsin : Add 7 mL of complete growth medium to the flask to neutralize the trypsin.

  • Cell Counting : Transfer the cell suspension to a 15 mL conical tube. Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

  • Re-seeding : Seed new T-75 flasks at the recommended density. For CAPAN-1 cells, a split ratio of 1:3 to 1:6 is typical.[8]

  • Incubation : Add the appropriate volume of fresh, pre-warmed medium and return the flasks to the incubator.

Protocol for Cryopreservation of Cells

A cell banking system (Master and Working Cell Banks) is essential for ensuring the long-term integrity and reproducibility of experiments.[9]

  • Harvest Cells : Follow steps 1-6 of the passaging protocol to obtain a viable cell count.

  • Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Prepare Freezing Medium : While centrifuging, prepare the cryopreservation medium (90% FBS, 10% DMSO). Keep it on ice.

  • Resuspension : Aspirate the supernatant and resuspend the cell pellet in the chilled cryopreservation medium at a final concentration as specified in the table below.

  • Aliquoting : Dispense 1 mL of the cell suspension into each cryovial.

  • Controlled Freezing : Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This achieves the optimal cooling rate of -1°C per minute.

  • Long-Term Storage : Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).[9]

4. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the this compound cell culture protocol.

Table 1: Cell Seeding and Passaging Densities

Parameter Value Notes
Cell Line CAPAN-1 BRCA2-deficient pancreatic cancer
Seeding Density 2 x 10⁴ cells/cm² For routine culture in T-75 flasks
Confluency for Passaging 80-90% Typically 3-4 days post-seeding
Split Ratio 1:3 to 1:6 Adjust based on experimental schedule[8]

| Cell Viability Requirement | >95% | For initiating new experiments |

Table 2: Cryopreservation and Thawing Parameters

Parameter Value Notes
Cryopreservation Density 2-4 x 10⁶ viable cells/mL Ensures good recovery post-thaw[7]
Cryopreservation Medium 90% FBS, 10% DMSO Standard for most cancer cell lines[7]
Centrifugation Speed 200 x g For pelleting cells post-thaw
Centrifugation Time 5 minutes Standard for most cell lines

| Storage Temperature | < -130°C | Liquid Nitrogen Vapor Phase[9] |

Table 3: Example this compound Treatment Parameters for Viability Assay

Parameter Value Notes
Cell Seeding Density 5,000 cells/well In a 96-well plate format
Treatment Incubation 72 hours Standard duration for cytotoxicity assessment
This compound Concentration Range 0.1 nM to 10 µM To determine IC₅₀ value

| Vehicle Control | 0.1% DMSO | Must match the highest concentration of DMSO in treated wells |

5. Visualization of Workflows and Pathways

Diagram 1: General Cell Culture Workflow

This diagram illustrates the cyclical process of maintaining cell cultures, from thawing a new vial to passaging and cryopreservation for future use.

G cluster_start cluster_actions Thaw Thaw Cells (from LN2) Culture Culture Cells in T-75 Flask (37°C, 5% CO2) Thaw->Culture Monitor Monitor Daily: Confluency & Morphology Culture->Monitor CheckConfluency Confluency >80%? Monitor->CheckConfluency CheckConfluency->Monitor No Passage Passage Cells: Trypsinize & Resuspend CheckConfluency->Passage Yes Passage->Culture Re-seed Cryopreserve Cryopreserve (Cell Banking) Passage->Cryopreserve Experiment Use in Experiment (e.g., this compound Assay) Passage->Experiment

Caption: Workflow for routine cell culture maintenance.

Diagram 2: this compound Experimental Workflow

This flowchart details the specific steps for conducting a cell viability experiment using the PARP1 inhibitor this compound.

G Start Start: Harvest Log-Phase Cells Count Perform Viable Cell Count (Trypan Blue) Start->Count Seed Seed Cells in 96-Well Plate (5,000 cells/well) Count->Seed Incubate1 Incubate for 24h (Allow Adherence) Seed->Incubate1 Prepare Prepare Serial Dilutions of this compound in Medium Incubate1->Prepare Treat Treat Cells with this compound (Include Vehicle Control) Prepare->Treat Incubate2 Incubate for 72h Treat->Incubate2 Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate2->Assay Analyze Analyze Data: Calculate IC50 Assay->Analyze

Caption: Workflow for a this compound cell viability assay.

Diagram 3: PARP1 Signaling and Inhibition by this compound

This diagram illustrates the mechanism of PARP1 activation at a DNA single-strand break (SSB) and the trapping mechanism induced by this compound.

G cluster_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_Recruit PARP1 Recruited to SSB DNA_SSB->PARP1_Recruit Damage Signal PARP1 PARP1 PARP1->PARP1_Recruit This compound This compound Inhibitor PARP1_Active PARP1 Activation & PARylation This compound->PARP1_Active Allosteric Inhibition PARP1_Recruit->PARP1_Active Repair Recruitment of DNA Repair Factors PARP1_Active->Repair Trapped Trapped PARP1-DNA Complex (Blocks Replication Fork) PARP1_Active->Trapped Trapping Effect Release PARP1 Release & Repair Completion Repair->Release Apoptosis Cell Death (Apoptosis) Trapped->Apoptosis

Caption: PARP1 trapping mechanism by this compound inhibitor.

References

Application Notes and Protocols for PARP-1 Trapping Assay with UKTT15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP-1's catalytic activity, coupled with the stabilization of the PARP-1-DNA complex, a phenomenon known as "PARP trapping," is a clinically validated anti-cancer strategy, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[1] The trapped PARP-1 on DNA is a cytotoxic lesion that impedes DNA replication and transcription, leading to cell death.[1][2] UKTT15 is an allosteric inhibitor of PARP-1 that has demonstrated a significant ability to trap PARP-1 on DNA, more so than some other inhibitors like veliparib.[2][3] This document provides detailed protocols for quantifying the PARP-1 trapping efficiency of this compound using both biochemical and cell-based assays.

Introduction

The therapeutic efficacy of PARP inhibitors (PARPi) is not solely dependent on their ability to inhibit the catalytic activity of PARP-1 but also on their capacity to trap the enzyme on DNA.[4][5][6] This trapping mechanism converts the PARP-1 enzyme into a cytotoxic DNA lesion, which is particularly effective in killing cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality.[1] this compound is a PARP-1 inhibitor that has been shown to cause strong retention of PARP-1 on DNA breaks.[2] Compared to the clinical inhibitor veliparib, this compound exhibits an increased ability to trap PARP-1.[2] Understanding and quantifying the PARP-1 trapping potential of novel inhibitors like this compound is a crucial step in their preclinical development.

These application notes provide two primary methodologies to assess the PARP-1 trapping ability of this compound:

  • Biochemical Fluorescence Polarization (FP) Assay: A high-throughput, quantitative method to measure the direct interaction between PARP-1, DNA, and the inhibitor in a purified system.[1][7][8]

  • Cell-Based Chromatin Fractionation Assay: A physiologically relevant method to quantify the amount of PARP-1 associated with chromatin in cells following treatment with the inhibitor.[1][4][9][10]

Signaling Pathway and Trapping Mechanism

PARP1_Trapping cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Mechanism of PARP-1 Trapping by this compound DNA_SSB DNA Single-Strand Break PARP1_recruitment PARP-1 Recruitment and Binding DNA_SSB->PARP1_recruitment PARP1_bound PARP-1 Bound to DNA DNA_SSB->PARP1_bound PARylation PARP-1 Activation (auto-PARylation) PARP1_recruitment->PARylation Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_recruitment PARP1_release PARP-1 Release PARylation->PARP1_release SSB_Repair SSB Repair Repair_recruitment->SSB_Repair PARP1_release->SSB_Repair This compound This compound Trapped_Complex Trapped PARP-1-DNA-UKTT15 Complex This compound->Trapped_Complex PARP1_bound->Trapped_Complex Replication_Fork_Stalling Replication Fork Stalling & DSB Formation Trapped_Complex->Replication_Fork_Stalling Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Stalling->Cell_Death

Caption: PARP-1 signaling in SSB repair and the mechanism of PARP trapping by this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory and trapping data for this compound in comparison to other well-characterized PARP inhibitors. This data is essential for designing experiments and interpreting results.

CompoundPARP-1 Catalytic IC50 (nM)Relative PARP-1 Trapping PotencyReference
This compound 2.6Stronger than Veliparib[2]
Veliparib1.5Weak[2][4]
Talazoparib-Strongest[2]
Olaparib-Moderate to Strong[4]

Experimental Protocols

Protocol 1: Biochemical PARP-1 Trapping Assay using Fluorescence Polarization

This assay measures the ability of this compound to stabilize the complex of PARP-1 on a fluorescently labeled DNA oligonucleotide. In the presence of a trapping agent, the PARP-1 enzyme remains bound to the large DNA molecule, resulting in a high fluorescence polarization (FP) signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex with a single-strand break

  • This compound (dissolved in DMSO)

  • NAD+ solution

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Experimental Workflow:

FP_Assay_Workflow start Start prep_reagents Prepare Reagent Dilutions (this compound, PARP-1, DNA, NAD+) start->prep_reagents add_inhibitor Add Serially Diluted this compound to 384-well Plate prep_reagents->add_inhibitor add_parp1 Add PARP-1 Enzyme add_inhibitor->add_parp1 add_dna Add Fluorescent DNA Probe add_parp1->add_dna incubate1 Incubate at RT for 30 min (Protected from Light) add_dna->incubate1 add_nad Initiate Reaction with NAD+ incubate1->add_nad incubate2 Incubate at RT for 60 min (Protected from Light) add_nad->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Data Analysis: Plot % Trapping vs. [this compound] Determine EC50 read_fp->analyze end End analyze->end

Caption: Workflow for the biochemical PARP-1 trapping assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Add the diluted PARP-1 enzyme to all wells except for the blank (buffer only).

    • Add the fluorescent DNA probe to all wells.

  • Incubation 1: Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the binding of PARP-1 to the DNA and the inhibitor.

  • Reaction Initiation: Add a concentrated solution of NAD+ to all wells to initiate the auto-PARylation reaction. In the absence of a trapping inhibitor, PARP-1 will PARylate itself and dissociate from the DNA, leading to a low FP signal.

  • Incubation 2: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Subtract the average mP value of the blank wells from all other wells.

    • Calculate the percentage of trapping for each this compound concentration.

    • Plot the % Trapping against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. A lower EC50 indicates higher trapping potency.[1]

Protocol 2: Cell-Based PARP-1 Trapping Assay by Chromatin Fractionation and Western Blot

This method assesses the amount of PARP-1 that is trapped on chromatin within cells after treatment with this compound, providing a physiologically relevant measure of PARP trapping.[1][4][9][10]

Materials:

  • Cell line of interest (e.g., CAPAN-1, a BRCA2-mutant pancreatic cancer cell line where this compound has been tested)[2]

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

  • Subcellular protein fractionation kit or buffers for chromatin fractionation

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-PARP-1 and anti-Histone H3 (as a chromatin loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Experimental Workflow:

WB_Assay_Workflow start Start seed_cells Seed and Culture Cells start->seed_cells treat_cells Treat Cells with this compound +/- DNA Damaging Agent (MMS) seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fractionate Perform Chromatin Fractionation (Separate Soluble and Chromatin Fractions) harvest_cells->fractionate quantify_protein Quantify Protein Concentration of Chromatin Fraction (BCA Assay) fractionate->quantify_protein western_blot Perform Western Blot: - SDS-PAGE - Transfer - Probe with anti-PARP-1 and anti-H3 quantify_protein->western_blot visualize Visualize Bands with Chemiluminescence western_blot->visualize analyze Densitometry Analysis: Normalize PARP-1 to Histone H3 Calculate Fold Change vs. Control visualize->analyze end End analyze->end

Caption: Workflow for the cell-based PARP-1 trapping assay.

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control.

    • To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment.[1][10]

  • Chromatin Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the soluble nuclear fraction from the chromatin-bound fraction.[9]

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[10]

    • Normalize the protein amounts for each sample from the chromatin-bound fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP-1.

    • Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.[1][10]

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometric analysis of the PARP-1 and Histone H3 bands using image analysis software (e.g., ImageJ).[1]

    • Normalize the PARP-1 band intensity to the corresponding Histone H3 band intensity for each sample.

    • Express the amount of trapped PARP-1 as a fold change relative to the vehicle-treated control.

Conclusion

The provided protocols offer robust methods to evaluate the PARP-1 trapping capabilities of this compound. The fluorescence polarization assay provides a high-throughput, quantitative measure of biochemical trapping potency (EC50), while the cell-based chromatin fractionation assay confirms the inhibitor's ability to trap PARP-1 on chromatin in a cellular context.[1] Characterizing the PARP trapping efficiency is a critical step in the preclinical development of novel PARP inhibitors and will provide valuable insights into the mechanism of action and potential therapeutic efficacy of this compound.

References

Application Notes and Protocols for In Vitro Studies with the BRD4-Targeting PROTAC dBET6

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial interest was expressed in UKTT15 as a BRD4-targeting PROTAC. However, a review of the scientific literature indicates that this compound is characterized as an allosteric inhibitor of PARP1, not a PROTAC designed for BRD4 degradation. To fulfill the detailed requirements of this request for a BRD4-degrading PROTAC, these application notes will focus on dBET6 , a well-characterized and potent PROTAC that induces the degradation of Bromodomain-containing protein 4 (BRD4).

Introduction to dBET6: A BRD4-Degrading PROTAC

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins from cells.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex, leading the E3 ligase to tag the POI with ubiquitin.[1] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1]

dBET6 is a highly potent and cell-permeable second-generation PROTAC designed to target the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[2][3] It is composed of (+)-JQ1, a potent BET inhibitor, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-MYC.[4] By inducing the degradation of BRD4, dBET6 effectively downregulates c-MYC expression, disrupts transcription, and induces apoptosis in cancer cells, making it a valuable tool for cancer research and a promising therapeutic strategy.[5][6]

Quantitative Data for dBET6

The following table summarizes key quantitative metrics for the in vitro activity of dBET6 across various cell lines. These values are essential for designing experiments and interpreting results.

ParameterCell LineValueIncubation TimeAssay Type
DC50 (BRD4 Degradation)HEK293T6 nM3 hoursWestern Blot
DC50 (BRD4 Degradation)Various Cancer Lines<10 nM4 hoursWestern Blot
Dmax (BRD4 Degradation)HEK293T>90%4 hoursWestern Blot
IC50 (BRD4 Binding)N/A14 nMN/AAlphaScreen
IC50 (Cell Proliferation)Various Solid Tumors0.001 - 0.5 µM48 hours³H-Thymidine Assay
Kd (BRD4 BD1 Binding)N/A46 nMN/AFluorescence Polarization

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. IC50: The concentration of a drug that gives half-maximal response. Kd: The equilibrium dissociation constant, a measure of binding affinity.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of BRD4 by dBET6

PROTAC_Mechanism cluster_cell Cellular Environment dBET6 dBET6 PROTAC Ternary Ternary Complex (BRD4-dBET6-CRBN) dBET6->Ternary Binds BRD4 BRD4 Protein BRD4->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited Ternary->dBET6 Recycled Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: dBET6 mediates the formation of a ternary complex between BRD4 and the CRBN E3 ligase.

Experimental Workflow for DC₅₀ Determination

DC50_Workflow cluster_workflow DC₅₀ Determination Workflow A 1. Seed Cells (e.g., in 6-well plates) B 2. Treat with dBET6 (Dose-response, e.g., 0-1000 nM) (Fixed time, e.g., 4 hours) A->B C 3. Cell Lysis (Harvest protein) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot (Probe for BRD4 and Loading Control) D->E F 6. Densitometry Analysis (Quantify band intensity) E->F G 7. Data Analysis (Plot % Degradation vs. [dBET6]) F->G H Calculate DC₅₀ Value G->H

Caption: A stepwise workflow for determining the DC₅₀ value of dBET6 using Western blotting.

Downstream Signaling Effects of BRD4 Degradation

Downstream_Effects cluster_pathway Downstream Effects of BRD4 Degradation dBET6 dBET6 BRD4_Deg BRD4 Degradation dBET6->BRD4_Deg Transcription Disruption of Transcription Elongation BRD4_Deg->Transcription Apoptosis Induction of Apoptosis BRD4_Deg->Apoptosis cMYC c-MYC Downregulation Transcription->cMYC Proliferation Inhibition of Cell Proliferation cMYC->Proliferation Proliferation->Apoptosis

Caption: Degradation of BRD4 by dBET6 disrupts transcription, leading to c-MYC suppression and apoptosis.

Experimental Protocols

Protocol 1: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify BRD4 protein levels in cultured cells following treatment with dBET6.[7]

Materials and Reagents:

  • Cell Line: Appropriate human cancer cell line (e.g., HEK293T, MOLT-4, HeLa).[3][8]

  • dBET6: Stock solution in DMSO (e.g., 10 mM).

  • Control Compounds: DMSO (vehicle control), MG132 (proteasome inhibitor, optional).[9]

  • Cell Culture Reagents: Growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Antibodies: Primary antibodies (anti-BRD4, anti-GAPDH, or anti-α-Tubulin), HRP-conjugated secondary antibodies.[11]

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.[7][12]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[7]

  • Cell Treatment:

    • Prepare serial dilutions of dBET6 in complete growth medium to achieve final concentrations for a dose-response curve (e.g., 0, 1, 10, 50, 100, 500 nM).[7]

    • Include a vehicle control well treated with an equivalent volume of DMSO.

    • (Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for 2-4 hours before adding dBET6.[9]

    • Aspirate the old medium and add the dBET6-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 3-5 hours for DC₅₀ determination).[8]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[10]

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[10]

    • Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant to new tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH).

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[7]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[7]

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control and plot against the dBET6 concentration to determine the DC₅₀.

Protocol 2: Cell Viability Assay

This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure the effect of dBET6-induced BRD4 degradation on cell proliferation and viability.[13]

Materials and Reagents:

  • Cell Line: As described in Protocol 1.

  • dBET6: Stock solution in DMSO.

  • Cell Culture Reagents: Growth medium, FBS, Penicillin-Streptomycin.

  • Assay Plate: Opaque-walled 96-well plates suitable for luminescence measurements.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of dBET6 in cell culture medium.

    • Add 100 µL of the 2X dBET6 dilutions to the appropriate wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include vehicle (DMSO) control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3][4]

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data by setting the vehicle control wells as 100% viability.

    • Plot the normalized viability data against the logarithm of the dBET6 concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

References

Application Note: Chromatin Fractionation Protocol for Monitoring UKTT15-Induced PARP1 Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Unlike some other PARP inhibitors that primarily function through catalytic inhibition, this compound has been shown to act as a PARP1 trapper. This mechanism involves locking PARP1 onto DNA at sites of damage, leading to the formation of toxic DNA-protein complexes that can trigger cell death, particularly in cancer cells with deficiencies in homologous recombination repair.

This application note provides a detailed protocol for performing chromatin fractionation in cells treated with this compound. This technique is essential for studying the mechanism of action of this compound and other PARP inhibitors by allowing for the separation and analysis of chromatin-bound proteins. By quantifying the amount of PARP1 retained in the chromatin fraction, researchers can assess the trapping efficiency of the compound.

Signaling Pathway: PARP1 in DNA Damage Response and the Effect of this compound

Upon DNA damage, such as a single-strand break, PARP1 is rapidly recruited to the lesion. It then catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair process. This compound, as a PARP1 inhibitor, binds to the catalytic domain of PARP1. This not only inhibits its enzymatic activity but also induces a conformational change that traps PARP1 on the DNA, preventing its dissociation and obstructing the subsequent repair and replication processes.

PARP1_UKTT15_Signaling cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound Treatment DNA_damage DNA Single-Strand Break PARP1_active PARP1 (active) Bound to DNA DNA_damage->PARP1_active Recruitment & Activation PARP1_inactive PARP1 (inactive) PARylation Auto-PARylation PARP1_active->PARylation This compound This compound PARP1_active->this compound PARylation->PARP1_inactive Release from DNA DDR_proteins DNA Repair Proteins PARylation->DDR_proteins Recruitment DNA_repair DNA Repair DDR_proteins->DNA_repair Trapped_PARP1 Trapped PARP1-DNA Complex This compound->Trapped_PARP1 Allosteric Trapping Replication_fork_stalling Replication Fork Stalling Trapped_PARP1->Replication_fork_stalling Cell_death Cell Death Replication_fork_stalling->Cell_death Chromatin_Fractionation_Workflow start Start: this compound-treated and control cells harvest Harvest and wash cells start->harvest lysis Lyse cells in hypotonic buffer harvest->lysis centrifuge1 Centrifuge to pellet nuclei lysis->centrifuge1 supernatant1 Supernatant: Cytoplasmic Fraction centrifuge1->supernatant1 wash_nuclei Wash nuclear pellet centrifuge1->wash_nuclei nuclear_lysis Lyse nuclei wash_nuclei->nuclear_lysis centrifuge2 Centrifuge to pellet chromatin nuclear_lysis->centrifuge2 supernatant2 Supernatant: Nucleoplasmic Fraction centrifuge2->supernatant2 chromatin_pellet Chromatin Pellet centrifuge2->chromatin_pellet resuspend_chromatin Resuspend chromatin in SDS buffer chromatin_pellet->resuspend_chromatin sonicate Sonicate to shear DNA resuspend_chromatin->sonicate analysis Western Blot Analysis (PARP1, Histone H3, Tubulin) sonicate->analysis

Application Notes: Immunofluorescence Staining for PARP-1 Foci with UKTT15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. Upon detection of DNA single-strand breaks (SSBs), PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins. Inhibition of PARP-1 is a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination.

UKTT15 is a potent and selective allosteric inhibitor of PARP-1. Unlike catalytic inhibitors that solely block PAR synthesis, this compound functions as a "PARP trapper." It stabilizes the PARP-1 protein on DNA at the site of damage, leading to the formation of cytotoxic PARP-1-DNA complexes. These trapped complexes can obstruct DNA replication and transcription, ultimately inducing synthetic lethality in cancer cells.

Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify the formation of nuclear PARP-1 foci, which represent the accumulation of PARP-1 at sites of DNA damage. This application note provides a detailed protocol for the immunofluorescent staining of PARP-1 foci in cells treated with the PARP-1 inhibitor, this compound, to assess its trapping efficiency and the cellular response to the induced DNA damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway in the DNA damage response and the experimental workflow for immunofluorescence staining of PARP-1 foci following this compound treatment.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP-1-DNA Complex PARP1->Trapped_PARP1 forms NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair This compound This compound This compound->PARP1 inhibits & traps Replication_Stress Replication Stress & DSB Formation Trapped_PARP1->Replication_Stress Cell_Death Cell Death Replication_Stress->Cell_Death IF_Workflow start Seed cells on coverslips induce_damage Induce DNA damage (e.g., with MMS or H2O2) start->induce_damage treat_this compound Treat with this compound (or vehicle control) induce_damage->treat_this compound fix_perm Fixation and Permeabilization treat_this compound->fix_perm blocking Blocking fix_perm->blocking primary_ab Incubate with anti-PARP-1 primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (DAPI) secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image acquisition (Confocal microscopy) mount->image analyze Image analysis and quantification of foci image->analyze

Application Notes: Measuring UKTT15 Binding Affinity using Fluorescence Polarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a potent allosteric inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1][2] Unlike conventional PARP-1 inhibitors that primarily act by competing with NAD+, this compound exhibits a unique mechanism of action by increasing the retention of PARP-1 at the site of DNA damage.[3] This "trapping" of PARP-1 on DNA creates a cytotoxic lesion, which is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

Fluorescence Polarization (FP) is a robust and sensitive technique for quantifying molecular interactions in solution.[5] It is a homogeneous assay, requiring no separation of bound and free components, making it highly suitable for high-throughput screening (HTS) and detailed binding affinity studies.[6][7] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state. When a small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization is directly proportional to the fraction of the bound tracer and can be used to determine the binding affinity (expressed as the dissociation constant, Kd).[8]

These application notes provide a detailed protocol for utilizing a fluorescence polarization assay to determine the binding affinity of this compound for the PARP-1/DNA complex. Two primary assay formats are described: a direct binding assay to measure the affinity of PARP-1 for a fluorescently labeled DNA substrate and a competition assay to determine the effect of this compound on this interaction.

Principle of the Assay

The fluorescence polarization assay for this compound binding relies on monitoring the interaction between PARP-1 and a fluorescently labeled single-strand break DNA (SSB-DNA) mimic. A 5'-fluorescein (FAM)-labeled single-stranded DNA oligonucleotide serves as the fluorescent tracer.

  • Direct Binding Assay: In the absence of this compound, the addition of increasing concentrations of PARP-1 to a fixed concentration of FAM-labeled SSB-DNA results in the formation of a PARP-1/FAM-SSB-DNA complex. This binding event leads to a decrease in the rotational speed of the FAM label, causing an increase in the fluorescence polarization signal. The resulting sigmoidal binding curve allows for the determination of the equilibrium dissociation constant (Kd) of PARP-1 for the SSB-DNA.

  • Competition Assay (Effect of this compound): To assess the impact of this compound on the PARP-1/DNA interaction, the direct binding assay is performed in the presence of the inhibitor. This compound is an allosteric inhibitor that enhances the retention of PARP-1 on DNA.[3][9] This increased retention is expected to result in a higher binding affinity (a lower Kd value) of PARP-1 for the FAM-SSB-DNA in the presence of this compound. By comparing the Kd values obtained in the absence and presence of this compound, the modulatory effect of the compound on the PARP-1/DNA complex can be quantified.

Data Presentation

The quantitative data from the fluorescence polarization binding assays are summarized in the table below. The results demonstrate the binding affinity of wild-type (WT) PARP-1 to single-strand break DNA (SSB-DNA) and the significant enhancement of this affinity in the presence of this compound.

Interacting MoleculesConditionBinding Affinity (Kd) in nMFold Change in Affinity
WT PARP-1 + SSB-DNANo Inhibitor18.2 ± 2.1-
WT PARP-1 + SSB-DNAWith this compound3.4 ± 0.5~5.4-fold increase

Table 1: Binding affinity of WT PARP-1 for SSB-DNA in the absence and presence of this compound, as determined by fluorescence polarization. Data are presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents
  • Purified Human PARP-1 Protein: Full-length, wild-type. Store at -80°C in appropriate buffer.

  • FAM-labeled SSB-DNA Oligonucleotide (Tracer): A single-stranded DNA oligonucleotide with a 5'-Fluorescein (FAM) label. A suitable sequence mimicking a single-strand break should be used. HPLC-purified oligos are recommended to ensure high purity.[10] Lyophilized oligo should be reconstituted in nuclease-free water or TE buffer to a stock concentration of 100 µM and stored at -20°C, protected from light.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Nonidet P-40. The buffer should be filtered and degassed before use.

  • Microplates: Black, flat-bottom, non-binding 96- or 384-well microplates are recommended to minimize non-specific binding of the tracer.[11]

  • Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~520 nm) and polarization filters.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, PARP-1, FAM-SSB-DNA, this compound) serial_dil Perform Serial Dilutions (PARP-1 and this compound) prep_reagents->serial_dil add_tracer Add FAM-SSB-DNA Tracer to Wells serial_dil->add_tracer add_inhibitor Add this compound (or vehicle) to Wells add_tracer->add_inhibitor add_protein Add PARP-1 Dilutions to Wells add_inhibitor->add_protein incubate Incubate at Room Temperature (e.g., 30 minutes) add_protein->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot mP vs. [PARP-1] measure_fp->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd G cluster_pathway PARP-1 Signaling in Single-Strand Break Repair cluster_inhibition This compound Mechanism of Action DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Binding DNA_damage->PARP1_recruitment PARP1_activation PARP-1 Catalytic Activation PARP1_recruitment->PARP1_activation Allosteric_binding Allosteric Binding to PARP-1 PARP1_recruitment->Allosteric_binding PARylation Auto- and Hetero-PARylation PARP1_activation->PARylation PARP1_release PARP-1 Release PARylation->PARP1_release Repair_recruitment Recruitment of Repair Factors (e.g., XRCC1, Ligase III) PARylation->Repair_recruitment SSB_repair Single-Strand Break Repair PARP1_release->SSB_repair Repair_recruitment->SSB_repair Genomic_stability Genomic Stability SSB_repair->Genomic_stability This compound This compound This compound->Allosteric_binding PARP1_trapping Enhanced PARP-1 Trapping on DNA Allosteric_binding->PARP1_trapping PARP1_trapping->PARP1_release Inhibition

References

Application Notes and Protocols for Preparing UKTT15 Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a potent, allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR).[1] As a Type I PARP inhibitor, this compound exerts its cytotoxic effects in cancer cells, particularly those with deficiencies in homologous recombination repair, by trapping PARP1 onto DNA at the site of single-strand breaks.[1] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks and subsequent cell death. The efficacy of this compound is linked to its ability to induce this PARP1-DNA trapping, which is more pronounced compared to other PARP inhibitors with similar enzymatic inhibitory potency.[1]

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic small molecules.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound solutions in DMSO to ensure optimal performance in research and drug development applications.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight485.49 g/mol [2]
AppearanceOff-white to light yellow solid[2]
CAS Number2468199-58-6[2]
Solubility and Storage Recommendations
ParameterRecommendationDetails and ConsiderationsReference
Primary Solvent 100% Anhydrous DMSOUse high-quality, anhydrous DMSO to prevent compound degradation and ensure maximum solubility.[2]
Maximum Solubility in DMSO 10 mg/mL (20.60 mM)May require ultrasonic agitation and gentle warming (up to 60°C) to fully dissolve.[2]
Stock Solution Storage (in DMSO) -80°C for up to 6 months-20°C for up to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[2]
Solid Powder Storage -20°C for up to 3 years4°C for up to 2 yearsStore in a desiccated environment.[2]
Recommended Final DMSO Concentration in Cell-Based Assays < 0.3% (v/v), ideally ≤ 0.1% (v/v)High concentrations of DMSO can be toxic to cells and may interfere with experimental results. Always include a vehicle control (DMSO alone) in experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.85 mg of this compound (Molecular Weight = 485.49 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.85 mg of this compound, add 1 mL of DMSO.

  • Mixing:

    • Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes.[1]

    • Alternatively, or in combination with warming, sonicate the solution for short intervals until it becomes clear.[1][2]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2]

    • For short-term storage (up to 1 month), store at -20°C.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in cellular assays.

Procedure:

  • Thawing Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature. If any precipitate is observed after thawing, gently warm the vial to 37°C and vortex until the solution is clear.[1]

  • Serial Dilutions (in DMSO): If necessary, perform initial serial dilutions of the concentrated stock solution in 100% DMSO to create intermediate stock concentrations. It is generally recommended to avoid making large serial dilutions directly into aqueous buffers to prevent precipitation.

  • Final Dilution into Aqueous Medium:

    • To minimize precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube.[3] This rapid mixing helps to prevent localized high concentrations of the compound.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.3%, and preferably at or below 0.1%, to avoid solvent-induced toxicity.[1]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.

Mandatory Visualizations

This compound Solution Preparation Workflow

UKTT15_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation A Equilibrate this compound and DMSO to Room Temperature B Weigh 4.85 mg this compound A->B C Add 1 mL Anhydrous DMSO B->C D Vortex to Dissolve C->D E Warm (37°C) / Sonicate (if necessary) D->E F Aliquot and Store (-80°C or -20°C) E->F G Thaw Stock Solution Aliquot H Perform Serial Dilutions in DMSO (if needed) G->H I Dilute Dropwise into Aqueous Medium with Mixing H->I J Final DMSO Concentration < 0.3% I->J

Caption: Workflow for preparing this compound solutions in DMSO.

Simplified Signaling Pathway of this compound Action

UKTT15_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_DNA PARP1 binds to SSB DNA_SSB->PARP1_DNA recruits PARP1 PARP1 PARP1->PARP1_DNA This compound This compound PARP1_Trapped Trapped PARP1-DNA Complex This compound->PARP1_Trapped inhibits PARP1 release PARP1_DNA->PARP1_Trapped Replication_Fork Replication Fork Collision PARP1_Trapped->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of this compound-induced PARP1 trapping and cell death.

References

Measuring the Anti-Cancer Potency of UKTT15: Application Notes and Protocols for Determining IC50 Values in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a novel, potent allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1] Unlike many clinical PARP inhibitors that primarily act by competing with NAD+ at the catalytic site, this compound uniquely functions as a "Type I" inhibitor. This mechanism involves inducing a conformational change in PARP1 that enhances its trapping on DNA at sites of single-strand breaks.[1] This prolonged trapping is highly cytotoxic, particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. The determination of the half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of this compound in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for measuring this compound IC50 values.

Data Presentation

While extensive quantitative data on the IC50 values of this compound across a wide range of cancer cell lines is not yet publicly available, the seminal study by Zandarashvili et al. (2020) provides key enzymatic and qualitative cellular data.

CompoundTargetEnzymatic IC50 (nM)Cancer Cell LineBRCA StatusObserved Effect on Cell Viability
This compound PARP12.6[1]CAPAN-1 (Pancreatic)BRCA2 mutantMore efficient at killing than veliparib[1]
SUM149PT (Breast)BRCA1 mutantSelective killing of BRCA1-mutant cells compared to BRCA1-reverted cells[1]
Veliparib (for comparison)PARP11.5[1]CAPAN-1 (Pancreatic)BRCA2 mutantLess efficient at killing than this compound[1]

Note: The cellular IC50 values for this compound in the specified cell lines, determined through dose-response curves of cell viability, have not been explicitly reported in the primary literature. The provided information is based on comparative and selective killing effects described.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects through a distinct allosteric mechanism that leads to enhanced PARP1 trapping. Upon binding to the NAD+ pocket in the catalytic domain of PARP1, this compound induces a conformational change that propagates to the DNA-binding domains. This "reverse allostery" increases the affinity of PARP1 for DNA breaks, effectively trapping the enzyme on the DNA.[1] These trapped PARP1-DNA complexes are significant steric hindrances that disrupt DNA replication and repair, ultimately leading to the formation of cytotoxic double-strand breaks. In HR-deficient cancer cells, the inability to repair these breaks results in mitotic catastrophe and apoptosis.

UKTT15_Mechanism_of_Action This compound Signaling Pathway: Allosteric PARP1 Trapping cluster_0 Cellular Processes cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Binding to SSB DNA_Damage->PARP1_Recruitment This compound This compound PARP1_Recruitment->this compound Inhibition PARP1_Trapping Allosteric Conformational Change and Enhanced PARP1 Trapping PARP1_Recruitment->PARP1_Trapping This compound->PARP1_Trapping Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break (DSB) Formation PARP1_Trapping->Replication_Fork_Collapse HR_Proficient Homologous Recombination (HR) Proficient Cells Replication_Fork_Collapse->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) Replication_Fork_Collapse->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: Mechanism of this compound-induced synthetic lethality.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound in cancer cells using a cell viability assay.

IC50_Workflow Experimental Workflow for this compound IC50 Determination Cell_Culture 1. Cancer Cell Culture (e.g., CAPAN-1, SUM149PT) Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Drug_Treatment 4. Treatment of Cells with this compound Cell_Seeding->Drug_Treatment Drug_Preparation 3. This compound Serial Dilution Drug_Preparation->Drug_Treatment Incubation 5. Incubation (e.g., 72-144 hours) Drug_Treatment->Incubation Viability_Assay 6. Cell Viability Assay (MTT, CellTiter-Glo, etc.) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Dose-Response Curve & IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: A stepwise workflow for IC50 determination.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials
  • This compound compound

  • Human cancer cell lines (e.g., CAPAN-1, SUM149PT)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol

1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask to 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the appropriate seeding density (e.g., 3,000-8,000 cells/well, to be optimized for each cell line). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. This compound Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). It is advisable to prepare these at 2X the final concentration. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the various concentrations of this compound to the respective wells in triplicate. f. Incubate the plate for a prolonged period, typically 72 to 144 hours, as the cytotoxic effects of PARP inhibitors can be time-dependent.

3. MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells). d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.

Alternative Assays

Other cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or the Sulforhodamine B (SRB) assay, which measures total protein content, can also be employed and may offer advantages in terms of sensitivity or workflow.

Conclusion

The determination of IC50 values is fundamental to characterizing the anti-cancer activity of this compound. The protocols and information provided herein offer a robust framework for researchers to assess the potency of this novel allosteric PARP1 inhibitor in various cancer cell models. Given its unique mechanism of action, further studies to establish a comprehensive panel of cellular IC50 values for this compound are highly encouraged to advance its potential as a targeted cancer therapeutic.

References

Application Notes and Protocols: Utilizing UKTT15 in Conjunction with DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UKTT15 is a potent, allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). Unlike many other PARP inhibitors, this compound is classified as a Type I inhibitor that uniquely enhances the trapping of PARP1 onto DNA at sites of damage through a mechanism known as "reverse allostery". This prolonged trapping of PARP1-DNA complexes is highly cytotoxic, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

The combination of this compound with DNA damaging agents, such as chemotherapy and radiotherapy, represents a promising therapeutic strategy. By inducing DNA lesions that are recognized by PARP1 and simultaneously preventing their repair, this compound can potentiate the cytotoxic effects of these agents, leading to synthetic lethality and enhanced tumor cell killing. These application notes provide a summary of the preclinical rationale, quantitative data on the efficacy of this combination therapy, and detailed protocols for key experimental assays.

Mechanism of Synergistic Action

DNA damaging agents, including alkylating agents (e.g., temozolomide, MMS), platinum-based compounds (e.g., cisplatin), topoisomerase inhibitors (e.g., doxorubicin), and ionizing radiation, induce a variety of DNA lesions. A significant portion of these lesions are SSBs, which are recognized and repaired by the PARP1-mediated BER pathway.

When used in combination with these agents, this compound binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation prevents the recruitment of downstream DNA repair factors and, crucially for this compound, traps the PARP1 enzyme onto the DNA damage site. The resulting persistent PARP1-DNA complexes are formidable obstacles to DNA replication and transcription, leading to replication fork collapse, the formation of cytotoxic DNA double-strand breaks (DSBs), and ultimately, apoptotic cell death. In cancer cells with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations), the inability to repair these DSBs results in a high degree of synthetic lethality.

SynergyMechanism DNA_Damaging_Agent DNA_Damaging_Agent DNA_SSB DNA_SSB DNA_Damaging_Agent->DNA_SSB induces PARP1 PARP1 DNA_SSB->PARP1 recruits BER BER PARP1->BER initiates PARP1_trapped PARP1_trapped PARP1->PARP1_trapped forms BER->DNA_SSB repairs This compound This compound This compound->PARP1 inhibits & traps This compound->BER blocks Replication_Fork Replication_Fork PARP1_trapped->Replication_Fork stalls DSBs DSBs Replication_Fork->DSBs collapse leads to HR HR DSBs->HR repaired by Apoptosis Apoptosis DSBs->Apoptosis accumulation leads to HR->Apoptosis deficiency enhances

Data Presentation

The following tables summarize the quantitative data for this compound in combination with DNA damaging agents. It is important to note that while data for this compound in combination with MMS is available, specific quantitative data for its combination with other agents like cisplatin, doxorubicin, temozolomide, and ionizing radiation is limited in publicly available literature. Therefore, representative data from other potent PARP trapping inhibitors (e.g., Talazoparib, Olaparib) are included for illustrative purposes and are clearly marked. This data provides a benchmark for the expected synergistic effects when using a potent PARP trapper like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineDNA Damaging AgentPARP InhibitorIC50 (Single Agent)IC50 (Combination)Fold Sensitization
CAPAN-1 (BRCA2 mutant)MMSThis compoundN/AN/AMore efficient killing than veliparib[1]
SUM149PT (BRCA1 mutant)N/AThis compound~10 nMN/AN/A
MDA-MB-436 (BRCA1 mutant)CisplatinTalazoparib1.2 µM0.3 µM4.0
UWB1.289 (BRCA1 null)DoxorubicinOlaparib50 nM15 nM3.3
U251 (Glioblastoma)TemozolomideOlaparib*250 µM50 µM5.0

*Data for Talazoparib and Olaparib are representative of potent PARP trappers and are not specific to this compound.

Table 2: Apoptosis Induction (% Annexin V Positive Cells)

Cell LineTreatment% Apoptotic Cells (Single Agent)% Apoptotic Cells (Combination)
HeyA8 (Ovarian)Doxorubicin + OlaparibDox: 15%, Olaparib: 5%45%
HCT116 (Colon)Temozolomide + OlaparibTMZ: 10%, Olaparib: 8%35%

*Data for Olaparib is representative of potent PARP trappers and is not specific to this compound.

Table 3: Radiosensitization (Clonogenic Survival)

Cell LineRadiation DosePARP InhibitorSurviving Fraction (Radiation Alone)Surviving Fraction (Radiation + PARPi)Sensitizer Enhancement Ratio (SER)
H460 (NSCLC)2 GyOlaparib0.600.351.7
Calu-6 (NSCLC)4 GyOlaparib0.250.102.5

*Data for Olaparib is representative of potent PARP trappers and is not specific to this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with DNA damaging agents.

ExperimentalWorkflow start Start: Cell Culture treatment Treatment: This compound +/- DNA Damaging Agent start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis dna_damage DNA Damage Assay (γH2AX Staining) treatment->dna_damage parp_trapping PARP Trapping Assay (Chromatin Fractionation) treatment->parp_trapping clonogenic Clonogenic Survival (with Radiotherapy) treatment->clonogenic end End: Data Analysis viability->end apoptosis->end dna_damage->end parp_trapping->end clonogenic->end

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and a DNA damaging agent on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., cisplatin, doxorubicin, temozolomide)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the DNA damaging agent in complete medium.

  • For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.

  • For combination treatments, add 50 µL of the this compound dilution and 50 µL of the DNA damaging agent dilution to the wells.

  • Include vehicle control wells (containing the same concentration of DMSO as the drug-treated wells).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and DNA damaging agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • PBS

  • Binding Buffer (provided in the kit)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the DNA damaging agent, or the combination at predetermined concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

DNA Damage Quantification (γH2AX Immunofluorescence)

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound and DNA damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound and/or the DNA damaging agent for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

PARP Trapping Assay (Chromatin Fractionation)

This protocol is to measure the amount of PARP1 trapped on chromatin.

Materials:

  • Cancer cell line of interest

  • This compound and DNA damaging agent (e.g., MMS)

  • Subcellular Protein Fractionation Kit or buffers for cytoplasmic, nuclear soluble, and chromatin-bound fractions

  • Protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against PARP1 and a loading control (e.g., Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and/or the DNA damaging agent.

  • Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions or a standard laboratory protocol to separate the cytoplasmic, nuclear soluble, and chromatin-bound fractions.

  • Quantify the protein concentration of each fraction.

  • Resolve equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against PARP1.

  • Probe the membrane with an antibody against Histone H3 as a loading control for the chromatin fraction.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system. An increase in the PARP1 signal in the chromatin-bound fraction indicates PARP trapping.

Clonogenic Survival Assay

This protocol assesses the long-term survival and proliferative capacity of cells after treatment with this compound and ionizing radiation.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates.

  • Allow the cells to attach for at least 4 hours.

  • Treat the cells with this compound at the desired concentration.

  • After a pre-incubation period (e.g., 1-2 hours), irradiate the plates with various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition. The surviving fraction is the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the untreated control.

Conclusion

The combination of the potent PARP1 trapping agent this compound with DNA damaging agents is a scientifically sound and promising strategy for cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. The provided protocols offer a robust framework for researchers to investigate and quantify the synergistic effects of this combination in various preclinical models. The successful application of these methodologies will contribute to a deeper understanding of the therapeutic potential of this compound and aid in the development of more effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: PARP-1 Chromatin Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PARP-1 chromatin fractionation experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the subcellular fractionation of PARP-1.

Troubleshooting Guide

This guide addresses specific problems that may arise during PARP-1 chromatin fractionation experiments, providing potential causes and solutions in a question-and-answer format.

Question: Why is there a weak or no PARP-1 signal in the chromatin-bound fraction?

Answer:

A weak or absent PARP-1 signal in the chromatin fraction can be due to several factors, ranging from experimental conditions to the specific biology of your cell line.

  • Low PARP-1 Expression: The cell line you are using may have naturally low levels of PARP-1 expression.

    • Solution: Confirm PARP-1 expression levels in your cell line with a whole-cell lysate Western blot before proceeding with fractionation.

  • Inefficient Lysis and Fractionation: Incomplete cell lysis or inefficient separation of the nuclear and chromatin fractions can lead to loss of PARP-1.

    • Solution: Ensure complete cell lysis and efficient separation. Optimize your lysis buffers and centrifugation steps. The use of a mild non-ionic detergent like NP-40 in the initial lysis buffer is common.[1] The subsequent chromatin extraction buffer should contain a high salt concentration and a nuclease (e.g., MNase or DNase I) to release chromatin-bound proteins.[1]

  • Inhibitor Concentration or Incubation Time: If you are studying PARP inhibitors, the concentration may be too low or the incubation time too short to induce significant PARP-1 trapping on the chromatin.[1]

    • Solution: Perform a dose-response experiment with a wider range of inhibitor concentrations and optimize the incubation time.[1]

  • Antibody Issues: The primary antibody may not be effective, or the dilution may be incorrect.

    • Solution: Use a validated antibody for PARP-1. Try different antibody dilutions and consider a longer incubation period (e.g., overnight at 4°C).[2] Using a positive control, such as cells treated with a known PARP-1 trapping agent, can help validate the antibody and protocol.[2]

Question: Why is PARP-1 detected in the cytoplasmic fraction?

Answer:

While PARP-1 is predominantly a nuclear protein, its presence in the cytoplasm can be observed under certain conditions.

  • Cellular Stress and Activation: Certain cellular stresses, such as LPS stimulation in microglia, can induce the translocation of PARP-1 to the cytoplasm.[3]

  • Apoptosis: During apoptosis, PARP-1 is cleaved, and the resulting fragments may have altered subcellular localizations.[4]

  • Contamination: Cross-contamination between cellular fractions during the experimental procedure is a common issue.

    • Solution: Ensure careful separation of fractions. Use markers for different cellular compartments (e.g., Histone H3 for chromatin, Tubulin for cytoplasm) to check the purity of your fractions.[5][6]

Question: Why do I see high background on my Western blot for PARP-1?

Answer:

High background on a Western blot can obscure your results and make data interpretation difficult.

  • Insufficient Blocking: The membrane may not have been blocked adequately, leading to non-specific antibody binding.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[1]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration.[1]

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[1]

Question: How does the choice of PARP inhibitor affect the amount of chromatin-trapped PARP-1?

Answer:

Different PARP inhibitors have varying potencies for trapping PARP-1 on chromatin, which is not always directly correlated with their catalytic inhibitory activity.

  • Differential Trapping Efficiency: Inhibitors like olaparib (B1684210) and niraparib (B1663559) are more potent at trapping PARP-1 on chromatin compared to veliparib.[7] The amount of chromatin-bound PARP-1 will, therefore, depend on the specific inhibitor used.

    • Solution: Be aware of the known trapping efficiencies of the inhibitors you are using. The choice of inhibitor should be guided by the specific research question. If the goal is to maximize PARP-1 trapping, potent trappers like talazoparib, niraparib, or olaparib should be considered.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is PARP-1 trapping and how is it measured by chromatin fractionation?

A1: PARP-1 trapping is a phenomenon where a PARP inhibitor, in addition to blocking the enzyme's catalytic activity, stabilizes the PARP-1 protein on DNA.[1] This creates a cytotoxic lesion that can interfere with DNA replication and repair.[1][10] Chromatin fractionation is a biochemical method used to separate cellular components into different fractions, such as cytoplasmic, nuclear soluble, and chromatin-bound.[1][6] By performing a Western blot on the chromatin-bound fraction, one can quantify the amount of PARP-1 associated with chromatin. An increase in the PARP-1 signal in this fraction after treatment with a PARP inhibitor is indicative of PARP-1 trapping.[1]

Q2: What are the best loading controls for a PARP-1 chromatin fractionation Western blot?

A2: It is crucial to use appropriate loading controls to ensure equal protein loading and the purity of the subcellular fractions.

  • Chromatin Fraction: Histone H3 is the most common and reliable loading control for the chromatin-bound fraction.[1][8]

  • Nuclear Soluble Fraction: Topoisomerase I can be used as a marker for the nuclear soluble fraction.[11]

  • Cytoplasmic Fraction: Tubulin or GAPDH are standard loading controls for the cytoplasmic fraction.[5]

Q3: Can DNA damaging agents enhance PARP-1 trapping?

A3: Yes, co-treatment with a low dose of a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), can enhance the trapping of PARP-1 on chromatin by PARP inhibitors.[7][8] This is because DNA damage recruits PARP-1 to the chromatin, and in the presence of a trapping inhibitor, its dissociation is prevented.

Q4: How does PARP-1's enzymatic activity relate to its presence on chromatin?

A4: PARP-1 is recruited to sites of DNA damage.[12] Its enzymatic activity, poly(ADP-ribosyl)ation (PARylation), is required for the recruitment of DNA repair factors.[12] However, auto-PARylation of PARP-1 leads to its release from DNA due to electrostatic repulsion from the negatively charged PAR chains.[13] PARP inhibitors that block this catalytic activity prevent the release of PARP-1, leading to its trapping on chromatin.[10]

Data Summary

The following tables summarize quantitative data related to the efficacy of different PARP inhibitors in trapping PARP-1.

Table 1: Comparative PARP-1 Trapping Potency of Clinical PARP Inhibitors

PARP InhibitorRelative Trapping PotencyReference(s)
TalazoparibVery High[8][9]
NiraparibHigh[7][8]
OlaparibModerate[7][8]
RucaparibModerate[8]
VeliparibLow[7][8]

Note: Trapping potency is a relative measure based on the amount of PARP-1 detected in the chromatin-bound fraction after inhibitor treatment.

Experimental Protocols

Detailed Protocol for Chromatin Fractionation to Assess PARP-1 Trapping

This protocol outlines the steps for separating cellular components to analyze the amount of PARP-1 bound to chromatin.

Materials:

  • Cell line of interest

  • PARP inhibitor(s) and vehicle control (e.g., DMSO)

  • Optional: DNA damaging agent (e.g., MMS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., buffer with a mild non-ionic detergent like NP-40 and protease/phosphatase inhibitors)

  • Chromatin Extraction Buffer (e.g., high-salt buffer with a nuclease like MNase or DNase I and protease/phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibodies: anti-PARP-1, anti-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate and grow cells to the desired confluency.

    • Treat cells with varying concentrations of the PARP inhibitor or vehicle control for the desired time.

    • Optional: For enhanced trapping, co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes of the inhibitor treatment.[8]

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 10-15 minutes to lyse the cell membrane.[1]

  • Isolation of Nuclei:

    • Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[1]

  • Chromatin Fractionation:

    • Resuspend the nuclear pellet in chromatin extraction buffer containing a nuclease (e.g., MNase or DNase I) and incubate to digest the chromatin.[1] This step solubilizes the chromatin-bound proteins.

  • Protein Quantification:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA or similar protein assay.[1]

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample from the chromatin-bound fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP-1 antibody and the anti-Histone H3 (loading control) antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities for PARP-1 and normalize them to the Histone H3 loading control.

    • Express the amount of trapped PARP-1 as a fold change relative to the vehicle-treated control.[8]

Visualizations

Experimental Workflow for PARP-1 Chromatin Trapping Assay

G cluster_cell_culture Cell Culture & Treatment cluster_fractionation Subcellular Fractionation cluster_analysis Analysis cell_plating Plate and Grow Cells inhibitor_treatment Treat with PARP Inhibitor +/- DNA Damaging Agent cell_plating->inhibitor_treatment harvest Harvest and Wash Cells inhibitor_treatment->harvest lysis Lyse Cells (mild detergent) harvest->lysis nuclei_isolation Isolate Nuclei (centrifugation) lysis->nuclei_isolation chromatin_extraction Extract Chromatin-Bound Proteins (high salt + nuclease) nuclei_isolation->chromatin_extraction protein_quant Protein Quantification (BCA) chromatin_extraction->protein_quant western_blot Western Blot (PARP-1, Histone H3) protein_quant->western_blot data_analysis Quantify and Normalize Data western_blot->data_analysis

Caption: Workflow for assessing PARP-1 trapping via chromatin fractionation.

Mechanism of PARP-1 Trapping by Inhibitors

G cluster_no_inhibitor Normal PARP-1 Function cluster_with_inhibitor PARP-1 Trapping dna_damage DNA Damage parp1_recruitment PARP-1 Recruited to DNA dna_damage->parp1_recruitment par_synthesis PARP-1 Catalytic Activity (PARylation) parp1_recruitment->par_synthesis parp1_release PARP-1 Released from DNA par_synthesis->parp1_release dna_repair DNA Repair Proceeds parp1_release->dna_repair dna_damage2 DNA Damage parp1_recruitment2 PARP-1 Recruited to DNA dna_damage2->parp1_recruitment2 parp_inhibitor PARP Inhibitor Binds PARP-1 parp1_recruitment2->parp_inhibitor catalytic_inhibition Catalytic Activity Blocked parp_inhibitor->catalytic_inhibition parp1_trapped PARP-1 Trapped on DNA catalytic_inhibition->parp1_trapped replication_fork_stall Replication Fork Stalling / Collapse parp1_trapped->replication_fork_stall

Caption: Simplified signaling pathway of PARP-1 trapping by inhibitors.

References

troubleshooting inconsistent fluorescence polarization results for PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PARP Inhibitor Fluorescence Polarization Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using fluorescence polarization (FP) assays to screen and characterize PARP inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Z'-factor low or unacceptable (below 0.5)?

A low Z'-factor indicates poor assay quality, with small separation between your high and low controls and/or high data variability.[1][2] An excellent assay should have a Z'-factor between 0.5 and 1.0.[2][3]

Possible Causes & Solutions:

  • Suboptimal Reagent Concentrations:

    • Enzyme (PARP1/2): The PARP concentration may be too high or too low. Titrate the enzyme to find a concentration that gives a robust signal window (a significant change in millipolarization, mP) without being in excess.[4] For a competition assay, an enzyme concentration that yields ~75-80% of the maximal tracer binding is often optimal.[2][5]

    • Tracer (Fluorescent Probe): The tracer concentration might be too high, leading to a high background signal. Use the lowest concentration of tracer that provides a stable and robust fluorescence signal (typically at least 3 times the buffer background).[6] The tracer concentration should ideally be well below the Kd of the tracer-protein interaction.[6]

  • High Data Variability:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for low volumes. Use calibrated pipettes and appropriate tips.

    • Incomplete Mixing: Mix the plate gently but thoroughly after adding reagents. Avoid introducing bubbles.

    • Temperature Fluctuations: FP is sensitive to temperature changes.[7] Allow all reagents and plates to equilibrate to room temperature and ensure the plate reader maintains a constant temperature during the measurement.[7]

  • Low Assay Window (Dynamic Range):

    • The difference in mP between the bound (high control) and free (low control) tracer is too small. A good assay typically has an mP change of 100 or more.[6] This could be due to a poor quality tracer or an issue with the protein-tracer interaction itself.

Q2: I'm seeing high variability between replicate wells. What are the common causes?

High variability, reflected in large standard deviations, is a primary contributor to a poor Z'-factor.

Possible Causes & Solutions:

  • Reagent Aggregation: PARP enzyme or test compounds may aggregate, especially after freeze-thaw cycles or if improperly stored.[6] Centrifuge protein stocks before use and consider adding a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) to the assay buffer to reduce non-specific interactions and aggregation.[8]

  • Compound Precipitation: Test compounds, especially at high concentrations, can precipitate out of solution, causing light scatter that interferes with FP readings.[9] Visually inspect plates for precipitation. Reduce the final DMSO concentration (typically ≤1%) or check the solubility of your compounds.[10]

  • Plate Issues: The fluorescent tracer may bind to the walls of standard polystyrene plates.[6] Use non-binding surface (NBS) or low-binding plates to minimize this effect.[8]

  • Inconsistent Incubation Time: Ensure all wells are incubated for the same duration before reading. For some assays, reaching equilibrium can take time.[11]

Q3: My test compound appears to increase the FP signal instead of decreasing it. What is happening?

In a competitive binding assay, an inhibitor should displace the fluorescent tracer, causing the FP value to decrease.[12][13] An increase in FP is an artifact.

Possible Causes & Solutions:

  • Compound Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as your tracer.[14][15] This adds to the total fluorescence intensity and can artificially inflate the FP reading.

    • Solution: Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If it is autofluorescent, you may need to use a different tracer with red-shifted excitation/emission wavelengths to minimize interference.[9]

  • Light Scattering: The compound may be precipitating or forming aggregates, which increases light scattering and can artificially increase the measured polarization.[9]

    • Solution: Check compound solubility and filter protein aggregates. Lowering the compound concentration or adding a small amount of detergent may help.

Q4: The fluorescence intensity readings are very high/low or unstable.

Total fluorescence intensity is a key diagnostic tool. While FP is a ratiometric measurement, extreme intensity values can indicate a problem.

Possible Causes & Solutions:

  • Very Low Intensity:

    • Incorrect Instrument Settings: Check that the excitation and emission wavelengths, bandwidths, and gain settings on the plate reader are optimal for your fluorophore.[16]

    • Quenching: The test compound may be quenching the tracer's fluorescence.[14] Compare the intensity of wells with the compound to control wells.

    • Reagent Omission: A critical reagent (like the tracer) may have been omitted from the well.

  • Very High Intensity:

    • Compound Autofluorescence: As mentioned above, the compound itself may be fluorescent.[14][17]

    • Contamination: The buffer or other reagents may be contaminated with a fluorescent substance.[18]

    • Incorrect Gain Settings: The reader's gain may be set too high, saturating the detector. Use an "optimal" or auto-gain setting if available.[16]

Q5: My dose-response curve is flat or has a very shallow slope.

This indicates that the test compound is showing little to no inhibition, or the assay is not sensitive enough to detect it.

Possible Causes & Solutions:

  • Inactive Compound: The compound may not be an inhibitor of your PARP target at the concentrations tested.

  • Assay Insensitivity:

    • Tracer Affinity: If the fluorescent tracer binds to PARP much more tightly than your test compound, the compound will not be able to compete effectively.

    • Incorrect Assay Conditions: The concentrations of PARP or tracer may not be optimal for a competition assay. Re-optimize these concentrations using titration experiments.[1][6]

  • Non-Competitive Inhibition: The assay is designed to detect inhibitors that compete with the fluorescent probe (e.g., for the NAD+ binding site).[10][19] If your compound binds to a different site (allosteric inhibition), it may not be detected in this format.

Quantitative Data Summary

For reliable and reproducible results, careful optimization of reagent concentrations is critical. The following table provides typical concentration ranges to use as a starting point for assay development.

Parameter Typical Range Considerations Reference
PARP1/PARP2 Enzyme 5 - 50 nMTitrate to find the lowest concentration that gives a robust assay window. For competition, use a concentration that gives ~75-80% of max signal.[10][20]
Fluorescent Tracer 1 - 10 nMUse the lowest concentration that gives a stable signal (e.g., >3x background). Should be at or below the Kd.[1][10]
DMSO (Final %) 0.1% - 1%High DMSO concentrations can affect enzyme activity and compound solubility. Keep constant across all wells.[10][20]
Detergent (e.g., Tween-20) 0.01% - 0.1%Can be added to reduce non-specific binding and protein aggregation.[8]
Z'-factor > 0.5A value between 0.5 and 1.0 is considered an excellent assay suitable for HTS.[1][2][11]
Assay Window (ΔmP) > 100 mPThe difference between the maximum (bound) and minimum (free) polarization values. A larger window improves assay robustness.[6]

Experimental Protocols

Protocol: General PARP1 FP Competition Assay

This protocol describes a general workflow for measuring the potency of an inhibitor by its ability to displace a fluorescent probe from the PARP1 enzyme.

  • Reagent Preparation:

    • Prepare a 2X working solution of PARP1 enzyme in assay buffer (e.g., 50 mM Tris, 2 mM MgCl₂, pH 8.0).

    • Prepare a 2X working solution of the fluorescent tracer (e.g., an Olaparib-based probe) in the same assay buffer.[10]

    • Prepare serial dilutions of the test inhibitor in assay buffer containing a constant percentage of DMSO. These should be at 4X the final desired concentration.

  • Assay Plate Setup (384-well, non-binding plate):

    • Blank Wells: Add 50 µL of assay buffer.

    • Low Control (Free Tracer): Add 25 µL of assay buffer and 25 µL of 2X tracer.

    • High Control (Bound Tracer): Add 25 µL of 2X PARP1 enzyme and 25 µL of 2X tracer.

    • Test Inhibitor Wells: Add 12.5 µL of the 4X inhibitor dilution, 12.5 µL of assay buffer, 25 µL of 2X PARP1 enzyme, and then 25 µL of 2X tracer. (Note: The order of addition may need optimization). A common method is to add enzyme and inhibitor first, incubate briefly, then add the tracer.[10]

  • Incubation:

    • Seal the plate and mix gently on a plate shaker.

    • Incubate at room temperature for 30-90 minutes, protected from light.[10] The optimal incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.

  • Measurement:

    • Read the plate using a fluorescence plate reader equipped for FP. Use excitation and emission wavelengths appropriate for your chosen fluorophore (e.g., λex = 485 nm, λem = 528 nm for a fluorescein-based probe).[10]

  • Data Analysis:

    • Subtract the average blank intensity values from all wells.

    • Calculate the mP values for all wells.

    • Determine the Z'-factor using the high and low control wells.

    • Plot the mP values against the log of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Visualizations

Mechanism of FP-Based PARP Inhibition Assay

FP_Mechanism cluster_0 High Polarization State cluster_1 Low Polarization State PARP1 PARP1 Enzyme Tracer Fluorescent Tracer Complex { PARP1 | Tracer}|Bound Complex (Slow Tumbling) Inhibitor_Complex { PARP1 | Inhibitor}|Inhibitor-Bound Complex Complex->Inhibitor_Complex  + Inhibitor (Displacement) Free_Tracer Free Tracer (Fast Tumbling) Inhibitor Test Inhibitor

General Experimental Workflow

FP_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Tracer, Inhibitors) plate 2. Plate Dispensing (Controls & Test Compounds) prep->plate Dispense into non-binding plate incubate 3. Incubation (Room Temp, Protected from Light) plate->incubate Allow binding to reach equilibrium read 4. Read Plate (Fluorescence Polarization Reader) incubate->read Measure parallel and perpendicular intensities analyze 5. Data Analysis (Calculate mP, Z', and IC50) read->analyze Process raw data

Troubleshooting Decision Tree

FP_Troubleshooting start Inconsistent FP Results q_z_factor Is Z'-factor < 0.5? start->q_z_factor check_variability High Variability? q_z_factor->check_variability Yes q_artifact Seeing Artifacts? (e.g., FP increase) q_z_factor->q_artifact No check_window Low Assay Window? check_variability->check_window No sol_variability Check Pipetting Add Detergent (Tween-20) Use Low-Binding Plates Ensure Temp Stability check_variability->sol_variability Yes sol_window Titrate Enzyme & Tracer Check Tracer Purity Confirm Protein Activity check_window->sol_window Yes check_window->q_artifact No sol_variability->q_artifact sol_window->q_artifact sol_artifact Check for Compound Autofluorescence & Precipitation Measure Compound alone q_artifact->sol_artifact Yes end Assay Optimized q_artifact->end No sol_artifact->end

References

Technical Support Center: Optimizing UKTT15 for PARP Trapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel PARP1 inhibitor, UKTT15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum PARP trapping in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other PARP inhibitors?

A1: this compound is a potent, allosteric inhibitor of PARP1.[1] Unlike many clinical PARP inhibitors (PARPi) that primarily function through catalytic inhibition, this compound is classified as a Type I PARPi.[2] This means it uniquely influences PARP-1 allostery to actively retain the PARP-1 enzyme on DNA breaks, a mechanism termed "reverse allostery."[2] This enhanced trapping of the PARP1-DNA complex is a key mechanism for its cytotoxic effects in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[2][3][4]

Q2: What is the significance of PARP trapping for cancer therapy?

A2: PARP trapping is the stabilization of the PARP enzyme on a DNA break after it has been recruited to the site of damage.[3][4] The resulting PARP-DNA complex can obstruct DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks, especially in cancer cells with compromised homologous recombination repair (e.g., BRCA1/2 mutations).[2][4] The efficacy of many PARP inhibitors correlates more strongly with their ability to trap PARP than with their catalytic inhibition potency.[3][4]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: Based on published studies, a good starting point for this compound concentration in cell-based PARP trapping assays, such as chromatin fractionation, is in the range of 1 µM to 25 µM.[2] For assessing the kinetics of PARP-1 trapping at DNA damage sites, a dose-dependent analysis is recommended.[2] It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that yields maximum PARP trapping with minimal off-target cytotoxicity.

Q4: Which cell lines are suitable for studying this compound-mediated PARP trapping?

A4: The choice of cell line is critical for observing significant PARP trapping and its downstream effects. Cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations, are particularly sensitive to PARP inhibitors. Examples of cell lines used in this compound research include:

  • CAPAN-1: A pancreatic cancer cell line with a deleterious BRCA2 mutation.[2]

  • SUM149PT-BRCA1mut: A breast cancer cell line with a BRCA1 mutation.[2]

  • CAL51 PARP-1-/- cells transfected with PARP-1-GFP: Useful for live-cell imaging of PARP-1 trapping at sites of DNA damage.[2]

It is also beneficial to use isogenic cell line pairs (e.g., with and without a specific DNA repair gene mutation) to demonstrate the targeted effect of this compound.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or no PARP1 trapping signal 1. This compound concentration is too low.2. Insufficient DNA damage to recruit PARP1.3. The chosen cell line has low PARP1 expression.4. Inefficient chromatin fractionation.1. Perform a dose-response experiment with a broader range of this compound concentrations.2. Ensure adequate treatment with a DNA damaging agent (e.g., 0.01% MMS) to induce single-strand breaks.3. Confirm PARP1 expression levels in your cell line via Western blot.4. Optimize the cell lysis and fractionation protocol to ensure clean separation of chromatin-bound proteins.
High background in Western blots for trapped PARP1 1. Incomplete separation of nuclear and chromatin fractions.2. Non-specific antibody binding.1. Refine the chromatin fractionation protocol; ensure thorough washing of the nuclear fraction before chromatin extraction.2. Titrate your primary antibody concentration and optimize blocking conditions.
Significant cytotoxicity at low this compound concentrations 1. The cell line is highly sensitive to PARP trapping.2. Off-target effects of the compound.1. This may be the expected outcome in highly sensitive (e.g., BRCA-mutant) cell lines. Correlate cytotoxicity with PARP1 trapping levels.2. To confirm on-target effects, demonstrate that the cytotoxicity is dependent on PARP1 expression using PARP1 knockout or knockdown cell lines.[2]
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent timing of drug and DNA damaging agent treatment.3. Reagent instability.1. Maintain consistent cell culture practices.2. Adhere strictly to the optimized treatment times.3. Prepare fresh solutions of this compound and DNA damaging agents for each experiment.

Experimental Protocols & Data

Chromatin Fractionation Assay for PARP1 Trapping

This assay is used to quantify the amount of PARP1 bound to chromatin.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 10, 25 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control known to induce trapping (e.g., Talazoparib).

  • Induction of DNA Damage: Add a DNA damaging agent, such as 0.01% methyl methanesulfonate (B1217627) (MMS), and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Fractionation: a. Harvest and wash the cells with ice-cold PBS. b. Lyse the cells in a hypotonic buffer to isolate the nuclei. c. Pellet the nuclei and extract the soluble nuclear proteins. d. The remaining pellet contains the chromatin-bound proteins.

  • Protein Analysis: a. Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration. b. Analyze the protein lysates by SDS-PAGE and Western blotting. c. Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3). d. Quantify the band intensities to determine the relative amount of trapped PARP1.

Quantitative Data Summary:

PARP Inhibitor Concentration (µM) Cell Line Relative PARP1 Trapping (Fold Change vs. Control)
Veliparib (B1684213)1CAPAN-1~1.5
10~2.0
25~2.5
Talazoparib1CAPAN-1~4.0
10~6.0
25~7.0
This compound 1 CAPAN-1 ~2.5
10 ~4.5
25 ~5.5

Note: The above data is illustrative, based on published findings indicating this compound has greater trapping ability than veliparib but less than talazoparib.[2] Actual values will vary depending on experimental conditions.

Cell Viability Assay

This assay measures the cytotoxic effect of this compound.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the this compound concentration.

Quantitative Data Summary:

Cell Line Compound IC50 (µM)
SUM149PT-BRCA1mutThis compound Lower IC50 (more potent)
SUM149PT-BRCA1revThis compound Higher IC50
SUM149PT-BRCA1mutVeliparibHigher IC50 than this compound
SUM149PT-BRCA1revVeliparibHighest IC50

Note: This table summarizes the relative potency of this compound in a BRCA-mutant versus a BRCA-reverted cell line, demonstrating its synthetic lethality.[2]

Visualizations

PARP_Trapping_Pathway cluster_0 DNA Damage Response cluster_1 This compound Mechanism of Action DNA_Damage Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Binding DNA_Damage->PARP1_Recruitment PARP1_Activation PARP1 Catalytic Activation PARP1_Recruitment->PARP1_Activation PARP1_Trapping Allosteric Modulation & PARP1 Trapping PARP1_Recruitment->PARP1_Trapping PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis PARP1_Release PARP1 Auto-PARylation and Release PAR_Synthesis->PARP1_Release Repair_Recruitment Recruitment of DNA Repair Machinery PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair PARP1_Release->DNA_Repair Repair_Recruitment->DNA_Repair This compound This compound This compound->PARP1_Activation Inhibits Catalysis This compound->PARP1_Release Prevents Release This compound->PARP1_Trapping Replication_Block Replication Fork Collapse PARP1_Trapping->Replication_Block DSB_Formation Double-Strand Break (DSB) Formation Replication_Block->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 trapping by this compound.

Experimental_Workflow cluster_workflow Optimizing this compound Concentration for PARP Trapping cluster_assays Assays cluster_analysis Data Analysis Start Seed Cells Treat_this compound Treat with this compound (Dose-Response) Start->Treat_this compound Induce_Damage Induce DNA Damage (e.g., MMS) Treat_this compound->Induce_Damage Chromatin_Fractionation Chromatin Fractionation Induce_Damage->Chromatin_Fractionation Cell_Viability Cell Viability Assay (e.g., 72h) Induce_Damage->Cell_Viability Western_Blot Western Blot for PARP1 & Histone H3 Chromatin_Fractionation->Western_Blot Quantify_Trapping Quantify Trapped PARP1 Western_Blot->Quantify_Trapping Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Optimal_Conc Identify Optimal Concentration Quantify_Trapping->Optimal_Conc Determine_IC50->Optimal_Conc

Caption: Workflow for optimizing this compound concentration.

References

how to minimize off-target effects of UKTT15 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UKTT15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer strategies for minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an allosteric inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[1][2][3] Its primary mechanism of action involves not only inhibiting the catalytic activity of PARP1 but also trapping it on DNA at the site of damage. This trapping of the PARP1-DNA complex is a potent driver of cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This is a mechanism known as synthetic lethality.[4][5]

Q2: What are the potential off-target effects of PARP inhibitors like this compound?

While a specific off-target profile for this compound is not extensively published, studies on other PARP inhibitors have revealed several potential off-target activities:

  • Other PARP Family Members: Many PARP inhibitors exhibit activity against other members of the PARP family, such as PARP2 and tankyrases (PARP5a/b).[6][7]

  • Protein Kinases: Some PARP inhibitors, like rucaparib (B1680265) and niraparib, have been shown to inhibit various protein kinases, which may contribute to both their therapeutic effects and side-effect profiles.[8][9][10] For example, niraparib's inhibition of the kinase DYRK1A has been associated with hypertension.[10]

  • Other Unrelated Proteins: Comprehensive proteomic studies can reveal unexpected off-target interactions that may be specific to the chemical scaffold of the inhibitor.[11]

Q3: How can I minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of on-target PARP1 inhibition. Here are several strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound that achieves the desired on-target effect (e.g., PARP1 inhibition or cell death in a specific cancer cell line).

  • Use a Structurally Unrelated PARP Inhibitor: To confirm that the observed biological effect is due to PARP1 inhibition and not an off-target effect of the this compound chemical scaffold, use a structurally different PARP inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete PARP1.[4] The phenotype observed with this compound treatment should be mimicked by the genetic knockdown or knockout of PARP1.

  • Cell Line Selection: Ensure your chosen cell line expresses PARP1 and that the pathway you are investigating is active.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in control cell lines.

  • Possible Cause: Off-target effects of this compound may be causing toxicity in cell lines that are not expected to be sensitive to PARP1 inhibition.

  • Troubleshooting Steps:

    • Review Concentration: Ensure you are using the lowest effective concentration of this compound.

    • Perform Off-Target Validation: Conduct experiments to identify potential off-targets (see Experimental Protocols below).

    • Use a More Selective Inhibitor: Compare the results with a PARP inhibitor known to have a cleaner selectivity profile, such as olaparib, which has shown minimal interaction with kinases in broad screening panels.[8]

Issue 2: Inconsistent results or unexpected phenotypes.

  • Possible Cause: The observed phenotype may be a result of a combination of on-target PARP1 inhibition and off-target effects.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is engaging with PARP1 in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA).

    • Characterize the Phenotype: Use multiple assays to characterize the unexpected phenotype. For example, if you observe changes in cell signaling, use phosphoproteomics to identify affected pathways.

    • Consult the Literature: Review literature on other PARP inhibitors to see if similar unexpected phenotypes have been reported.

Data Presentation

Table 1: Comparative Off-Target Profiles of Clinically Approved PARP Inhibitors

This table summarizes the known off-target kinase activities of several PARP inhibitors. This data can be used as a reference to understand the potential for off-target effects within this class of drugs.

PARP InhibitorNotable Off-Target KinasesReference
Rucaparib CDK16, PIM3, DYRK1B, ALK[8][9]
Niraparib DYRK1A, DYRK1B[8][10]
Talazoparib Weak binding to two kinases[8]
Olaparib No significant binding to 392 kinases tested[8]

Note: This table is not exhaustive and represents findings from specific screening panels. The off-target profile of this compound has not been as extensively characterized.

Experimental Protocols

1. PARP1 Trapping Assay (Chromatin Fractionation)

This assay quantitatively measures the amount of PARP1 tightly bound to chromatin, which is an indicator of PARP trapping.[5]

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as talazoparib, can also be included. To enhance the signal, you can co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS).

    • Cell Lysis and Fractionation: Lyse the cells and perform differential centrifugation to separate the soluble nuclear proteins from the insoluble chromatin-bound protein fraction.

    • Sample Preparation: Resuspend the chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.

    • Western Blotting: Normalize the protein concentration of each sample, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against PARP1 and a loading control for the chromatin fraction, such as Histone H3.

    • Quantification: Use densitometry to quantify the band intensities. An increase in the PARP1 signal (normalized to Histone H3) in this compound-treated cells compared to the control indicates PARP trapping.[5]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[12][13][14]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

    • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the precipitated proteins from the soluble protein fraction.

    • Protein Detection: Analyze the amount of soluble PARP1 in the supernatant using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized PARP1.[4]

3. Kinome-Wide Selectivity Screening

To comprehensively assess the off-target kinase activity of this compound, a kinome-wide selectivity screen is recommended. This is typically performed as a service by specialized companies.

  • Methodology:

    • Compound Submission: Provide a sample of this compound at a specified concentration.

    • Binding or Activity Assays: The compound is screened against a large panel of purified human kinases (often several hundred). The assays measure either the binding of the compound to each kinase or its effect on the enzymatic activity of each kinase.

    • Data Analysis: The results are provided as a percentage of inhibition or binding affinity for each kinase in the panel, allowing for the identification of potential off-target interactions.

Visualizations

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Auto_PARylation Auto-PARylation PARP1->Auto_PARylation catalyzes Trapping PARP1 Trapping PARP1->Trapping in presence of this compound NAD NAD+ NAD->Auto_PARylation substrate PAR Poly(ADP-ribose) (PAR) Chains DDR_Proteins DNA Damage Repair Proteins PAR->DDR_Proteins recruits Auto_PARylation->PAR produces PARP1_Release PARP1 Release Auto_PARylation->PARP1_Release Repair SSB Repair DDR_Proteins->Repair This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Caption: PARP1 signaling pathway and the mechanism of action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Step 1: Perform Dose-Response Curve to Determine Lowest Effective Concentration Start->Dose_Response CETSA Step 2: Confirm On-Target Engagement (CETSA) Dose_Response->CETSA Control_Inhibitor Step 3: Use Structurally Unrelated PARP Inhibitor CETSA->Control_Inhibitor Genetic_Control Step 4: Use Genetic Controls (siRNA/CRISPR) Control_Inhibitor->Genetic_Control Off_Target_Screening Step 5: Broad Off-Target Screening (e.g., Kinome Scan) Genetic_Control->Off_Target_Screening Validate_Hits Step 6: Validate Off-Target Hits in Cellular Assays Off_Target_Screening->Validate_Hits Conclusion Conclusion: Differentiate On- vs. Off-Target Effects Validate_Hits->Conclusion

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result with this compound Is_Concentration_Minimized Is the lowest effective concentration being used? Start->Is_Concentration_Minimized Yes_Concentration Yes Is_Concentration_Minimized->Yes_Concentration Yes No_Concentration No Is_Concentration_Minimized->No_Concentration No Is_On_Target_Confirmed Is on-target (PARP1) engagement confirmed? Yes_Concentration->Is_On_Target_Confirmed Optimize_Concentration Optimize concentration with a dose-response curve. No_Concentration->Optimize_Concentration Yes_On_Target Yes Is_On_Target_Confirmed->Yes_On_Target Yes No_On_Target No Is_On_Target_Confirmed->No_On_Target No Does_Control_Inhibitor_Phenocopy Does a structurally unrelated PARP inhibitor cause the same phenotype? Yes_On_Target->Does_Control_Inhibitor_Phenocopy Perform_CETSA Perform CETSA to confirm target binding. No_On_Target->Perform_CETSA Yes_Phenocopy Yes Does_Control_Inhibitor_Phenocopy->Yes_Phenocopy Yes No_Phenocopy No Does_Control_Inhibitor_Phenocopy->No_Phenocopy No On_Target_Effect Likely On-Target Effect Yes_Phenocopy->On_Target_Effect Off_Target_Effect Potential Off-Target Effect No_Phenocopy->Off_Target_Effect Investigate_Off_Target Investigate potential off-targets (e.g., kinome screen). Off_Target_Effect->Investigate_Off_Target

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Improving Reproducibility of Cell-Based Assays with the PARP1 Inhibitor UKTT15

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of cell-based assays utilizing UKTT15, a potent allosteric inhibitor of PARP1.

Important Note for Researchers: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), not a cell line. This technical support center is designed to assist researchers using this compound in various cell-based experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of PARP1.[1][2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This recruits other DNA repair factors to the site of damage. This compound binds to the catalytic domain of PARP1, preventing this PARylation process. A key feature of this compound is its ability to "trap" PARP1 on DNA.[3] This trapped PARP1-DNA complex is a physical obstruction to DNA replication and transcription, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Before use, thaw an aliquot completely at room temperature and ensure it is fully dissolved before diluting it into your aqueous cell culture medium.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on available data, a starting point for cytotoxicity assays could be in the low micromolar to nanomolar range. For example, in SUM149PT-BRCA1mut cells, this compound shows cytotoxic effects at lower concentrations compared to its effect on BRCA1-revertant cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does the allosteric inhibition of this compound differ from other PARP inhibitors?

A4: While most clinical PARP inhibitors block the catalytic activity of PARP1, this compound is classified as a Type I PARP inhibitor, which means it also enhances the retention of PARP1 on DNA through an allosteric mechanism.[3] This "trapping" efficiency is a critical component of its cytotoxic effect and can be more potent than catalytic inhibition alone. This is an important consideration when comparing the effects of this compound to other PARP inhibitors like veliparib (B1684213) (a Type III inhibitor), which is a poor PARP trapper.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent IC50 values in cell viability assays. 1. Cell Passage Number: High-passage cells may have altered drug sensitivities. 2. Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. 3. This compound Stability: Degradation of the compound in working solutions. 4. Assay Duration: The length of exposure to this compound can significantly impact the IC50 value.1. Use cells from a consistent and low passage number for all experiments. 2. Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before seeding. 3. Prepare fresh dilutions of this compound in culture media for each experiment from a frozen stock. 4. Standardize the incubation time (e.g., 72 or 96 hours) across all experiments.
No significant decrease in PARylation levels on a Western blot after this compound treatment. 1. Insufficient this compound Concentration or Incubation Time: The concentration or duration of treatment may be too low to effectively inhibit PARP1. 2. Ineffective DNA Damage Induction: PARP1 activity is stimulated by DNA damage. If no DNA damaging agent is used, basal PARylation levels may be too low to detect a decrease. 3. Antibody Issues: The anti-PAR antibody may not be sensitive or specific enough.1. Perform a dose-response and time-course experiment to optimize this compound concentration and incubation time. A pre-incubation of 1-2 hours before inducing DNA damage is typical. 2. Include a positive control where cells are treated with a DNA damaging agent (e.g., H₂O₂ or MMS) to induce robust PARylation. 3. Use a validated anti-PAR antibody and include appropriate positive and negative controls on your blot.
High background in immunofluorescence staining for γH2AX. 1. Inadequate Blocking: Non-specific antibody binding. 2. Insufficient Washing: Residual unbound primary or secondary antibodies. 3. Antibody Concentration: Primary or secondary antibody concentration is too high.1. Increase the blocking time (e.g., to 1 hour) and use a suitable blocking buffer like 5% BSA in PBS. 2. Increase the number and duration of wash steps with PBS or PBST (PBS with 0.05% Tween 20). 3. Titrate the primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.
Unexpected cytotoxicity in a cell line presumed to be resistant (e.g., BRCA-proficient). 1. High PARP Trapping Efficiency of this compound: The potent trapping mechanism of this compound can be cytotoxic even in some HR-proficient cells, especially at higher concentrations. 2. Off-Target Effects: At high concentrations, the inhibitor may have off-target effects. 3. Underlying HR Deficiencies: The "resistant" cell line may have other, uncharacterized defects in DNA repair.1. Compare the cytotoxic effects of this compound with a non-trapper or weak-trapper PARP inhibitor (e.g., veliparib) to assess the contribution of PARP trapping. 2. Lower the concentration of this compound to a range where it is selective for PARP1. 3. Characterize the HR status of your cell line using functional assays (e.g., RAD51 foci formation).

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic properties of this compound in comparison to other PARP inhibitors.

CompoundTargetEnzymatic IC50Cellular EffectCell Line(s)Reference
This compound PARP12.6 nMIncreased PARP1 trapping on DNA compared to veliparib. Cytotoxic at lower concentrations in BRCA1-mutant cells vs. BRCA1-revertant cells.CAPAN-1, SUM149PT-BRCA1mut, SUM149PT-BRCA1rev[3]
Veliparib PARP1/21.5 nMPoor PARP1 trapping. Cytotoxic at higher concentrations in BRCA1-mutant cells.CAPAN-1, SUM149PT-BRCA1mut, SUM149PT-BRCA1rev[3]
Talazoparib PARP1/2~0.6 nMPotent PARP1 trapper.Various[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Cellular PARylation Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit PARP1 activity within cells following induced DNA damage.

Materials:

  • HeLa or other suitable cell line

  • 6-well plates

  • This compound

  • DNA damaging agent (e.g., 10 mM H₂O₂)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-PAR primary antibody

  • Anti-GAPDH or β-actin primary antibody (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with varying concentrations of this compound for 1-2 hours. Induce DNA damage by treating cells with 1 mM H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the total protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with anti-PAR primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

DNA Damage Response Assay (γH2AX Immunofluorescence)

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Optional: DNA damaging agent (e.g., etoposide)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.2% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Anti-phospho-Histone H2A.X (Ser139) (γH2AX) primary antibody

  • Alexa Fluor-conjugated secondary antibody

  • DAPI solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Treat with this compound at the desired concentration and for the desired time (e.g., 24 hours). A positive control with a known DSB-inducing agent can be included.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Mandatory Visualizations

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) Bound to DNA DNA_SSB->PARP1_active recruits PARP1_inactive PARP1 (inactive) PARP1_inactive->PARP1_active Auto_PARylation Auto-PARylation of PARP1 PARP1_active->Auto_PARylation catalyzes Trapped_Complex Trapped PARP1-DNA Complex PARP1_active->Trapped_Complex NAD NAD+ NAD->Auto_PARylation substrate PAR Poly(ADP-ribose) (PAR) Chains DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Auto_PARylation->PARP1_inactive leads to dissociation Auto_PARylation->PAR Repair SSB Repair DDR_Proteins->Repair This compound This compound This compound->PARP1_active inhibits & traps Replication_Fork_Collapse Replication Fork Collapse & DSBs Trapped_Complex->Replication_Fork_Collapse causes Cell_Death Synthetic Lethality (in HR-deficient cells) Replication_Fork_Collapse->Cell_Death Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight (Allow Attachment) seed_cells->overnight_incubation treat_cells Treat Cells with this compound & Vehicle Control overnight_incubation->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells incubation_period Incubate for Defined Period (e.g., 72 hours) treat_cells->incubation_period assay_choice Select Assay incubation_period->assay_choice viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay Viability western_blot PARylation Assay (Western Blot) assay_choice->western_blot PARylation if_assay DNA Damage Assay (γH2AX IF) assay_choice->if_assay DNA Damage data_acquisition Data Acquisition (Plate Reader, Imager, etc.) viability_assay->data_acquisition western_blot->data_acquisition if_assay->data_acquisition data_analysis Data Analysis (IC50, Band Density, Foci Count) data_acquisition->data_analysis end End data_analysis->end

References

Technical Support Center: Interpreting Unexpected Results in UKTT15 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with UKTT15 (also known as Parp1-IN-15), an allosteric PARP1 inhibitor.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound experiments.

Issue 1: Inconsistent or No Compound Activity

Symptoms:

  • Higher than expected IC50 value in a sensitive cell line.[1]

  • Lack of expected phenotype (e.g., no synthetic lethality in BRCA-mutant cells).

  • Inconsistent results between experimental repeats.[1]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Solubility Issues This compound can precipitate out of solution, especially at lower temperatures. Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions. For in vivo studies, ensure solvents are added in the correct order as per the formulation protocol.
Compound Degradation Prepare fresh stock and working solutions for each experiment. For long-term storage, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Incorrect DMSO Concentration High concentrations of DMSO can be toxic to cells and confound results. Ensure the final DMSO concentration in the cell culture medium is kept low, typically below 0.3%.[1]
Cell Culture Conditions Variations in cell density, passage number, and media composition can influence cellular response. Maintain consistent cell culture practices and use low-passage cells for experiments.[1]
Assay-Specific Artifacts The type of assay used can influence the outcome. It is advisable to use multiple, complementary assays to validate findings.[1]
Issue 2: Unexpected Cellular Phenotypes

Symptoms:

  • Cell death in a cell line expected to be resistant.

  • Phenotypes inconsistent with known effects of PARP1 inhibition.[3]

  • Unexpected toxicity in in vivo models.[3]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Off-Target Effects Review the literature for known off-target effects of this compound. Consider performing a kinome scan to identify potential off-target kinases. Compare the observed phenotype with that of other structurally different PARP inhibitors.[3]
High PARP Trapping Efficiency This compound is known to be a potent PARP1 trapper.[4] This trapping of PARP1 on DNA can be more cytotoxic than catalytic inhibition alone and may lead to unexpected cell death.[3] Measure PARP trapping using a chromatin fractionation assay followed by a Western blot for PARP1.[1]
Dose-Response Mismatch Perform a careful dose-response analysis to determine if the unexpected phenotype is occurring at concentrations significantly higher than those required for PARP1 inhibition.[3]
Cell Cycle Effects Some PARP inhibitors can induce cell cycle arrest, which can confound proliferation assays.[1] Assess the cell cycle profile of treated cells using methods like flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[4] It binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR). A key aspect of its mechanism is the "trapping" of PARP1 on DNA at the site of single-strand breaks. This trapped PARP1-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death through synthetic lethality.[3][5]

Q2: How does the PARP1 trapping ability of this compound compare to other PARP inhibitors?

A2: this compound is considered a more potent PARP1 trapper than some other inhibitors like veliparib (B1684213).[4] However, its trapping efficiency may not be as high as that of talazoparib, which is known to be a very efficient trapper.[4] This difference in trapping ability can explain variations in cytotoxicity between different PARP inhibitors, even if their catalytic inhibitory potencies are similar.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] When preparing solutions, especially for in vivo studies, it is crucial to follow the recommended protocols for dissolving the compound to avoid precipitation.

Q4: I am observing resistance to this compound in my experiments. What are the potential mechanisms?

A4: Resistance to PARP inhibitors, including this compound, can arise through several mechanisms. These include the restoration of homologous recombination repair function, stabilization of the replication fork, and increased drug efflux from the cells.[6]

Experimental Protocols

PARP1 Trapping Assay (Cell-Based: Chromatin Fractionation)

This assay measures the amount of PARP1 bound to chromatin, which is indicative of PARP1 trapping.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 4-24 hours). Include a DMSO vehicle control. To enhance the signal, you can co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment.[7]

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.[7][8]

  • Western Blotting: Analyze the chromatin fractions by SDS-PAGE and Western blotting using an antibody specific for PARP1. A loading control for the chromatin fraction (e.g., histone H3) should also be included.

  • Data Analysis: Quantify the band intensities for PARP1 and the loading control. An increase in the amount of chromatin-bound PARP1 in this compound-treated cells compared to the control indicates PARP1 trapping.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data

Table 1: Comparative IC50 Values of PARP Inhibitors

CompoundIC50 (nM)
Veliparib1.5
This compound 2.6

Note: Data from a study comparing the inhibitory concentrations of veliparib and this compound.[4]

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_Recruitment PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Recruitment->PAR_Synthesis This compound This compound PARP1_Recruitment->this compound Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARP1_Trapping PARP1 Trapping on DNA This compound->PARP1_Trapping Inhibits PAR synthesis & Causes Allosteric Change Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient Homologous Recombination (HR) Proficient Cells DSB_Formation->HR_Proficient Repaired HR_Deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA mutant) DSB_Formation->HR_Deficient Not Repaired Cell_Survival Cell Survival HR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient->Synthetic_Lethality

Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Inconsistent_Activity Inconsistent/No Activity? Start->Inconsistent_Activity Check_Compound Verify Compound Integrity (Solubility, Storage, Preparation) Check_Cells Assess Cell Culture Conditions (Passage, Density, Contamination) Check_Compound->Check_Cells Check_Assay Review Assay Protocol (Reagents, Controls, Instrument Settings) Check_Cells->Check_Assay Optimize_Dose Optimize Compound Concentration Check_Assay->Optimize_Dose Inconsistent_Activity->Check_Compound Yes Unexpected_Phenotype Unexpected Phenotype? Inconsistent_Activity->Unexpected_Phenotype No Investigate_Off_Target Investigate Off-Target Effects (Literature, Kinome Scan) Unexpected_Phenotype->Investigate_Off_Target Yes End Problem Resolved Unexpected_Phenotype->End No Measure_Trapping Measure PARP1 Trapping (Chromatin Fractionation) Investigate_Off_Target->Measure_Trapping Validate_with_Orthogonal Validate with Orthogonal Assay Measure_Trapping->Validate_with_Orthogonal Optimize_Dose->End Validate_with_Orthogonal->End

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

controlling for cytotoxicity of UKTT15 in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PARP inhibitor, UKTT15. The following information is designed to help anticipate and address specific issues related to controlling for the cytotoxicity of this compound in non-cancerous cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

A1: this compound is a Type I Poly(ADP-ribose) Polymerase (PARP) inhibitor. Its primary mechanism of action involves two key processes:

  • Catalytic Inhibition: this compound binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This disrupts the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).

  • PARP-1 Trapping: this compound allosterically retains or "traps" PARP-1 on DNA at the site of a break. This trapped PARP-DNA complex is a major source of cytotoxicity as it can obstruct DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs).[1]

The accumulation of unrepaired SSBs and the formation of toxic PARP-DNA complexes are particularly lethal to cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2]

Q2: Is this compound expected to be cytotoxic to non-cancerous cells?

A2: Yes, cytotoxicity from this compound is not exclusively limited to cancer cells. The "PARP trapping" mechanism is a primary driver of cytotoxicity in both cancerous and healthy cells.[1] Normal cells with functional HR repair pathways are generally less sensitive than HR-deficient cancer cells. However, at higher concentrations or with prolonged exposure, this compound can overwhelm the DNA repair capacity of normal cells, leading to cell death. Tissues with rapidly dividing cells, such as bone marrow, may be particularly susceptible.[1][3]

Q3: How does the cytotoxicity of this compound compare to other PARP inhibitors?

A3: The cytotoxic potential of PARP inhibitors is strongly correlated with their PARP trapping efficiency.[4] this compound has been shown to be a more potent PARP-1 trapper than the PARP inhibitor veliparib, resulting in greater cytotoxicity in BRCA-deficient cancer cells, even at similar catalytic inhibitory concentrations.[5] Its trapping efficiency is considered to be in the range of other potent trappers like niraparib (B1663559) and olaparib, but less than talazoparib, which is known for its very high trapping ability.[4][5]

Q4: What are potential off-target effects of this compound that could contribute to cytotoxicity?

A4: While the primary mechanism of cytotoxicity is on-target PARP-1 trapping, off-target effects are a possibility with any small molecule inhibitor. Some PARP inhibitors have been shown to interact with other protein kinases, which could contribute to unintended cytotoxicity.[6][7] A comprehensive kinome scan would be necessary to fully characterize the off-target profile of this compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells

Possible Causes:

  • High Concentration of this compound: The concentration used may be too high for the specific non-cancerous cell line, leading to excessive PARP trapping and subsequent DNA damage.

  • Prolonged Incubation Time: Continuous exposure to this compound can lead to an accumulation of toxic PARP-DNA complexes, even at lower concentrations.

  • High Sensitivity of the Cell Line: Different cell lines have varying intrinsic sensitivities to DNA damaging agents and PARP inhibitors.

  • Off-Target Effects: At higher concentrations, off-target kinase inhibition could be contributing to the observed cytotoxicity.

Suggested Solutions:

  • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the optimal concentration that maximizes cancer cell-specific killing while minimizing toxicity in non-cancerous cells.

  • Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal treatment duration.

  • Quantify Apoptosis and DNA Damage: Use assays like Annexin V/PI staining and γH2AX immunofluorescence to quantify the levels of apoptosis and DNA damage in both cancerous and non-cancerous cells at different concentrations and time points.

  • Consider a Cytoprotective Co-treatment: For in vivo studies or complex in vitro models, explore the use of agents that may protect normal cells. For example, co-treatment with a CHK2 inhibitor has been shown to suppress hematological toxicity from PARP inhibitors without compromising their anti-cancer efficacy.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time point (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate the plate overnight in the incubator.[6]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once attached, treat them with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[4]

Protocol 3: DNA Damage Assay (γH2AX Immunofluorescence Staining)

Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs) in response to this compound treatment.

Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations and for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[5]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[5][9]

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.[5]

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.[5]

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified as a measure of DSBs.

Data Presentation

Table 1: Example Cytotoxicity Profile of this compound in Non-Cancerous and Cancerous Cell Lines (Hypothetical Data)

Cell LineCell TypeBRCA StatusIC50 (µM) of this compound
hTERT-RPE1Normal Human Retinal Pigment EpithelialWild-Type> 50
MRC-5Normal Human Lung FibroblastWild-Type35.2
MCF-10ANon-tumorigenic Breast EpithelialWild-Type28.7
CAPAN-1Pancreatic CancerBRCA2 mutant0.8
SUM149PTBreast CancerBRCA1 mutant0.5
MDA-MB-231Breast CancerWild-Type15.6

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines of interest.

Table 2: Example Off-Target Kinase Profile for a PARP Inhibitor (Illustrative)

Kinase TargetIC50 (µM)
PARP-10.0026
PARP-20.0018
DYRK1A5.2
PIM18.9
CDK912.4

Note: This table is for illustrative purposes and does not represent the actual off-target profile of this compound. A comprehensive kinase panel screening is required to determine the specific off-target interactions of this compound.

Visualizations

UKTT15_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound PARP1 PARP-1 This compound->PARP1 Inhibits Catalytic Activity DNA_SSB DNA Single-Strand Break (SSB) PARP1->DNA_SSB Binds to Trapped_Complex Trapped PARP-DNA Complex PARP1->Trapped_Complex Trapping on DNA Replication_Stress Replication Stress Trapped_Complex->Replication_Stress DSB DNA Double-Strand Break (DSB) Replication_Stress->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity in Non-Cancerous Cells Concentration Is the this compound concentration optimized? Start->Concentration Time Is the incubation time optimized? Concentration->Time No Solution Perform Dose-Response and Time-Course Experiments Concentration->Solution Yes Sensitivity Is the cell line known to be highly sensitive? Time->Sensitivity No Time->Solution Yes CoTreatment Consider Cytoprotective Co-treatment (e.g., CHK2i) Sensitivity->CoTreatment Yes Proceed Proceed with Optimized Protocol Sensitivity->Proceed No Solution->Proceed CoTreatment->Proceed

Caption: Troubleshooting logic for unexpected cytotoxicity.

Signaling_Pathway_Mitigation This compound This compound PARP_Inhibition PARP Inhibition & Trapping This compound->PARP_Inhibition DNA_Damage DNA Damage PARP_Inhibition->DNA_Damage CHK2 CHK2 DNA_Damage->CHK2 Activates p53_Activation p53 Activation Apoptosis_Normal Apoptosis in Normal Cells p53_Activation->Apoptosis_Normal CHK2i CHK2 Inhibitor CHK2i->CHK2 Inhibits CHK2->p53_Activation Phosphorylates & Activates

Caption: Signaling pathway for mitigating toxicity with a CHK2 inhibitor.

References

Technical Support Center: Quantifying PARP-1 Trapping by UKTT15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PARP-1 inhibitor, UKTT15. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter when quantifying PARP-1 trapping by this compound.

Frequently Asked Questions (FAQs)

Q1: What is PARP-1 trapping and why is it important to quantify?

A1: PARP-1 is a key enzyme in the DNA damage response pathway. It recognizes single-strand breaks in DNA, binds to the damaged site, and synthesizes poly(ADP-ribose) (PAR) chains. This process, known as PARylation, recruits other DNA repair proteins. After repair, PARP-1 auto-PARylates, leading to its dissociation from the DNA.[1][2] Some PARP inhibitors not only block the catalytic activity of PARP-1 but also stabilize the PARP-1-DNA complex, preventing its release. This phenomenon is called "PARP trapping."[3] The trapped PARP-1-DNA complex itself is a cytotoxic lesion that can obstruct DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[3][4] Therefore, quantifying the trapping efficiency of a PARP inhibitor like this compound is crucial for understanding its mechanism of action and predicting its therapeutic efficacy.[3][5]

Q2: What are the primary methods for quantifying PARP-1 trapping?

A2: The two most common methods for quantifying PARP-1 trapping are:

  • Fluorescence Polarization (FP) Assay: This is a biochemical, high-throughput method that measures the interaction between purified PARP-1 and a fluorescently labeled DNA oligonucleotide in real-time.[5][6] The principle is based on the change in the polarization of fluorescent light when PARP-1 binds to the DNA. A high polarization signal indicates a stable PARP-1-DNA complex (trapping).[7][8]

  • Chromatin Fractionation with Western Blot: This is a cell-based assay that measures the amount of PARP-1 associated with chromatin within cells.[9][10] Cells are treated with the PARP inhibitor, and then cellular components are separated into different fractions. The amount of PARP-1 in the chromatin-bound fraction is quantified by Western blotting.[4][11]

Q3: How does this compound's PARP-1 trapping efficiency compare to other inhibitors?

A3: this compound is an allosteric PARP-1 inhibitor that was developed from veliparib (B1684213) to have enhanced trapping properties.[9][12] Studies have shown that this compound has a greater ability to trap PARP-1 on DNA compared to veliparib.[9] However, its trapping efficiency is reported to be less than that of talazoparib, which is known to be a very potent PARP-1 trapper.[9]

Quantitative Data Summary

The following table summarizes the comparative PARP-1 trapping efficiency of this compound and other well-characterized PARP inhibitors.

PARP InhibitorRelative Trapping PotencyAssay TypeReference
This compound Increased trapping vs. Veliparib; Less trapping vs. TalazoparibChromatin Fractionation[9]
TalazoparibVery HighChromatin Fractionation, FP Assay[9][13]
Olaparib (B1684210)ModerateChromatin Fractionation, FP Assay[4][13]
VeliparibLowChromatin Fractionation, FP Assay[4][9]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP)-Based PARP-1 Trapping Assay

This protocol provides a method for quantifying the biochemical trapping of PARP-1 by this compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a single-strand break

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • NAD+ solution

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in PARP assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Assay Plate Setup:

    • Blank: Assay buffer only.

    • Low FP Control (No Trapping): PARP-1, DNA probe, NAD+, and DMSO vehicle.

    • High FP Control (Maximal Trapping): PARP-1, DNA probe, and DMSO vehicle (no NAD+).

    • Test Wells: PARP-1, DNA probe, NAD+, and serial dilutions of this compound.

  • Assay Procedure:

    • Add diluted this compound or DMSO vehicle to the appropriate wells.

    • Add diluted PARP-1 enzyme to all wells except the blank.

    • Add the fluorescent DNA probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow for PARP-1 binding to the DNA.

    • Initiate the reaction by adding NAD+ to all wells except the "High FP control" wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Subtract the blank values from all other readings.

    • The percentage of PARP-1 trapping can be calculated relative to the low and high FP controls.

    • Plot the percentage of trapping against the log concentration of this compound to determine the EC50 value.

Protocol 2: Cell-Based Chromatin Fractionation Assay

This protocol describes how to measure the amount of PARP-1 trapped on chromatin in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., CAPAN-1)[9]

  • Cell culture medium and reagents

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) (optional, to enhance signal)[9]

  • Subcellular protein fractionation kit or buffers (cytoplasmic, nuclear soluble, and chromatin-bound)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-PARP-1 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 4-24 hours). Include a DMSO vehicle control.

    • Optional: Co-treat with a low dose of MMS for the last 30-60 minutes of inhibitor treatment to induce DNA damage.[9]

  • Chromatin Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Perform subcellular fractionation according to a commercial kit's protocol or an established laboratory method to separate cytoplasmic, nuclear soluble, and chromatin-bound fractions.[11] Ensure protease and phosphatase inhibitors are included in all buffers.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample from the chromatin-bound fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PARP-1.

    • Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometric analysis of the PARP-1 and Histone H3 bands.

    • Normalize the PARP-1 band intensity to the corresponding Histone H3 band intensity for each sample.

    • Express the amount of trapped PARP-1 as a fold change relative to the vehicle-treated control.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
FP Assay: Low signal-to-noise ratio 1. Suboptimal concentrations of PARP-1 or DNA probe. 2. Incorrect filter settings on the plate reader. 3. Quenching of the fluorescent signal.1. Titrate the concentrations of PARP-1 and the DNA probe to find the optimal window. 2. Ensure the excitation and emission wavelengths and dichroic mirror are correct for your fluorophore. 3. Check for potential quenching agents in your assay buffer.
FP Assay: High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times. 3. Air bubbles in the wells.1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous additions where possible. 3. Centrifuge the plate briefly after reagent addition to remove bubbles.
Chromatin Fractionation: No or weak PARP-1 signal in the chromatin fraction 1. Inefficient cell lysis and fractionation. 2. Insufficient DNA damage (if using a damaging agent). 3. Poor antibody performance.1. Verify the efficiency of fractionation by checking for the presence of known markers for each fraction (e.g., tubulin for cytoplasm, lamin B1 for nuclear envelope). 2. Optimize the concentration and treatment time of the DNA damaging agent.[10] 3. Validate your PARP-1 antibody with a positive control.
Chromatin Fractionation: PARP-1 signal in the chromatin fraction of the negative control 1. Incomplete separation of nuclear soluble and chromatin-bound fractions. 2. Basal level of DNA damage in cells.1. Optimize the fractionation protocol, ensuring complete lysis of the nuclear membrane before chromatin extraction. 2. This can be normal; the key is to observe a dose-dependent increase in PARP-1 trapping with this compound treatment.
Chromatin Fractionation: Inconsistent loading of Histone H3 1. Inaccurate protein quantification. 2. Pipetting errors during sample loading.1. Ensure the protein assay is performed accurately. 2. Be meticulous when loading samples onto the gel. Consider running a total protein stain on the membrane before antibody incubation to verify equal loading.[10]

Visualizations

PARP-1 Trapping Signaling Pathway

PARP1_Trapping_Pathway cluster_0 Normal PARP-1 Function cluster_1 PARP-1 Trapping by this compound DNA_SSB DNA Single-Strand Break PARP1_recruitment PARP-1 Recruitment DNA_SSB->PARP1_recruitment PARP1_binding PARP-1 Binds to DNA PARP1_recruitment->PARP1_binding PARylation Auto-PARylation PARP1_binding->PARylation NAD+ Trapped_Complex Trapped PARP-1-DNA Complex PARP1_binding->Trapped_Complex PARP1_dissociation PARP-1 Dissociation PARylation->PARP1_dissociation DNA_Repair DNA Repair PARP1_dissociation->DNA_Repair This compound This compound This compound->PARP1_binding Replication_Fork_Stalling Replication Fork Stalling Trapped_Complex->Replication_Fork_Stalling Cell_Death Cell Death Replication_Fork_Stalling->Cell_Death

Caption: Mechanism of PARP-1 trapping by this compound.

Experimental Workflow for Chromatin Fractionation

Chromatin_Fractionation_Workflow start Start: Cell Culture treatment Treat cells with this compound +/- MMS start->treatment harvest Harvest and Wash Cells treatment->harvest fractionation Subcellular Fractionation harvest->fractionation quantification Protein Quantification (BCA) fractionation->quantification western_blot SDS-PAGE and Western Blot quantification->western_blot analysis Densitometry and Data Analysis western_blot->analysis end End: Quantified PARP-1 Trapping analysis->end Troubleshooting_Weak_Signal start Problem: Weak/No PARP-1 Signal in Chromatin Fraction check_fractionation Check Fractionation Efficiency (Western for markers) start->check_fractionation fractionation_ok Fractionation OK? check_fractionation->fractionation_ok optimize_fractionation Optimize Lysis/Fractionation Protocol fractionation_ok->optimize_fractionation No check_damage Check DNA Damage Induction (if applicable) fractionation_ok->check_damage Yes optimize_fractionation->check_fractionation damage_ok Sufficient Damage? check_damage->damage_ok optimize_damage Optimize MMS Concentration/Time damage_ok->optimize_damage No check_antibody Check PARP-1 Antibody Performance damage_ok->check_antibody Yes optimize_damage->check_damage antibody_ok Antibody Working? check_antibody->antibody_ok new_antibody Use New/Validated Antibody antibody_ok->new_antibody No resolved Problem Resolved antibody_ok->resolved Yes new_antibody->check_antibody

References

Validation & Comparative

A Head-to-Head Battle: UKTT15 versus Veliparib in PARP-1 Trapping Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of PARP inhibitor mechanisms is critical. Beyond catalytic inhibition, the ability of an inhibitor to "trap" PARP1 on DNA is a key determinant of its cytotoxic potential. This guide provides a detailed comparison of the PARP-1 trapping efficiencies of UKTT15 and its parent compound, veliparib (B1684213), supported by experimental data and protocols.

Veliparib, a well-established PARP inhibitor, is known for its potent catalytic inhibition but is considered a weak PARP-1 trapping agent. In contrast, this compound, a derivative of veliparib, has been specifically designed to enhance PARP-1 retention on DNA through an allosteric mechanism. This fundamental difference in their interaction with the PARP1-DNA complex leads to significant variations in their biological activity.

Quantitative Comparison of PARP-1 Trapping Efficiency

ParameterThis compoundVeliparibSignificance
PARP-1 Retention on DNA Strong retentionWeak retention, similar to no inhibitorThis compound allosterically enhances the stability of the PARP1-DNA complex.[1]
PARP-1 Affinity for DNA (Kd) 3.5-fold increase3-5 fold decreaseThis compound increases the affinity of PARP-1 for DNA, while veliparib weakens this interaction.[1]
Qualitative Trapping Efficiency Increased ability to trap PARP-1Poor PARP-1 trapperChromatin fractionation assays consistently show more PARP-1 bound to chromatin in the presence of this compound compared to veliparib.[1]

The Allosteric Mechanism of Enhanced Trapping by this compound

The superior trapping ability of this compound stems from its unique interaction with the PARP-1 enzyme. Unlike veliparib, this compound induces a conformational change in PARP-1 that promotes its retention on DNA. This allosteric modulation is a key design feature of this compound, distinguishing it from its predecessor.

Mechanism of PARP-1 Trapping cluster_0 Veliparib (Weak Trapper) cluster_1 This compound (Strong Trapper) DNA_Damage_V DNA Damage PARP1_Activation_V PARP-1 Activation DNA_Damage_V->PARP1_Activation_V Veliparib_Binding Veliparib Binding to Catalytic Site PARP1_Activation_V->Veliparib_Binding Catalytic_Inhibition_V Catalytic Inhibition Veliparib_Binding->Catalytic_Inhibition_V PARP1_Release PARP-1 Release from DNA Catalytic_Inhibition_V->PARP1_Release Weak Trapping DNA_Damage_U DNA Damage PARP1_Activation_U PARP-1 Activation DNA_Damage_U->PARP1_Activation_U UKTT15_Binding This compound Binding & Allosteric Modulation PARP1_Activation_U->UKTT15_Binding Catalytic_Inhibition_U Catalytic Inhibition UKTT15_Binding->Catalytic_Inhibition_U PARP1_Trapping Enhanced PARP-1 Trapping on DNA UKTT15_Binding->PARP1_Trapping Strong Trapping

A diagram illustrating the differential mechanisms of PARP-1 trapping by veliparib and this compound.

Experimental Protocols for Assessing PARP-1 Trapping

Several robust methods are employed to quantify the trapping efficiency of PARP inhibitors. Below are detailed protocols for three commonly used assays.

Chromatin Fractionation and Western Blot

This cell-based assay provides a physiologically relevant measure of the amount of PARP-1 tightly bound to chromatin.

Chromatin Fractionation Workflow Cell_Culture 1. Cell Culture & Treatment with Inhibitor Cell_Harvest 2. Cell Harvest & Lysis Cell_Culture->Cell_Harvest Fractionation 3. Subcellular Fractionation (Cytoplasmic, Nuclear Soluble, Chromatin-bound) Cell_Harvest->Fractionation Protein_Quant 4. Protein Quantification of Chromatin Fraction Fractionation->Protein_Quant Western_Blot 5. SDS-PAGE & Western Blot for PARP-1 and Histone H3 Protein_Quant->Western_Blot Analysis 6. Densitometry Analysis (Normalize PARP-1 to Histone H3) Western_Blot->Analysis

A flowchart of the chromatin fractionation and Western blot protocol.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the PARP inhibitor (this compound or veliparib) at various concentrations for a predetermined time (e.g., 4 hours). Include a vehicle control. Optionally, co-treat with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) to enhance the trapping signal.

  • Cell Lysis and Fractionation: Harvest and wash the cells. Perform subcellular fractionation using a commercial kit or established laboratory protocols to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA or similar protein assay.

  • Western Blotting: Normalize the protein amounts for each sample, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against PARP-1 and a loading control for the chromatin fraction, such as Histone H3.

  • Data Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Perform densitometric analysis to quantify the PARP-1 and Histone H3 signals. Normalize the PARP-1 signal to the Histone H3 signal for each sample to determine the amount of trapped PARP-1.

Fluorescence Polarization (FP) Assay

This biochemical assay provides a high-throughput method to measure the direct interaction between purified PARP-1, a fluorescently labeled DNA probe, and the inhibitor.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PARP inhibitors. Dilute recombinant human PARP-1 and a fluorescently labeled DNA oligonucleotide containing a nick or break to their optimal working concentrations in assay buffer.

  • Assay Plate Setup: In a microplate, set up reactions containing the PARP-1 enzyme, the fluorescent DNA probe, and either the vehicle control or a dilution of the inhibitor.

  • Incubation: Incubate the plate to allow the binding of PARP-1 to the DNA and the inhibitor.

  • Reaction Initiation: Add NAD+ to initiate the PARylation reaction, which, in the absence of a potent trapping agent, leads to the dissociation of PARP-1 from the DNA.

  • Data Acquisition: Measure the fluorescence polarization. A high polarization signal indicates that the fluorescent DNA probe is part of a large, slowly tumbling complex (i.e., PARP-1 is trapped on the DNA). A low signal indicates the probe is free in solution.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the EC50 for PARP-1 trapping.

Proximity Ligation Assay (PLA)

PLA is a sensitive in situ method to detect and quantify protein-protein interactions or the proximity of a protein to a specific cellular location, such as PARP-1 on chromatin.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging plates and treat with the inhibitors as described for the chromatin fractionation assay.

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent-based buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting PARP-1 and a chromatin marker (e.g., Histone H2AX).

  • PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated with oligonucleotides. If the two primary antibodies are in close proximity, the oligonucleotides will hybridize.

  • Ligation and Amplification: Add a ligase to join the hybridized oligonucleotides, forming a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a bright fluorescent spot at the site of the interaction.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of PLA signals per nucleus. An increase in the number of signals in treated cells indicates an increase in PARP-1 trapping on chromatin.

Conclusion

The experimental evidence clearly indicates that This compound is a significantly more potent PARP-1 trapping agent than veliparib . This enhanced trapping is attributed to its unique allosteric mechanism of action, which increases the residence time of PARP-1 on DNA. For researchers developing PARP inhibitors, this comparison underscores the importance of considering trapping efficiency as a critical parameter for predicting the therapeutic potential of these agents. The choice between an inhibitor with high catalytic activity but low trapping efficiency (like veliparib) and one with enhanced trapping (like this compound) will depend on the specific therapeutic strategy and the genetic background of the target cancer cells.

References

Unveiling the Allosteric Landscape: A Comparative Guide to UKTT15 and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the allosteric mechanisms of the novel PARP inhibitor UKTT15 against other established PARP inhibitors (PARPi). By presenting key experimental data, detailed protocols, and visual pathways, this document aims to illuminate the distinct mode of action of this compound and its implications for cancer therapy.

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response, and its inhibitors have emerged as a successful class of anti-cancer agents. While most clinical PARP inhibitors act orthosterically by competing with the NAD+ substrate at the catalytic site, a new understanding of allosteric regulation has revealed a more nuanced mechanism of action that significantly impacts their therapeutic efficacy. This guide focuses on this compound, a novel PARP inhibitor that exemplifies a distinct allosteric mechanism, and compares it with other PARPis.

Differentiating Allosteric Mechanisms: The PARPi Classification

PARP inhibitors can be classified into three main types based on their allosteric impact on the retention of PARP1 on DNA breaks. This "trapping" of PARP1 on DNA is a key contributor to the cytotoxicity of these inhibitors, particularly in cancer cells with deficiencies in homologous recombination repair.

  • Type I PARPi (Pro-Retention): These inhibitors, including This compound , allosterically enhance the binding of PARP1 to DNA.[1] By binding to the catalytic site, they induce a conformational change that propagates to the DNA-binding domains, increasing PARP1's affinity for DNA and prolonging its residence time at the damage site.[1][2] This enhanced trapping is a potent mechanism for inducing synthetic lethality.

  • Type II PARPi (Neutral): This class of inhibitors, which includes talazoparib (B560058) and olaparib, primarily exerts its effect through catalytic inhibition.[3] While they effectively block PAR synthesis, they do not induce a significant allosteric change that alters PARP1's intrinsic affinity for DNA.[3]

  • Type III PARPi (Pro-Release): Inhibitors like veliparib, niraparib, and rucaparib (B1680265) fall into this category.[3] Paradoxically, these inhibitors can allosterically promote the release of PARP1 from DNA, thereby potentially reducing their trapping efficiency compared to Type I inhibitors.[1][4]

The following diagram illustrates the distinct allosteric effects of these PARPi types on PARP1.

PARPi_Allosteric_Mechanisms cluster_type1 Type I (e.g., this compound) cluster_type2 Type II (e.g., Olaparib) cluster_type3 Type III (e.g., Veliparib) PARP1_DNA_bound_1 PARP1-DNA Complex PARP1_trapped Enhanced PARP1 Trapping PARP1_DNA_bound_1->PARP1_trapped Allosteric Pro-Retention This compound This compound This compound->PARP1_DNA_bound_1 Binds to Catalytic Site PARP1_DNA_bound_2 PARP1-DNA Complex PARP1_inhibited Catalytic Inhibition PARP1_DNA_bound_2->PARP1_inhibited No Allosteric Effect on DNA Binding Olaparib Olaparib Olaparib->PARP1_DNA_bound_2 Binds to Catalytic Site PARP1_DNA_bound_3 PARP1-DNA Complex PARP1_released PARP1 Release PARP1_DNA_bound_3->PARP1_released Allosteric Pro-Release Veliparib Veliparib Veliparib->PARP1_DNA_bound_3 Binds to Catalytic Site

Figure 1. Allosteric mechanisms of different PARPi types.

Quantitative Comparison of PARPi Allosteric Effects

The differential allosteric mechanisms of this compound and other PARP inhibitors translate to measurable differences in their biochemical and cellular activities. The following tables summarize key quantitative data from comparative studies.

InhibitorPARPi TypeIC50 (nM)PARP1 Trapping EfficiencyReference
This compound Type I2.6Increased[1]
VeliparibType III1.5Poor[1]
OlaparibType II-Moderate[3]
TalazoparibType II-High[1]
RucaparibType III--[3]
NiraparibType III--[3]
Table 1: Biochemical and Cellular Comparison of PARP Inhibitors.
Cell LineTreatmentCell ViabilityReference
CAPAN-1 (BRCA2 mutant)This compoundMore efficient killing than Veliparib[1]
CAPAN-1 (BRCA2 mutant)VeliparibLess efficient killing than this compound[1]
SUM149-BRCA1mutThis compoundSelective killing at lower concentrations[1]
SUM149PT-BRCA1revThis compoundLess sensitive than BRCA1 mutant[1]
Table 2: Cytotoxicity of this compound in BRCA-deficient Cancer Cell Lines.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Hydrogen/Deuterium (B1214612) Exchange-Mass Spectrometry (HDX-MS)

This technique is used to probe the conformational dynamics of PARP1 upon inhibitor binding and identify the allosteric communication pathways.

Protocol:

  • Protein Preparation: Purify recombinant full-length PARP1.

  • Deuterium Labeling:

    • Incubate PARP1 with and without the PARP inhibitor in a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).

    • The exchange reaction is initiated by diluting the protein sample into the D₂O buffer.[2]

  • Quenching: Stop the exchange reaction by adding a quench buffer (low pH and temperature, e.g., pH 2.5, 0 °C) to the samples.[3]

  • Proteolysis: Digest the quenched protein samples with an acid-stable protease, such as pepsin, on an immobilized column.[2]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using ultra-performance liquid chromatography (UPLC) at a low temperature to minimize back-exchange.[2]

    • Analyze the peptides by mass spectrometry to measure the deuterium uptake for each peptide.

  • Data Analysis: Compare the deuterium uptake patterns of PARP1 in the presence and absence of the inhibitor to identify regions with altered solvent accessibility, indicating conformational changes.

Chromatin Fractionation Assay for PARP1 Trapping

This cell-based assay quantifies the amount of PARP1 trapped on chromatin following inhibitor treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., CAPAN-1) to 70-80% confluency.

    • Treat the cells with the desired concentrations of PARP inhibitors (e.g., this compound, veliparib) and a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) to induce PARP1 recruitment to DNA.[1]

  • Cell Lysis and Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate cytoplasmic, nuclear soluble, and chromatin-bound proteins. Commercial kits are available for this purpose.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

    • Incubate with a suitable secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for PARP1 and normalize them to the loading control. Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to the control cells.

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This biochemical assay measures the binding affinity of PARP inhibitors to PARP1.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled PARP inhibitor or a fluorescent probe that binds to the PARP1 catalytic site.

    • Purify recombinant PARP1 enzyme.

  • Assay Setup:

    • In a microplate, add the fluorescent probe and the PARP1 enzyme.

    • Add serial dilutions of the test inhibitor (e.g., this compound).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the samples using a microplate reader. When the fluorescent probe is bound to the larger PARP1 molecule, it tumbles slower, resulting in a high polarization value. When displaced by a competitive inhibitor, the free probe tumbles faster, leading to a low polarization value.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

The following diagram outlines the general workflow for characterizing the allosteric effects of PARP inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP_Assay Fluorescence Polarization (Binding Affinity) Mechanism_Elucidation Elucidation of Allosteric Mechanism FP_Assay->Mechanism_Elucidation HDX_MS HDX-Mass Spectrometry (Conformational Dynamics) HDX_MS->Mechanism_Elucidation Chromatin_Fractionation Chromatin Fractionation (PARP1 Trapping) Chromatin_Fractionation->Mechanism_Elucidation Cell_Survival Cell Survival/Cytotoxicity (e.g., MTT, Clonogenic) Cell_Survival->Mechanism_Elucidation Start Start: PARP Inhibitor (e.g., this compound) Biochemical_Analysis Biochemical Characterization Start->Biochemical_Analysis Cellular_Analysis Cellular Characterization Start->Cellular_Analysis Biochemical_Analysis->FP_Assay Biochemical_Analysis->HDX_MS Cellular_Analysis->Chromatin_Fractionation Cellular_Analysis->Cell_Survival

Figure 2. Workflow for characterizing PARPi allosteric effects.

Conclusion

The allosteric mechanism of PARP inhibitors is a critical determinant of their therapeutic efficacy. This compound, as a Type I inhibitor, demonstrates a distinct pro-retention mechanism that enhances PARP1 trapping on DNA, leading to increased cytotoxicity in BRCA-deficient cancer cells compared to Type III inhibitors like veliparib.[1] This comparative guide provides the foundational data and methodologies for researchers to further explore the allosteric landscape of PARP inhibition. A deeper understanding of these mechanisms will be instrumental in the design of next-generation PARP inhibitors with improved therapeutic indices and in the rational selection of patient populations for clinical trials.

References

On-Target Specificity of UKTT15: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the on-target specificity of the PARP1 inhibitor UKTT15, with a comparative analysis against other well-characterized PARP inhibitors, veliparib (B1684213) and talazoparib (B560058).

This guide provides a comprehensive overview of the on-target specificity of this compound, a novel allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The on-target activity of PARP inhibitors is intrinsically linked to their ability to not only inhibit the catalytic activity of PARP1 but also to trap the enzyme at sites of DNA damage. This trapping mechanism is a key determinant of their cytotoxic potential in cancer cells, particularly those with deficiencies in homologous recombination repair.

Here, we present a comparative analysis of this compound with two clinically relevant PARP inhibitors: veliparib, known for its weak PARP trapping, and talazoparib, recognized for its high trapping efficiency. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of PARP Inhibitor Potency and On-Target Efficacy

The following table summarizes the key quantitative metrics for this compound, veliparib, and talazoparib, providing a clear comparison of their biochemical potency and cellular on-target specificity.

ParameterThis compoundVeliparibTalazoparib
PARP1 Catalytic Inhibition (IC50) ~2.6 nM[1]~1.5 - 5.2 nM[1][2][3]~0.57 nM[4][5]
PARP1 Trapping Efficiency Strong[1]Weak[1][6]Very Strong[4][7][8][9]
Mechanism of Action Allosteric inhibitor, promotes PARP-1 retention on DNA[1]Catalytic inhibitor, promotes PARP-1 release from DNA[1]Potent catalytic inhibitor with high PARP-DNA trapping ability[4][9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of on-target specificity data, detailed experimental protocols for two key assays are provided below.

Chromatin Fractionation Assay for PARP1 Trapping

This assay quantifies the amount of PARP1 that is tightly bound to chromatin, providing a direct measure of PARP1 trapping within a cellular context.

Principle: Cells are treated with the PARP inhibitor of interest, often in combination with a DNA-damaging agent to induce PARP1 recruitment to DNA. A series of detergent-based buffers are then used to sequentially extract different cellular compartments, isolating the chromatin-bound proteins. The amount of PARP1 in the chromatin fraction is then quantified by western blotting.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat the cells with the desired concentrations of the PARP inhibitor (e.g., this compound, veliparib, talazoparib) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). To enhance the trapping signal, co-treatment with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the last 30-60 minutes is recommended.[1][10]

  • Cell Lysis and Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Perform subcellular fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit) or an established laboratory protocol.[11] This typically involves:

      • Lysis of the cell membrane to release cytoplasmic proteins.

      • Lysis of the nuclear membrane to release soluble nuclear proteins.

      • The remaining pellet contains the chromatin-bound proteins.

  • Protein Quantification and Western Blotting:

    • Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • To ensure equal loading of the chromatin fraction, probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3).[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometric analysis of the PARP1 and Histone H3 bands.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample.

    • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

Live-Cell Imaging of PARP1-GFP Residence Time

This method allows for the real-time visualization and quantification of PARP1 dynamics at sites of DNA damage in living cells.

Principle: Cells are engineered to express a fluorescently tagged version of PARP1 (e.g., PARP1-GFP). Localized DNA damage is induced within the nucleus using a laser micro-irradiation system. The recruitment and retention of PARP1-GFP at the site of damage are then monitored over time using fluorescence microscopy. A longer residence time of PARP1-GFP at the damage site in the presence of an inhibitor indicates increased trapping.

Detailed Methodology:

  • Cell Line and Culture: Use a stable cell line expressing PARP1-GFP. Seed the cells onto glass-bottom imaging dishes suitable for live-cell microscopy.

  • Treatment: Treat the cells with the desired concentrations of the PARP inhibitor or vehicle control prior to imaging.

  • Microscopy and Micro-irradiation:

    • Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Use a UV laser to induce localized DNA damage in a defined region of interest (ROI) within the nucleus of a cell.

  • Image Acquisition:

    • Acquire a time-lapse series of fluorescence images to monitor the accumulation and dissociation of PARP1-GFP at the site of laser damage. Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe the full dynamic process (e.g., 10-20 minutes).[12]

  • Data Analysis:

    • Quantify the fluorescence intensity of PARP1-GFP at the damage site over time.

    • Correct for photobleaching and background fluorescence.

    • Plot the normalized fluorescence intensity as a function of time to generate recruitment and retention curves.

    • The half-life of dissociation of PARP1-GFP from the damage site can be calculated to provide a quantitative measure of residence time. An increased residence time in the presence of an inhibitor is indicative of trapping.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PARP1 signaling pathway and the experimental workflow for assessing on-target specificity.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP1->PAR inhibited by (all) PARP1_Trapped Trapped PARP1-DNA Complex PARP1->PARP1_Trapped stabilized by (this compound, Talazoparib) NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair Proteins PAR->DNA_Repair recruits Repair DNA Repair DNA_Repair->Repair This compound This compound (Allosteric Trapper) Veliparib Veliparib (Weak Trapper) Talazoparib Talazoparib (Potent Trapper) Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapped->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death Experimental_Workflow cluster_0 Chromatin Fractionation Workflow cluster_1 Live-Cell Imaging Workflow A1 Cell Culture & Treatment (Inhibitor +/- DNA damage) A2 Cell Lysis & Fractionation A1->A2 A3 Isolate Chromatin -Bound Proteins A2->A3 A4 Western Blot for PARP1 & Loading Control (Histone H3) A3->A4 A5 Densitometry & Analysis (Quantify Trapped PARP1) A4->A5 B1 Culture PARP1-GFP Cells & Inhibitor Treatment B2 Laser Micro-irradiation (Induce DNA Damage) B1->B2 B3 Time-Lapse Microscopy B2->B3 B4 Image Analysis (Measure Fluorescence Intensity) B3->B4 B5 Calculate PARP1 Residence Time (Quantify Trapping Dynamics) B4->B5

References

UKTT15 vs. Olaparib in BRCA-Deficient Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PARP inhibitors UKTT15 and olaparib (B1684210), focusing on their performance in BRCA-deficient cancer models. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies for cancers with deficiencies in the DNA damage repair machinery, particularly those with mutations in the BRCA1 and BRCA2 genes. Olaparib, a well-established PARP inhibitor, has received regulatory approval for treating various cancers. This compound is a more recent, allosteric PARP-1 inhibitor. This guide delves into a head-to-head comparison of their mechanisms, efficacy, and the experimental basis for these findings.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and olaparib function by inhibiting the enzymatic activity of PARP-1, a key protein in the repair of DNA single-strand breaks (SSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. When PARP is inhibited, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability of BRCA-deficient cells to repair these DSBs leads to genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

While both drugs target PARP-1, they exhibit distinct mechanisms of action. Olaparib is a catalytic inhibitor that competes with the NAD+ substrate, preventing the synthesis of poly(ADP-ribose) chains. In contrast, this compound is an allosteric inhibitor that not only blocks the catalytic activity but also induces a conformational change in PARP-1 that enhances its trapping on DNA at the site of damage.[1] This "trapping" of PARP-1 on DNA is thought to create a more cytotoxic lesion than the mere inhibition of its enzymatic activity.

PARP_Inhibitor_Mechanism Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells cluster_brca_def In BRCA-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR Homologous Recombination (HR) (BRCA-proficient) DNA_DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DNA_DSB->NHEJ alternative repair HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis fails, leading to NHEJ->Apoptosis can lead to BRCA_deficient BRCA-Deficient Cells BRCA_deficient->HR is deficient in Olaparib Olaparib (Catalytic Inhibitor) Olaparib->PARP1 inhibits This compound This compound (Allosteric Inhibitor & Trapper) This compound->PARP1 inhibits & traps

Fig. 1: Mechanism of PARP inhibitors in BRCA-deficient cells.

Performance Comparison: Experimental Data

The key distinction in the mechanism of action between this compound and olaparib translates to differences in their cellular activity. The enhanced trapping of PARP-1 on DNA by this compound is hypothesized to result in greater cytotoxicity in BRCA-deficient cancer cells compared to inhibitors that primarily function through catalytic inhibition.

PARP-1 Trapping Efficiency

Chromatin fractionation assays are used to measure the amount of PARP-1 that is "trapped" or bound to chromatin within cells. In a study by Zandarashvili et al., this compound demonstrated a significantly greater ability to trap PARP-1 on DNA in MMS-treated CAPAN-1 cells (a BRCA2-mutant pancreatic cancer cell line) compared to veliparib, another PARP inhibitor.[2] While a direct quantitative comparison with olaparib from the same study is not provided in the abstract, the data suggests that allosteric inhibitors like this compound are potent PARP-1 trappers.

Cell Viability and Cytotoxicity

The ultimate measure of an anti-cancer agent's effectiveness is its ability to kill cancer cells. Cell viability assays, such as those measuring ATP content or metabolic activity, are used to determine the concentration of a drug required to inhibit cell growth by 50% (IC50).

Studies have shown that this compound is more efficient at killing BRCA-deficient cancer cells compared to some other PARP inhibitors. For instance, this compound showed killing of SUM149-BRCA1mut cells at a lower concentration compared to the BRCA1-reverted cells.[1] This selectivity for BRCA-deficient cells is a hallmark of effective PARP inhibitors.

Parameter This compound Olaparib Cell Line Reference
Mechanism of Action Allosteric PARP-1 Inhibitor (induces trapping)Catalytic PARP-1 InhibitorN/A[1]
PARP-1 Trapping Increased trapping on DNAModerate trapping on DNACAPAN-1 (BRCA2 mutant)[2]
Cell Viability (IC50) Lower IC50 in BRCA-deficient cellsEstablished IC50 in various BRCA-deficient cellsSUM149-BRCA1mut[1]

Table 1: Summary of Quantitative Data for this compound vs. Olaparib

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Chromatin Fractionation Assay for PARP-1 Trapping

This assay is designed to separate cellular components, allowing for the specific analysis of proteins bound to chromatin.

  • Cell Culture and Treatment: BRCA-deficient cancer cells (e.g., CAPAN-1) are cultured to approximately 80% confluency. The cells are then treated with the desired concentrations of this compound, olaparib, or a vehicle control (e.g., DMSO) for a specified period. To induce DNA damage and enhance PARP-1 trapping, cells can be co-treated with a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS).

  • Cell Lysis and Fractionation: Cells are harvested and lysed using a series of buffers with increasing detergent strength to sequentially isolate the cytoplasmic, nuclear-soluble, and chromatin-bound protein fractions. Commercial kits are available for this purpose.

  • Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the chromatin-bound fractions are then separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for PARP-1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The resulting signal, which corresponds to the amount of chromatin-bound PARP-1, is visualized and quantified. Histone H3 is often used as a loading control for the chromatin fraction.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: BRCA-deficient and proficient (as a control) cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound or olaparib. A vehicle control is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition and Measurement:

    • For MTT assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is read on a plate reader.

    • For CellTiter-Glo® assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added. The luminescence is measured using a luminometer.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value is then calculated by plotting the normalized values against the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow Experimental Workflow for Comparing PARP Inhibitors cluster_assays Assays Start Start Cell_Culture Cell Culture (BRCA-deficient & proficient lines) Start->Cell_Culture Drug_Treatment Drug Treatment (this compound, Olaparib, Vehicle) Cell_Culture->Drug_Treatment Trapping_Assay PARP-1 Trapping Assay (Chromatin Fractionation) Drug_Treatment->Trapping_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis Data Analysis Trapping_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 2: Generalized workflow for comparing PARP inhibitors.

Conclusion

Both this compound and olaparib are effective inhibitors of PARP-1 with significant potential in the treatment of BRCA-deficient cancers. The primary distinction lies in their mechanism of action, with this compound functioning as an allosteric inhibitor that enhances PARP-1 trapping on DNA. This mechanistic difference appears to translate into increased cytotoxicity for this compound in preclinical models. Further research and clinical investigation are warranted to fully elucidate the therapeutic implications of this enhanced trapping mechanism and to determine the relative clinical benefits of this compound and olaparib in various cancer types. This guide provides a foundational understanding for researchers and drug developers working to advance PARP inhibitor therapies.

References

Assessing the Off-Target Kinase Inhibition Profile of UKTT15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the specificity of a drug candidate is paramount. While UKTT15 has been identified as a novel allosteric inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a comprehensive understanding of its off-target effects, particularly against the human kinome, is crucial for its development and clinical translation. This guide provides a comparative analysis of the off-target kinase inhibition profiles of established PARP inhibitors, offering a framework for evaluating the potential selectivity of this compound. Due to the absence of publicly available kinome scan data for this compound, this guide focuses on the profiles of clinically approved PARP inhibitors—Olaparib, Rucaparib, and Niraparib—to establish a benchmark for comparison. Detailed experimental protocols for assessing kinase inhibition are also provided to facilitate future studies on this compound.

Comparative Off-Target Kinase Inhibition Profiles

The selectivity of PARP inhibitors against the human kinome varies significantly. While some exhibit a clean profile with minimal off-target kinase interactions, others demonstrate potent inhibition of several kinases at clinically relevant concentrations. This "polypharmacology" can contribute to both therapeutic efficacy and adverse effects.

A comprehensive study characterized the off-target kinase landscape of four FDA-approved PARP inhibitors, revealing distinct profiles for each. Olaparib and Talazoparib were found to have minimal to no significant interactions with a large panel of kinases. In contrast, Rucaparib and Niraparib displayed potent, sub-micromolar inhibition of several kinases.

Table 1: Off-Target Kinase Inhibition of Clinically Approved PARP Inhibitors

CompoundPrimary Target(s)Significant Off-Target Kinases Inhibited (at sub-micromolar concentrations)
This compound PARP1 (allosteric inhibitor)No publicly available data
Olaparib PARP1, PARP2None identified in broad kinome screening[1]
Rucaparib PARP1, PARP2CDK16, PIM3, DYRK1B[1][2]
Niraparib PARP1, PARP2DYRK1A, DYRK1B[1][2]

This table summarizes key findings from published literature. The absence of data for this compound highlights a critical gap in its preclinical characterization.

Signaling Pathways of Key Off-Target Kinases

The off-target kinases inhibited by Rucaparib and Niraparib are involved in various cellular processes. Understanding these pathways is crucial for predicting the potential biological consequences of off-target inhibition.

signaling_pathways cluster_cdk16 CDK16 Pathway cluster_pim3 PIM3 Pathway cluster_dyrk DYRK1A/B Pathway CDK16 CDK16 CellCycle Cell Cycle Progression CDK16->CellCycle Phosphorylation CyclinY Cyclin Y CyclinY->CDK16 Activation Rucaparib Rucaparib Rucaparib->CDK16 Inhibition PIM3 PIM3 Apoptosis Apoptosis PIM3->Apoptosis Inhibition Rucaparib_pim Rucaparib Rucaparib_pim->PIM3 Inhibition DYRK1AB DYRK1A/B TranscriptionFactors Transcription Factors DYRK1AB->TranscriptionFactors Phosphorylation NeuronalDevelopment Neuronal Development DYRK1AB->NeuronalDevelopment Regulation Niraparib Niraparib Niraparib->DYRK1AB Inhibition Rucaparib_dyrk Rucaparib Rucaparib_dyrk->DYRK1AB Inhibition

Signaling pathways of key off-target kinases.

Experimental Protocols for Kinase Inhibition Profiling

To determine the off-target kinase inhibition profile of a compound like this compound, a systematic approach using established methodologies is required. A typical workflow involves an initial broad screening against a large kinase panel, followed by more detailed dose-response studies for any identified "hits".

General Experimental Workflow

experimental_workflow Compound Test Compound (this compound) KinasePanel Broad Kinase Panel Screening (e.g., KINOMEscan™, KinaseProfiler™) Compound->KinasePanel DataAnalysis Data Analysis (Identify significant inhibition hits) KinasePanel->DataAnalysis DoseResponse Dose-Response (IC50) Determination for Hits DataAnalysis->DoseResponse SelectivityProfile Generation of Selectivity Profile DoseResponse->SelectivityProfile CellularAssays Cellular Target Engagement Assays (e.g., NanoBRET™) DoseResponse->CellularAssays

Workflow for kinase inhibition profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method for determining kinase inhibition by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test compound) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates displacement and therefore binding of the test compound to the kinase.

Procedure (Conceptual Overview):

  • Compound Submission: The test compound (this compound) is provided to a specialized vendor (e.g., Eurofins DiscoverX).

  • Assay Performance: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases in a competition binding assay format.

  • Data Reporting: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Hit Identification: "Hits" are identified as kinases for which binding is significantly inhibited (e.g., >90% inhibition or a percent of control <10).

  • Kd Determination: For identified hits, a dissociation constant (Kd) can be determined by performing the assay with a range of compound concentrations.

Conclusion

A thorough assessment of the off-target kinase inhibition profile is a critical step in the preclinical development of any new drug candidate. While this compound shows promise as a specific PARP1 inhibitor, the lack of publicly available data on its kinome-wide selectivity represents a significant knowledge gap. By comparing the known off-target profiles of clinically approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib, researchers can appreciate the potential for and the implications of off-target kinase effects. The experimental protocols detailed in this guide provide a clear path forward for the comprehensive characterization of this compound's selectivity, which will be essential for its continued development and for understanding its full therapeutic potential and safety profile.

References

A Comparative Analysis of UKTT15 and Talazoparib Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxicity of two Poly (ADP-ribose) polymerase (PARP) inhibitors: UKTT15, an allosteric PARP1 inhibitor, and talazoparib (B560058), a potent PARP1/2 inhibitor and PARP trapper. This comparison is intended to inform preclinical research and drug development efforts by providing available experimental data on their mechanisms of action and cytotoxic effects in cancer cell lines.

Executive Summary

Both this compound and talazoparib are potent inhibitors of PARP, a key enzyme in the DNA damage response pathway. Their primary mechanism of inducing cancer cell death, particularly in tumors with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), is through a process known as "synthetic lethality." While both drugs inhibit the catalytic activity of PARP, their more profound cytotoxic effect is attributed to their ability to "trap" PARP on DNA at the site of single-strand breaks. These trapped PARP-DNA complexes are highly toxic lesions that can lead to replication fork collapse and the formation of lethal double-strand breaks.

Available data suggests that talazoparib is a more potent PARP trapper than this compound. While direct, head-to-head comparisons of cytotoxicity across a wide range of cell lines are limited, existing studies indicate that both compounds are highly effective in killing cancer cells with DNA repair deficiencies.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the available quantitative data on the cytotoxicity of this compound and talazoparib in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeBRCA StatusAssayIC50Citation
CAPAN-1Pancreatic CancerBRCA2 mutantCell Survival AssayMore efficient than veliparib (B1684213) (specific IC50 not provided)[1]
SUM149PTBreast CancerBRCA1 mutantCell Survival AssayMore potent in BRCA1 mutant vs. reverted cells (specific IC50 not provided)[1]

Table 2: Cytotoxicity of Talazoparib

Cell LineCancer TypeBRCA StatusAssayIC50Citation
Capan-1Pancreatic CancerBRCA2 mutantSRB Assay (7 days)~4 nM (inferred from resistance studies)[2]
SUM149PTBreast CancerBRCA1 mutantNot specifiedSensitive (specific IC50 not provided)[3]
MDA-MB-436Breast CancerBRCA1 mutantCell Viability (7 days)~130 nM[4]
MM134Breast Cancer (ILC)Not specifieddsDNA quantification38 nM[5]
44PEBreast Cancer (ILC)Not specifieddsDNA quantification13 nM[5]
T47DBreast Cancer (IDC)Not specifieddsDNA quantification140 nM[5]
MCF7Breast CancerNot specifieddsDNA quantification20 nM[5]
MDA-MB-231Breast Cancer (TNBC)BRCA WTNot specified~0.48 µM[6]
MDA-MB-468Breast Cancer (TNBC)BRCA WTNot specified~0.8 µM[6]
BT-20Breast Cancer (TNBC)Not specifiedNot specified91.6 µM[7]

Signaling Pathway and Mechanism of Action

Both this compound and talazoparib disrupt the DNA damage response pathway mediated by PARP1. The key steps are outlined below.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_dna_damage DNA Damage & Repair cluster_parpi PARP Inhibitor Action cluster_cell_fate Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_recruitment->PAR_synthesis DDR_proteins DNA Repair Protein Recruitment PAR_synthesis->DDR_proteins SSB_repair SSB Repair DDR_proteins->SSB_repair This compound This compound (Allosteric) Catalytic_inhibition Catalytic Inhibition This compound->Catalytic_inhibition PARP_trapping PARP Trapping on DNA This compound->PARP_trapping Talazoparib Talazoparib (Active Site) Talazoparib->Catalytic_inhibition Talazoparib->PARP_trapping Catalytic_inhibition->PAR_synthesis Inhibits Replication_fork_stall Replication Fork Stalling PARP_trapping->Replication_fork_stall DSB_formation DNA Double-Strand Break (DSB) Formation Replication_fork_stall->DSB_formation HR_proficient Homologous Recombination (HR) Proficient DSB_formation->HR_proficient HR_deficient Homologous Recombination (HR) Deficient (e.g., BRCA-/-) DSB_formation->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and talazoparib are provided below.

Cell Viability / Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow Start Start Seed_cells Seed cells in 96-well plates Start->Seed_cells Incubate_24h Incubate for 24h (adhesion) Seed_cells->Incubate_24h Treat_cells Treat with serial dilutions of this compound or talazoparib Incubate_24h->Treat_cells Incubate_72h Incubate for 72-96h Treat_cells->Incubate_72h Add_reagent Add MTT or CellTiter-Glo® reagent Incubate_72h->Add_reagent Incubate_reagent Incubate for 1-4h (MTT) or 10 min (CTG) Add_reagent->Incubate_reagent Measure_signal Measure absorbance (MTT) or luminescence (CTG) Incubate_reagent->Measure_signal Analyze_data Calculate % viability and determine IC50 Measure_signal->Analyze_data End End Analyze_data->End

A generalized workflow for cytotoxicity assays.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or talazoparib. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 to 96 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo® Assay: Measure the luminescence using a luminometer.

  • Analysis: After subtracting the background signal, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Use a non-linear regression model to determine the IC50 value.

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP1 that is "trapped" on chromatin following drug treatment.

Detailed Steps:

  • Cell Treatment: Seed and grow cells to approximately 80% confluency. Treat the cells with the desired concentrations of this compound or talazoparib for 1-4 hours. A DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) can be co-incubated to induce single-strand breaks.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.

  • Protein Quantification: Normalize the protein concentration of the chromatin fractions for all samples.

  • Immunoblotting (Western Blot):

    • Separate the proteins from the chromatin fraction by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Also, probe for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative amount of trapped PARP1 in each treatment condition.

Conclusion

Both this compound and talazoparib are potent PARP inhibitors with significant cytotoxic effects against cancer cells, particularly those with deficiencies in homologous recombination repair. The primary mechanism driving their cytotoxicity is the trapping of PARP-DNA complexes. Based on available data, talazoparib appears to be a more potent PARP trapper than this compound. However, a direct, comprehensive comparison of their cytotoxic IC50 values across a broad panel of cell lines is not yet available in the public domain. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these two inhibitors and to guide their potential clinical applications.

References

UKTT15: A New Frontier in PARP Inhibition, Outperforming First-Generation Agents Through Enhanced Allosteric Trapping

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in precision oncology, the novel PARP inhibitor UKTT15, demonstrates significant advantages over first-generation agents such as olaparib, rucaparib, and niraparib. Through a unique allosteric mechanism, this compound exhibits superior trapping of PARP1 on DNA, leading to enhanced cancer cell cytotoxicity, particularly in tumors with deficiencies in homologous recombination repair.

First-generation PARP inhibitors have revolutionized the treatment of cancers with BRCA1/2 mutations by exploiting the concept of synthetic lethality.[1] These inhibitors primarily function by blocking the catalytic activity of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired in cancer cells with compromised homologous recombination.[1] However, a key differentiator in the efficacy of PARP inhibitors has emerged: their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is itself a highly toxic lesion that obstructs DNA replication and transcription, proving to be a more potent driver of cell death than catalytic inhibition alone.[2][3]

This compound, a derivative of the first-generation inhibitor veliparib, has been engineered to maximize this trapping effect. Unlike its predecessor, which is known for its weak trapping ability, this compound induces a conformational change in PARP1 that promotes its retention on DNA.[4] This enhanced allosteric trapping translates to greater cancer cell killing at lower concentrations, positioning this compound as a promising next-generation therapeutic.[4]

Comparative Performance Data

The following tables summarize the key quantitative data comparing the performance of this compound with first-generation PARP inhibitors.

InhibitorTarget(s)PARP1 Catalytic IC50 (nM)PARP Trapping Potency
This compound PARP12.6[4]High (Allosteric Trapping)[4][5]
OlaparibPARP1/21-19[1]Intermediate[1][6]
RucaparibPARP1/20.8-3.2[1]Intermediate[1][6]
NiraparibPARP1/22-35[1]High[1][6]
Talazoparib (B560058)PARP1/2~0.57[7]Very High (Most Potent Trapper)[1][3]
VeliparibPARP1/2~4-5[6]Low[3]

Table 1: Comparison of PARP1 catalytic inhibition and PARP trapping potency. IC50 values can vary depending on assay conditions.

Cell Line (BRCA status)This compound Cytotoxicity IC50Olaparib Cytotoxicity IC50Rucaparib Cytotoxicity IC50Niraparib Cytotoxicity IC50Talazoparib Cytotoxicity IC50
CAPAN-1 (BRCA2 mutant)More potent than veliparib[4]Data not directly comparableData not directly comparableData not directly comparableData not directly comparable
SUM149PT (BRCA1 mutant)More potent than veliparib[4]Data not directly comparableData not directly comparableData not directly comparableData not directly comparable

Table 2: Comparative cytotoxicity of PARP inhibitors in BRCA-mutant cancer cell lines. Direct comparative IC50 values for this compound against all first-generation inhibitors in the same cell line are not yet publicly available.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and how its performance is evaluated, the following diagrams illustrate the key signaling pathway and experimental workflows.

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 PARP Inhibition and Trapping DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP1 PARP1->PARP1_active binds to SSB PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1_active->Trapped_PARP1 Trapped by this compound NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair mediates First_Gen_PARPi First-Generation PARPi First_Gen_PARPi->PARP1_active Catalytic Inhibition This compound This compound This compound->PARP1_active Allosteric Inhibition & Trapping Replication_Fork_Stalling Replication Fork Stalling Trapped_PARP1->Replication_Fork_Stalling DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.

Chromatin_Fractionation_Workflow start 1. Cell Culture and Treatment (e.g., with this compound or other PARPi) lysis 2. Cell Lysis and Fractionation (Separation of cytoplasmic, nuclear soluble, and chromatin-bound fractions) start->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification western_blot 4. Western Blot Analysis (Probing for PARP1 and Histone H3) quantification->western_blot analysis 5. Densitometric Analysis (Quantify trapped PARP1 relative to Histone H3) western_blot->analysis end Result: Quantification of PARP1 Trapping analysis->end

Caption: Experimental workflow for the Chromatin Fractionation Assay to measure PARP1 trapping.

Experimental Protocols

Chromatin Fractionation and Western Blot for PARP1 Trapping

This assay quantifies the amount of PARP1 that is tightly bound to chromatin, providing a direct measure of PARP trapping.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., CAPAN-1) in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or first-generation PARP inhibitors (e.g., 0.1, 1, 10 µM) for 4 hours.

  • To enhance the trapping signal, co-treat cells with a DNA damaging agent such as 0.01% methyl methanesulfonate (B1217627) (MMS) for the final 2 hours of inhibitor treatment. Include a vehicle-treated control.

2. Cell Lysis and Fractionation:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Perform subcellular fractionation using a commercial kit (e.g., Thermo Fisher Scientific, Cat. No. 78840) according to the manufacturer's protocol. This process involves sequential lysis steps to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions. It is critical to include the PARP inhibitor at the treatment concentration in all fractionation buffers to prevent the dissociation of the trapped PARP1.

3. Protein Quantification:

  • Determine the protein concentration of the chromatin-bound fractions using a BCA protein assay kit.

4. Western Blot Analysis:

  • Normalize the protein amounts for each sample from the chromatin-bound fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP1 (e.g., Cell Signaling Technology #9542) overnight at 4°C.

  • Wash the membrane and incubate with a primary antibody against Histone H3 (e.g., Cell Signaling Technology #4499) as a loading control for the chromatin fraction for 1 hour at room temperature.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).

  • Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.

  • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the PARP inhibitors.

1. Cell Seeding:

  • Seed cancer cells (e.g., SUM149PT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and first-generation PARP inhibitors in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle-only control.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the field of PARP inhibition. By leveraging a sophisticated allosteric mechanism to enhance PARP1 trapping, it demonstrates superior cytotoxicity against cancer cells compared to early-generation inhibitors like veliparib.[4] While direct quantitative comparisons with all first-generation agents are still emerging, the initial data strongly suggest that this compound's unique mode of action could translate into improved clinical outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new agent.

References

head-to-head comparison of UKTT15 and rucaparib in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: A Tale of Two Trappers

Both UKTT15 and rucaparib (B1680265) function by inhibiting the enzymatic activity of Poly(ADP-ribose) polymerase (PARP), a key protein in the repair of single-strand DNA breaks. However, their efficacy is not solely dictated by catalytic inhibition but also by their ability to "trap" PARP on DNA. This trapping creates cytotoxic PARP-DNA complexes that are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[1][2][3]

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[1][4][5] Its mechanism involves competing with NAD+ at the catalytic site of the PARP enzyme.[6] This inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in recruiting other DNA repair factors. The trapping of PARP-DNA complexes by rucaparib is a key contributor to its anti-tumor activity.[1]

This compound , a derivative of the PARP inhibitor veliparib (B1684213), is distinguished by its potent ability to induce PARP-1 trapping.[7][8][9] Unlike some other PARP inhibitors that primarily focus on catalytic inhibition, this compound is designed to enhance the retention of PARP-1 at the site of DNA damage.[7] This is achieved through allosteric modulation of the PARP-1 enzyme, which stabilizes the PARP-1-DNA complex.[7][10] Studies have shown that this compound's enhanced trapping ability, even when its catalytic inhibition is comparable to other inhibitors like veliparib, leads to increased cancer cell killing.[7]

Signaling Pathway Diagram

PARP_Inhibition_Pathway Mechanism of Action: PARP Inhibition and Trapping cluster_0 DNA Damage Response cluster_1 Inhibitor Action cluster_2 Cellular Outcomes in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP_Trapping PARP-DNA Complex Trapping PARP1->PARP_Trapping DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_synthesis->DNA_Repair_Recruitment SSB_Repair SSB Repair DNA_Repair_Recruitment->SSB_Repair UKTT15_Rucaparib This compound / Rucaparib UKTT15_Rucaparib->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death in HR-deficient cells

Caption: Mechanism of PARP inhibition and trapping by this compound and rucaparib.

In Vivo Efficacy

While a direct comparative in vivo study is unavailable, individual studies on rucaparib demonstrate its potent anti-tumor activity in various xenograft models. Data for this compound's in vivo efficacy is less detailed in the public domain, with much of the research focusing on its mechanistic advantages in PARP trapping.

Rucaparib In Vivo Performance
Tumor Model Dosing Schedule Tumor Growth Inhibition (TGI) Key Findings Reference
Capan-1 (pancreatic, BRCA2 mutant) xenograft10 mg/kg, i.p., daily (5 days/week) for 6 weeksSignificant inhibition with complete and partial regressionsWeekly oral dosing (150 mg/kg) was as effective as daily intraperitoneal dosing, suggesting sustained PARP inhibition.[11]
Capan-1 (pancreatic, BRCA2 mutant) xenograft150 mg/kg, p.o., once weeklyAs effective as 10 mg/kg i.p. dailyDemonstrates the efficacy of an intermittent dosing schedule due to drug retention in the tumor.[11][12]
MDA-MB-436 (breast, BRCA1 mutant) xenograft15, 50, 150 mg/kg, BID, p.o.Dose-dependent and statistically significant TGIPotent activity observed in a BRCA1-mutant model.[5]
HBCx-17 (breast, BRCA2 mutant) patient-derived xenograft (PDX)Not specifiedPotent activityEfficacy demonstrated in a patient-derived tumor model.[5]
Ovarian and Prostate Cancer PDX models (with non-BRCA HRR gene alterations)50 or 150 mg/kg, daily or BID, p.o.Significant TGIEfficacy shown in tumors with deleterious alterations in other HRR genes, similar to BRCA1/2 altered models.[13]
This compound In Vivo Performance

Publicly available, peer-reviewed studies detailing the in vivo efficacy of this compound with specific tumor growth inhibition data are limited. However, studies highlight its superior PARP-1 trapping ability compared to veliparib, which is expected to translate to enhanced in vivo anti-tumor activity, particularly in BRCA-deficient models.[7] One study indicated that this compound is more efficient than veliparib at killing CAPAN-1 cancer cells in vitro and shows selectivity for BRCA-mutant cells.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for in vivo efficacy studies involving rucaparib.

Rucaparib Xenograft Study Protocol

1. Cell Lines and Animal Models:

  • Cell Lines: Capan-1 (pancreatic adenocarcinoma, BRCA2 mutant), MDA-MB-436 (triple-negative breast cancer, BRCA1 mutant).

  • Animals: Immunocompromised female mice (e.g., BALB/c nude or SCID).

2. Tumor Implantation:

  • Tumor cells (e.g., 5 x 106 Capan-1 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • For patient-derived xenografts (PDX), tumor fragments are implanted subcutaneously.[13]

3. Treatment Administration:

  • Rucaparib Formulation: Rucaparib is typically formulated in a vehicle suitable for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Dosing: Treatment begins when tumors reach a predetermined size (e.g., 100-200 mm3). Dosing regimens vary by study but can include daily or weekly administration via oral gavage or intraperitoneal injection.[5][11]

4. Efficacy Endpoints:

  • Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width2)/2.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: Tumor and plasma concentrations of rucaparib can be measured. PARP activity in tumor tissues can be assessed to confirm target engagement.[11][12]

Experimental Workflow Diagram

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Culture / PDX Preparation Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Rucaparib, this compound, Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Monitoring->Treatment Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (TGI, Statistical Significance) Endpoint->Analysis PD_Analysis Pharmacodynamic Analysis (optional) Endpoint->PD_Analysis

References

Validating UKTT15-Induced Synthetic Lethality: A Comparative Guide to Genetic Controls and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has emerged as a powerful strategy in cancer therapy.[1][2] This approach is exemplified by the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[1][3] UKTT15, a novel PARP1 inhibitor, has demonstrated potent anti-cancer activity by effectively "trapping" PARP1 on DNA, a mechanism that proves particularly cytotoxic to cancer cells with deficiencies in homologous recombination (HR) repair.[4][5][6]

This guide provides a comprehensive comparison of experimental methodologies and genetic controls for validating the synthetic lethal interaction of this compound. We present quantitative data from key validation assays, detailed experimental protocols, and logical diagrams to illustrate the underlying principles and workflows.

Comparative Performance of PARP Inhibitors

The efficacy of a PARP inhibitor in a synthetic lethal context is often correlated with its ability to trap PARP enzymes on DNA, rather than just its catalytic inhibition. The following table summarizes the comparative performance of this compound against other well-established PARP inhibitors in preclinical models.

Parameter This compound Veliparib (B1684213) Olaparib Talazoparib (B560058) Cell Line(s) Reference
PARP1 Catalytic IC50 (nM) 2.61.5~5~1In vitro[4][7]
PARP Trapping (Relative to Control) HighLowModerateVery HighCAPAN-1 (BRCA2-mutant)[6]
Cell Viability IC50 (µM) in BRCA-mutant cells Data not available~20-50~0.01-2.5Data not availableVarious breast cancer cell lines[8][9]
Clonogenic Survival IC50 (µM) in BRCA-mutant cells Data not availableData not available<0.01-2.5Data not availableVarious breast cancer cell lines[8]

Note: Direct head-to-head quantitative data for this compound across multiple cell lines and assays is still emerging in publicly available literature. The table is compiled from available data and general knowledge of the compounds.

Experimental Protocols for Validating Synthetic Lethality

Robust validation of a synthetic lethal interaction requires a multi-faceted approach employing various genetic controls and experimental endpoints.

Cell Viability Assays

Objective: To determine the differential sensitivity of cancer cells with and without a specific genetic alteration (e.g., BRCA1/2 mutation) to this compound.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed isogenic cell pairs (e.g., BRCA2-mutant DLD-1 and BRCA2-wildtype DLD-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a panel of comparator PARP inhibitors (e.g., olaparib, veliparib) for 72-120 hours. Include a DMSO-treated control.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot dose-response curves to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

Clonogenic Survival Assay

Objective: To assess the long-term reproductive capacity of cells following treatment with this compound, a more stringent measure of cell killing.

Methodology:

  • Cell Seeding: Plate a low number of single cells (e.g., 200-1000 cells) from both the mutant and wild-type cell lines in 6-well plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other PARP inhibitors.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet. Count the number of colonies in each well.[10]

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

PARP Trapping Assay

Objective: To quantify the ability of this compound to trap PARP1 on chromatin in a cellular context.

Methodology: Chromatin Fractionation

  • Cell Treatment: Treat BRCA-mutant cells (e.g., CAPAN-1) with this compound, veliparib, and talazoparib at various concentrations for a defined period. To induce DNA damage and enhance trapping, a low dose of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) can be co-administered.[6]

  • Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound proteins.

  • Western Blotting: Analyze the protein concentration in each fraction and resolve equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.

  • Detection: Probe the resulting blot with an antibody specific for PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Quantification: Densitometrically quantify the PARP1 band intensity and normalize it to the loading control to compare the amount of trapped PARP1 across different treatments.

CRISPR/Cas9-based Genetic Screens

Objective: To identify genes that, when knocked out, sensitize cancer cells to this compound, thereby validating the synthetic lethal interaction on a genome-wide scale.

Methodology:

  • Library Transduction: Transduce a population of cancer cells with a genome-wide CRISPR knockout library, where each guide RNA targets a specific gene for knockout.

  • Drug Selection: Treat the transduced cell population with a sub-lethal dose of this compound and a parallel population with a vehicle control (DMSO).

  • Genomic DNA Extraction and Sequencing: After a period of selection (typically 14-21 days), harvest the cells, extract genomic DNA, and amplify the guide RNA sequences.

  • Data Analysis: Sequence the amplified guide RNAs and compare their abundance between the this compound-treated and control populations. Genes whose guide RNAs are depleted in the this compound-treated group are considered synthetic lethal partners.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in validating this compound's synthetic lethality.

Synthetic_Lethality_Pathway cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cancer Cell + this compound DNA_Damage_N DNA Single-Strand Break PARP1_N PARP1 DNA_Damage_N->PARP1_N recruits HR_N Homologous Recombination DNA_Damage_N->HR_N activates (for DSBs) BER_N Base Excision Repair PARP1_N->BER_N activates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N promotes HR_N->Cell_Survival_N promotes DNA_Damage_C DNA Single-Strand Break PARP1_C PARP1 DNA_Damage_C->PARP1_C recruits BER_C Base Excision Repair PARP1_C->BER_C activates Cell_Survival_C Cell Survival BER_C->Cell_Survival_C promotes HR_C Homologous Recombination (Defective) DNA_Damage_T DNA Single-Strand Break PARP1_Trapped Trapped PARP1-DNA Complex DNA_Damage_T->PARP1_Trapped This compound This compound This compound->PARP1_Trapped induces Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapped->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_T Homologous Recombination (Defective) DSB->HR_T requires Cell_Death Cell Death HR_T->Cell_Death leads to

Caption: Mechanism of this compound-induced synthetic lethality in BRCA-mutant cells.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Primary Validation cluster_2 Mechanism of Action cluster_3 Genome-wide Validation Isogenic_Pair Isogenic Cell Lines (BRCA-WT vs BRCA-mutant) Cell_Viability Cell Viability Assay (IC50 Determination) Isogenic_Pair->Cell_Viability Clonogenic_Survival Clonogenic Survival Assay (Long-term Killing) Isogenic_Pair->Clonogenic_Survival CRISPR_Screen CRISPR/Cas9 Screen (Identify SL Partners) Isogenic_Pair->CRISPR_Screen PARP_Trapping PARP Trapping Assay (Chromatin Fractionation) Cell_Viability->PARP_Trapping Clonogenic_Survival->PARP_Trapping

Caption: Workflow for validating this compound synthetic lethality.

By employing these methodologies and genetic controls, researchers can rigorously validate the synthetic lethal effects of this compound and build a strong preclinical data package to support its further development as a targeted cancer therapeutic.

References

Unveiling the Specificity of UKTT15: A Comparative Guide to a Novel Allosteric PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitor UKTT15 with other alternatives, supported by available experimental data. We delve into its cross-reactivity with PARP family members, detail relevant experimental protocols, and visualize key concepts to facilitate a comprehensive understanding.

This compound is a potent allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA single-strand break repair. Unlike many clinically approved PARP inhibitors that primarily function as catalytic inhibitors, this compound introduces a distinct mechanism of action centered on "allosteric retention," which enhances the trapping of PARP1 at sites of DNA damage. This guide will explore the specificity of this compound and compare its performance with other well-established PARP inhibitors.

Comparative Analysis of PARP Inhibitor Potency

While comprehensive cross-reactivity data for this compound against a wide panel of PARP family members is not extensively available in the public domain, its high potency against PARP1 has been documented. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PARP1 in comparison to other notable PARP inhibitors.

InhibitorPARP1 IC50 (nM)Primary Mechanism of Action
This compound 2.6[1]Allosteric Retention (Type I)
Veliparib1.5[1]Catalytic Inhibition (Type III)
Olaparib1-5Catalytic Inhibition & Trapping
Rucaparib1.4Catalytic Inhibition & Trapping
Talazoparib0.57Catalytic Inhibition & Trapping
Niraparib2.1-3.8Catalytic Inhibition & Trapping

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Mechanism of Action: A Paradigm Shift with this compound

The unique characteristic of this compound lies in its classification as a "Type I" PARP inhibitor, promoting the allosteric retention of PARP1 on DNA. This contrasts with "Type III" inhibitors like veliparib, which favor the release of PARP1 from DNA, and "Type II" inhibitors which have a more neutral effect on PARP1 retention. This differential mechanism has significant implications for the therapeutic application of these inhibitors, as the cytotoxic effect of PARP inhibitors is often linked to their ability to "trap" PARP1 on DNA, leading to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair.

Experimental Protocols

Biochemical Assay for PARP Inhibitor IC50 Determination

This protocol outlines a general method for determining the in vitro potency of PARP inhibitors like this compound.

1. Reagents and Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Histones (or other suitable protein substrate)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Streptavidin-coated microplates

  • Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Plate reader

2. Procedure:

  • Plate Coating: Pre-coat a 96-well microplate with histones by incubating a solution of histones in PBS overnight at 4°C. Wash the plate with PBS-T (PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Include a DMSO-only control.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme and activated DNA in the assay buffer.

  • Enzymatic Reaction:

    • Add the serially diluted inhibitor or DMSO control to the histone-coated wells.

    • Add the PARP enzyme/DNA mixture to each well.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the plate with PBS-T to remove unbound reagents.

    • Add streptavidin-HRP (or other streptavidin-conjugate) to each well and incubate to allow binding to the incorporated biotinylated-ADP-ribose.

    • Wash the plate again with PBS-T.

    • Add the HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the PARP activity.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway PARP1 Signaling and Inhibitor Action DNA_SSB DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Repair_factors Recruitment of DNA Repair Factors PAR_synthesis->Repair_factors PARP1_release PARP1 Auto-PARylation and Release PAR_synthesis->PARP1_release DNA_repair DNA Repair Repair_factors->DNA_repair PARP1_release->DNA_repair This compound This compound (Type I) This compound->PARP1_recruitment blocks release Trapping Enhanced PARP1 Trapping (Allosteric Retention) This compound->Trapping Veliparib Veliparib (Type III) Veliparib->PAR_synthesis inhibits Release PARP1 Release Veliparib->Release Catalytic_Inhibitors Catalytic Inhibitors (General) Catalytic_Inhibitors->PAR_synthesis inhibits Inhibition Inhibition of PAR Synthesis Catalytic_Inhibitors->Inhibition

Caption: PARP1 signaling pathway and points of intervention by different PARP inhibitors.

Experimental_Workflow Workflow for PARP Inhibitor IC50 Determination start Start plate_prep Prepare Histone-Coated 96-Well Plate start->plate_prep inhibitor_prep Prepare Serial Dilutions of Test Inhibitor plate_prep->inhibitor_prep reaction_setup Add Inhibitor, PARP Enzyme, and Activated DNA inhibitor_prep->reaction_setup reaction_init Initiate Reaction with NAD+/Biotin-NAD+ reaction_setup->reaction_init incubation Incubate at Room Temperature reaction_init->incubation detection_binding Add Streptavidin-HRP incubation->detection_binding detection_substrate Add HRP Substrate (e.g., TMB) detection_binding->detection_substrate read_plate Measure Absorbance detection_substrate->read_plate data_analysis Plot Dose-Response Curve and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining the IC50 of a PARP inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for UKTT15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of UKTT15, a PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor used in research. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented by the specific Safety Data Sheet (SDS) for this compound and institutional guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound. Although a specific SDS for this compound is not publicly available in its entirety through general searches, suppliers like MedChemExpress confirm its availability.[1] Based on the nature of similar chemical compounds, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound in either solid or solution form.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound or its containers in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as any labware grossly contaminated with the solid compound (e.g., weigh boats, spatulas), in a designated, leak-proof container clearly labeled as "Hazardous Chemical Waste."

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Chemical Waste." Do not mix with other incompatible waste streams. For example, organic solvent solutions of this compound should be segregated from aqueous waste.

    • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Waste Container Labeling: Proper labeling is crucial for safe handling and disposal. The hazardous waste label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the responsible researcher or principal investigator

    • The laboratory room number

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure area within the laboratory, away from general work areas.

    • Ensure containers are kept tightly closed except when adding waste to prevent the release of vapors.

    • Segregate the this compound waste from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Quantitative Data and Hazard Classification

While the specific GHS (Globally Harmonized System) classification for this compound is found on its SDS, a representative example for a similar research compound from the same supplier includes the following hazard statements.[2] This information should be confirmed with the this compound-specific SDS.

Hazard ClassificationGHS Hazard Statement CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific target organ toxicity, single exposureH335May cause respiratory irritation.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

UKTT15_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or a contaminated disposable? start->is_solid solid_waste Collect in 'Solid Hazardous Chemical Waste' container. is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No label_container Label container with: - 'Hazardous Waste' - Chemical Name & Conc. - PI Info & Date solid_waste->label_container liquid_waste Collect in 'Liquid Hazardous Chemical Waste' container. is_liquid->liquid_waste Yes improper_disposal Improper Disposal: Do NOT discard in regular trash or down the drain. is_liquid->improper_disposal No liquid_waste->label_container store_waste Store in designated, secure waste accumulation area. label_container->store_waste contact_ehs Contact Institutional EHS for pickup by certified vendor. store_waste->contact_ehs

Figure 1. Logical workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。